molecular formula C93H177N3O3 B10854533 N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Cat. No.: B10854533
M. Wt: 1385.4 g/mol
InChI Key: DQAMJJULADYTQN-UHFFFAOYSA-N
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Description

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is a useful research compound. Its molecular formula is C93H177N3O3 and its molecular weight is 1385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C93H177N3O3

Molecular Weight

1385.4 g/mol

IUPAC Name

1-N,3-N,5-N-tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

InChI

InChI=1S/C93H177N3O3/c1-7-13-19-25-31-37-43-49-55-61-70-85(71-62-56-50-44-38-32-26-20-14-8-2)76-67-79-94-91(97)88-82-89(92(98)95-80-68-77-86(72-63-57-51-45-39-33-27-21-15-9-3)73-64-58-52-46-40-34-28-22-16-10-4)84-90(83-88)93(99)96-81-69-78-87(74-65-59-53-47-41-35-29-23-17-11-5)75-66-60-54-48-42-36-30-24-18-12-6/h82-87H,7-81H2,1-6H3,(H,94,97)(H,95,98)(H,96,99)

InChI Key

DQAMJJULADYTQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzene-1,3,5-tricarboxamides (BTAs) are a class of molecules renowned for their ability to self-assemble into well-defined, one-dimensional supramolecular structures through a combination of hydrogen bonding and π-π stacking interactions.[1] The peripheral substitution of the BTA core with long alkyl chains can lead to materials with interesting liquid crystalline properties and potential applications in organic electronics, drug delivery, and materials science.[2][3] N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is a BTA functionalized with highly branched, long alkyl chains, suggesting its potential for forming unique, self-assembled architectures with specific thermal and solubility properties. For instance, an analogue of this molecule, TT3, has been identified as an ionizable lipid-like material for mRNA and CRISPR/Cas9 delivery.[4]

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route to N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide. The synthetic strategy is centered on the formation of amide bonds between a central 1,3,5-benzenetricarbonyl trichloride core and a sterically demanding, long-chain branched primary amine, 4-dodecylhexadecylamine.

A significant challenge in the synthesis of the target molecule is the commercial unavailability of the requisite 4-dodecylhexadecylamine. Therefore, this guide will first detail a representative multi-step synthesis for a structurally analogous long-chain branched primary amine, 2-decyltetradecylamine, to illustrate the key chemical transformations required. This will be followed by the preparation of the acyl chloride core and the final amidation reaction. The guide will also cover purification and characterization techniques, providing researchers with a robust framework for the synthesis of this and related BTA derivatives.

Overall Synthetic Workflow

The proposed synthesis is a multi-stage process that begins with the construction of the branched alkyl chain of the primary amine, followed by the amidation reaction with the central benzene-tricarbonyl core.

Synthetic Workflow cluster_amine Amine Synthesis cluster_acyl_chloride Acyl Chloride Synthesis cluster_final_product Final Product Synthesis Dodecanal Dodecanal Grignard_Reaction Grignard Reaction Dodecanal->Grignard_Reaction Decylmagnesium_bromide Decylmagnesium_bromide Decylmagnesium_bromide->Grignard_Reaction 2_Decyltetradecan_1_ol 2-Decyltetradecan-1-ol Grignard_Reaction->2_Decyltetradecan_1_ol Tosylation Tosylation 2_Decyltetradecan_1_ol->Tosylation Tosyl_Ester 2-Decyltetradecyl -4-toluenesulfonate Tosylation->Tosyl_Ester Azide_Formation Azide Formation (Gabriel or NaN3) Tosyl_Ester->Azide_Formation Alkyl_Azide 1-Azido-2-decyltetradecane Azide_Formation->Alkyl_Azide Reduction Reduction (e.g., LiAlH4) Alkyl_Azide->Reduction Branched_Amine 2-Decyltetradecylamine (Representative Amine) Reduction->Branched_Amine Amidation Amidation Reaction Branched_Amine->Amidation Trimesic_Acid 1,3,5-Benzenetricarboxylic Acid Chlorination Chlorination (SOCl2 or (COCl)2) Trimesic_Acid->Chlorination Acyl_Chloride 1,3,5-Benzenetricarbonyl trichloride Chlorination->Acyl_Chloride Acyl_Chloride->Amidation Final_Product N1,N3,N5-Tris(4-dodecylhexadecyl) benzene-1,3,5-tricarboxamide Amidation->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of the Branched-Chain Primary Amine (A Representative Example)

Step 1.1: Synthesis of 2-Decyltetradecan-1-ol

The carbon skeleton of the amine is constructed via a Grignard reaction, a powerful and versatile method for C-C bond formation.

  • Reaction: Dodecanal is reacted with decylmagnesium bromide.

  • Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol after acidic workup.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is flushed with dry nitrogen. A solution of 1-bromodecane (1.0 eq) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is gently refluxed until most of the magnesium has been consumed.

  • Grignard Addition: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of dodecanal (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-decyltetradecan-1-ol.

Step 1.2: Conversion of 2-Decyltetradecan-1-ol to a Good Leaving Group

The hydroxyl group of the alcohol is a poor leaving group and must be converted to a more reactive species for the subsequent nucleophilic substitution. Tosylation is a common and effective method for this transformation.

Experimental Protocol:

  • To a solution of 2-decyltetradecan-1-ol (1.0 eq) in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq) or pyridine.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo to yield 2-decyltetradecyl-4-toluenesulfonate.

Step 1.3: Synthesis of 2-Decyltetradecylamine

The primary amine is synthesized from the tosylate via a two-step sequence involving the formation of an alkyl azide followed by its reduction. This method, a modification of the Gabriel synthesis, is preferred over direct amination with ammonia to prevent the formation of secondary and tertiary amine byproducts.[5]

Experimental Protocol:

  • Azide Formation: The tosylate (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated to give the crude 1-azido-2-decyltetradecane.

  • Reduction of the Azide: The crude alkyl azide is dissolved in anhydrous diethyl ether or THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in the same solvent at 0 °C. The reaction mixture is then stirred at room temperature overnight.

  • Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give 2-decyltetradecylamine.

Part 2: Synthesis of 1,3,5-Benzenetricarbonyl trichloride

The central acidic core is activated by converting the carboxylic acid groups of commercially available 1,3,5-benzenetricarboxylic acid (trimesic acid) into more reactive acyl chlorides.

  • Reaction: Trimesic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

  • Rationale: These reagents readily convert carboxylic acids to acyl chlorides, which are highly electrophilic and ideal for the subsequent amidation reaction.[6][7][8]

Experimental Protocol:

  • To a flask containing 1,3,5-benzenetricarboxylic acid (1.0 eq) is added an excess of thionyl chloride (5-10 eq) and a catalytic amount of DMF.

  • The mixture is heated to reflux for several hours until the evolution of HCl and SO2 gas ceases and the solid has completely dissolved.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude 1,3,5-benzenetricarbonyl trichloride is purified by vacuum distillation or recrystallization to yield a low-melting solid.[6][9]

Part 3: Synthesis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

The final step involves the coupling of the branched-chain primary amine with the activated acyl chloride core.

  • Reaction: 1,3,5-Benzenetricarbonyl trichloride is reacted with three equivalents of 4-dodecylhexadecylamine (or the representative 2-decyltetradecylamine) in the presence of a base.

  • Rationale: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the stable amide bond. A non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion. Given the steric hindrance of the amine, specific reaction conditions may be required to achieve high yields.[7][10][11][12]

Experimental Protocol:

  • A solution of 4-dodecylhexadecylamine (3.3 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (4.0 eq) in a dry, inert solvent like dichloromethane or THF is prepared in a flask under a nitrogen atmosphere and cooled to 0 °C.

  • A solution of 1,3,5-benzenetricarbonyl trichloride (1.0 eq) in the same solvent is added dropwise to the amine solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide.

Data Presentation

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Part 1.1: Grignard Reaction
1-Bromodecane221.191.0
Magnesium24.311.2
Dodecanal184.341.0
Part 1.2: Tosylation
2-Decyltetradecan-1-ol354.671.0
p-Toluenesulfonyl chloride190.651.5
Triethylamine101.192.0
Part 1.3: Amine Synthesis
2-Decyltetradecyl-4-toluenesulfonate509.831.0
Sodium azide65.013.0
Lithium aluminum hydride37.951.5
Part 2: Acyl Chloride Synthesis
1,3,5-Benzenetricarboxylic acid210.141.0
Thionyl chloride118.97Excess
Part 3: Final Amidation
1,3,5-Benzenetricarbonyl trichloride265.481.0
4-Dodecylhexadecylamine (or representative amine)~423.8 (for C28H59N)3.3
Triethylamine101.194.0

Visualization of the Target Molecule

Sources

Spectroscopic Characterization of Long-Chain 1,3,5-Benzenetricarboxamide (BTA) Derivatives: From Molecular Structure to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Long-chain 1,3,5-benzenetricarboxamide (BTA) derivatives represent a cornerstone in the field of supramolecular chemistry, renowned for their capacity to self-assemble into well-defined, one-dimensional nanostructures. This hierarchical organization, driven by specific non-covalent interactions, makes them prime candidates for advanced materials in drug delivery, tissue engineering, and electronics. However, the very dynamism and environmental sensitivity that make them functional also present significant characterization challenges. A comprehensive understanding of their behavior—from the state of a single molecule to the formation of a macroscopic gel—requires a multi-faceted spectroscopic approach. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core spectroscopic techniques essential for elucidating the structure, thermodynamics, and dynamics of long-chain BTA assemblies. We move beyond mere protocols to explain the causal science behind experimental choices, ensuring a robust and self-validating characterization workflow.

The Supramolecular Science of BTA Derivatives

At its core, the self-assembly of BTA derivatives is governed by a triad of intermolecular hydrogen bonds between the amide functionalities of adjacent molecules.[1][2] This directional and cooperative interaction promotes the formation of stable, extended columnar stacks. The central benzene ring provides a rigid scaffold, while the three appended long-chain alkyl or functionalized groups radiate outwards, forming a solvated corona that dictates the solubility and inter-columnar packing of the resulting supramolecular polymers.[2][3]

The transition from discrete monomers to these ordered, helical aggregates is not a simple precipitation event but a complex, concentration- and temperature-dependent equilibrium.[1] Understanding this process is paramount for controlling the final material properties.

BTA_Self_Assembly Monomer BTA Monomer (In Solution) Polymer Helical Supramolecular Polymer (Columnar Stack) Monomer->Polymer Polymer->Monomer

Figure 1: The reversible self-assembly of BTA monomers into supramolecular polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Aggregation Dynamics and Size

NMR spectroscopy is arguably the most powerful tool for studying BTA self-assembly in solution, providing direct evidence of aggregation, thermodynamic parameters, and aggregate size. The dynamic nature of these systems makes standard characterization methods for conventional polymers often unsuitable, necessitating a combination of NMR techniques.[4][5]

¹H NMR: The Signature of Aggregation

The transition from a freely dissolved monomer to a hydrogen-bonded aggregate induces dramatic changes in the ¹H NMR spectrum.

  • Causality: In the aggregated state, molecules are motionally constrained within a large, slow-tumbling entity. This leads to inefficient relaxation and, consequently, significant line broadening of proton signals, particularly those of the rigid BTA core (aromatic and amide protons).[1][3] Conversely, the more mobile protons at the ends of the long alkyl chains may remain relatively sharp.

  • Key Indicator: The amide (N-H) proton is the most direct reporter of hydrogen bonding. Upon aggregation, its signal shifts significantly downfield (by 1-2 ppm) due to deshielding as it engages in a hydrogen bond.[3] The observation of broad, unresolved signals for the BTA core is a hallmark of strong columnar aggregation.[1]

Proton TypeMonomeric State (e.g., in DMSO-d₆)Aggregated State (e.g., in MCH-d₁₄)Rationale for Change
Amide (N-H)Sharp, ~7.5-8.5 ppmBroad, ~9.0-10.0 ppmDownfield shift due to H-bonding; broadening from slow tumbling.
Aromatic (Ar-H)Sharp, ~8.0-8.5 ppmVery Broad / UnresolvedRestricted motion within the stacked core.
Alkyl (α-CH₂)Sharp, ~3.4 ppmBroad, shiftedProximity to the rigid core restricts motion.
Alkyl (terminal CH₃)Sharp, ~0.9 ppmRelatively Sharp, ~0.9 ppmHigher mobility at the periphery of the assembly.
Table 1: Typical ¹H NMR spectral changes upon BTA self-assembly.
Experimental Protocol: Concentration-Dependent ¹H NMR
  • Objective: To identify the critical aggregation concentration (CAC) and confirm that spectral changes are due to intermolecular assembly.

  • Preparation: Prepare a series of samples of the BTA derivative in a non-polar, deuterated solvent (e.g., methylcyclohexane-d₁₄, tetrachloroethane-d₂) ranging in concentration from very dilute (~0.01 mM) to concentrated (~10 mM).

  • Acquisition: Acquire standard ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Analysis: Plot the chemical shift (δ) of the amide proton against concentration. Below the CAC, the chemical shift will be relatively constant. Above the CAC, a sharp downfield shift will be observed as aggregation occurs. Similarly, monitor the line width of the aromatic protons, which will increase significantly above the CAC.

Variable Temperature (VT) NMR: Unveiling Thermodynamics

VT-NMR is used to study the thermal stability of the BTA assemblies.[6] By systematically increasing the temperature, one can supply enough thermal energy to disrupt the non-covalent hydrogen bonds, causing the supramolecular polymer to dissociate back into monomers.[1][7]

  • Causality: As the temperature rises, the equilibrium shown in Figure 1 shifts to the left. This "melting" of the supramolecular polymer is observed in the NMR spectrum as a progressive sharpening of the signals and an upfield shift of the amide proton resonance back to its monomeric value.[8] The temperature at which 50% of the monomers are in the aggregated state is defined as the elongation temperature (Tₑ), a key measure of aggregate stability.

Diffusion-Ordered Spectroscopy (DOSY) NMR: A Molecular Ruler

DOSY is a non-invasive technique that distinguishes molecules based on their translational diffusion coefficient (D), which is inversely related to their hydrodynamic radius (size).[9][10] This makes it exceptionally well-suited for characterizing supramolecular aggregation.[11][12][13]

  • Causality: Small, fast-moving monomers will have a large diffusion coefficient. As they assemble into large, slow-tumbling supramolecular polymers, their diffusion coefficient will decrease by an order of magnitude or more.[3] A DOSY experiment produces a 2D plot with chemical shift on one axis and the diffusion coefficient on the other, allowing for the direct visualization of co-existing species (e.g., monomers and aggregates) in solution.

NMR_Workflow Start BTA Sample in Solution H1_NMR ¹H NMR (Concentration Series) Start->H1_NMR Result1 Evidence of Aggregation? (Broadening, N-H Shift) H1_NMR->Result1 VT_NMR Variable-Temp NMR Result2 Determine Elongation Temp (Tₑ) (Thermal Stability) VT_NMR->Result2 DOSY_NMR DOSY NMR Result3 Measure Diffusion Coefficient (D) (Aggregate Size) DOSY_NMR->Result3 Result1->VT_NMR Yes Result1->DOSY_NMR Yes

Figure 2: Integrated NMR workflow for characterizing BTA self-assembly.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Hydrogen Bond Fingerprint

While NMR provides rich detail in solution, FT-IR spectroscopy offers a direct and unambiguous probe of the specific hydrogen bonds driving the assembly, both in solution and in the solid state.[14]

  • Causality: The formation of a hydrogen bond weakens the covalent N-H and C=O bonds of the amide group. This weakening of the bond force constant results in a shift of their vibrational stretching frequencies to lower energy (lower wavenumber, a "redshift").[15][16]

  • Key Indicators:

    • N-H Stretch: A sharp band for the "free" N-H stretch is typically observed above 3400 cm⁻¹. In the hydrogen-bonded state, this band broadens and shifts significantly to ~3250 cm⁻¹.[17]

    • Amide I Band (C=O Stretch): The "free" carbonyl stretch appears around 1680-1690 cm⁻¹. Upon forming a strong N-H···O=C bond, this band shifts to a lower frequency, typically around 1630-1650 cm⁻¹.[3][15]

Experimental Protocol: FT-IR Titration in a Non-polar Solvent
  • Objective: To monitor the onset of hydrogen bonding and determine the critical aggregation concentration.

  • Preparation: Prepare a series of BTA solutions in a non-polar solvent transparent in the IR region of interest (e.g., CCl₄ or CHCl₃), similar to the NMR experiment.

  • Acquisition: Using a liquid transmission cell with a fixed path length, acquire FT-IR spectra for each concentration.

  • Analysis: Monitor the Amide I region (~1700-1600 cm⁻¹). At very low concentrations, the spectrum will be dominated by the "free" C=O peak. As concentration increases past the CAC, the "H-bonded" C=O peak will grow in intensity at the expense of the free peak.[1] This provides a clear visual confirmation of the assembly process.

UV-Vis and Circular Dichroism (CD) Spectroscopy: Probing Core Stacking and Helicity

These techniques are sensitive to the electronic environment of the BTA's aromatic core and are invaluable for studying π-π stacking interactions and the overall chirality of the supramolecular assembly.

UV-Vis Absorption Spectroscopy
  • Causality: When the aromatic cores of the BTA molecules stack upon one another in the columnar assembly, their π-orbitals interact. This electronic coupling alters the energy of the π → π* electronic transitions, leading to changes in the UV-Vis absorption spectrum.[18][19] These changes can manifest as a shift in the absorption maximum (λmax) or a change in molar absorptivity (hyper- or hypochromicity).

  • Application: Temperature-dependent UV-Vis studies are highly effective for monitoring the assembly process. A solution of BTA is heated above its Tₑ (monomeric state) and then slowly cooled. The absorbance at a characteristic wavelength is monitored versus temperature. The disassembly/assembly process often appears as a sharp, sigmoidal transition, providing a precise measurement of the Tₑ that corroborates VT-NMR data.[3][8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the definitive method for confirming the formation of chiral, ordered assemblies.[20]

  • Causality: If the BTA monomer possesses a chiral center in its side chains, the intermolecular hydrogen bonds will often propagate this chirality along the columnar stack, forcing the entire supramolecular polymer to adopt a preferred helical twist (either right-handed, P, or left-handed, M).[20][21] An achiral chromophore (the benzene core) arranged in a chiral superstructure will exhibit a CD signal, known as a Cotton effect.[22] A strong CD signal is therefore irrefutable evidence of a long-range, ordered, and helical supramolecular structure.

  • Application: CD is extremely sensitive to the conformational state of the assembly. Temperature-dependent CD experiments show a loss of signal as the helical structure "melts," providing another robust method for determining thermal stability.[1]

CD_Principle cluster_input Input cluster_process Process cluster_output Output Chiral_Monomer Chiral BTA Monomer (No CD Signal from Core) SelfAssembly Self-Assembly via Hydrogen Bonding Chiral_Monomer->SelfAssembly Helical_Polymer Helical Supramolecular Polymer (P or M Helicity) SelfAssembly->Helical_Polymer CD_Signal Strong CD Signal (Cotton Effect) Helical_Polymer->CD_Signal Induces

Figure 3: The relationship between molecular chirality and the resulting supramolecular CD signal.

Mass Spectrometry (MS): Confirming Molecular Identity

While challenging for intact non-covalent polymers, mass spectrometry is essential for the foundational characterization of the BTA monomer.

  • Causality: Soft ionization techniques, primarily Electrospray Ionization (ESI-MS), are used to transfer the BTA molecule from solution to the gas phase as an ion with minimal fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

  • Application: The primary role of MS in this context is to confirm the molecular weight and purity of the synthesized BTA derivative.[23][24] This is a critical first step before any self-assembly studies are undertaken. Advanced techniques like hydrogen/deuterium exchange (HDX) MS can provide further insight into the dynamics of the assembly by probing the solvent accessibility of the amide protons within the aggregate.[21]

A Synergistic and Self-Validating Workflow

No single technique can provide a complete picture of a BTA system.[4] The power of this multi-spectroscopic approach lies in the integration of complementary data to build a cohesive and validated model of the supramolecular architecture.

Supramolecular PropertyPrimary Technique(s)Key Spectroscopic Observable
Monomer Identity & Purity ESI-MS, ¹H NMRCorrect molecular ion peak (m/z); Sharp, well-resolved NMR signals.
Primary H-Bonding FT-IRRedshift of N-H and Amide I (C=O) stretching bands.
Aggregation Onset (CAC) ¹H NMR, FT-IRAbrupt downfield shift of N-H proton; Appearance of H-bonded C=O peak.
Aggregate Size/Polymerization DOSY NMRDecrease in diffusion coefficient (D) compared to monomer.
Thermal Stability (Tₑ) VT-NMR, VT-UV/VisTemperature of signal sharpening/shifting; Midpoint of sigmoidal melt curve.
Helical Ordering CD SpectroscopyPresence of a strong Cotton effect for chiral derivatives.
Table 2: Correlation of spectroscopic techniques and observables to key supramolecular properties.

Conclusion

The spectroscopic characterization of long-chain BTA derivatives is a study in hierarchical analysis. It begins with the absolute confirmation of the molecular building block via MS and NMR in a non-aggregating solvent. It then progresses to probing the fundamental hydrogen-bonding interactions with FT-IR. Finally, a combination of concentration- and temperature-dependent NMR, UV-Vis, and CD experiments are deployed to map the thermodynamics, structure, and size of the final supramolecular polymer. By judiciously selecting and integrating these techniques, researchers can move beyond simple observation to gain a predictive understanding of their materials, enabling the rational design of novel, functional supramolecular systems for a host of advanced applications.

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An In-Depth Technical Guide to N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: A Lipid-like Analogue for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The convergence of supramolecular chemistry and pharmaceutical sciences has paved the way for the rational design of novel materials for therapeutic delivery. Within this landscape, benzene-1,3,5-tricarboxamides (BTAs) have emerged as a versatile class of molecules, capable of self-assembly into highly ordered nanostructures.[1] This guide provides a comprehensive technical overview of a specific BTA derivative, N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide, a compound of significant interest due to its structural analogy to the TT3 lipid-like materials used in mRNA and CRISPR/Cas9 delivery systems.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this molecule's unique physicochemical properties.

Introduction to the Benzene-1,3,5-tricarboxamide (BTA) Scaffold

Benzene-1,3,5-tricarboxamides are a class of molecules characterized by a central benzene ring functionalized with three amide groups at the 1, 3, and 5 positions. This C3-symmetric core acts as a planar hub for appended side chains. The key feature of BTAs is their ability to form robust, one-dimensional rod-like structures through threefold intermolecular hydrogen bonding between the amide protons and carbonyl oxygens of adjacent molecules.[1][2] This directional and cooperative self-assembly process leads to the formation of supramolecular polymers.

The true versatility of the BTA platform lies in the modularity of its side chains. By synthetically modifying these peripheral groups, the physical and chemical properties of the resulting supramolecular structures can be finely tuned.[4][5] For instance, the introduction of long alkyl chains, as in the case of the topic molecule, imparts significant hydrophobicity and can induce liquid crystalline behavior.[6] This adaptability has led to the exploration of BTAs in a wide range of applications, from nanotechnology and polymer processing to the development of advanced biomaterials.[1][7]

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: A Profile

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is a BTA derivative featuring three highly branched and lengthy aliphatic side chains. This specific molecular architecture positions it as a lipid-like molecule with significant potential in the formulation of non-viral gene delivery vectors.

Molecular Identity
PropertyValueSource(s)
Chemical Name N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide[1]
CAS Number 2922283-38-1[1][7]
Molecular Formula C93H177N3O3[3]
Molecular Weight 1385.42 g/mol [1][3]
Synonyms TT3 Analogue[2][3]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and the well-documented behavior of similar long-chain alkyl BTAs.

Physical Properties
PropertyPredicted Value / ObservationRationale and Supporting Evidence
Appearance White to off-white waxy solidBased on the high molecular weight and long aliphatic chains.
Melting Point Not available. Expected to be a broad transition.Long-chain BTAs often exhibit complex thermotropic behavior and liquid crystalline phases rather than sharp melting points.[6]
Boiling Point Not applicable (decomposes at high temperatures)High molecular weight organic compounds typically decompose before boiling under atmospheric pressure.
Solubility Soluble in nonpolar organic solvents (e.g., chloroform, dichloromethane, THF). Insoluble in water and polar protic solvents.The three long, hydrophobic dodecylhexadecyl chains dominate the molecule's character, making it highly lipophilic.[1]
Chemical Properties

The chemical behavior of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is governed by the stable aromatic core and the relatively inert aliphatic side chains.

  • Stability: The molecule is expected to be chemically stable under standard laboratory conditions.[5] The amide bonds are generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Reactivity: The primary reactivity of this molecule lies in its capacity for non-covalent interactions, specifically the hydrogen bonding that drives its self-assembly. The long alkyl chains also participate in van der Waals interactions, further stabilizing the assembled structures.

  • Ionizability: While the core BTA structure is neutral, its classification as a TT3 analogue suggests that it is designed to be formulated with ionizable components in lipid nanoparticle (LNP) systems for nucleic acid delivery. The TT lipids themselves contain amino groups that are protonated at lower pH, facilitating interaction with nucleic acids and endosomal escape.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide can be achieved through a straightforward amidation reaction. A general and effective method involves the reaction of benzene-1,3,5-tricarbonyl trichloride with the corresponding primary amine.[8][9]

Step-by-Step Protocol:

  • Preparation of the Amine: The 4-dodecylhexadecylamine starting material would first need to be synthesized or procured.

  • Reaction Setup: Dissolve benzene-1,3,5-tricarbonyl trichloride in a suitable anhydrous aprotic solvent, such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: To the cooled solution (0 °C), add a solution of 4-dodecylhexadecylamine (slightly more than 3 molar equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 3 equivalents) dropwise. The base is crucial to neutralize the HCl byproduct of the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of nonpolar to moderately polar eluents (e.g., hexane/ethyl acetate).

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Benzene-1,3,5-tricarbonyl_trichloride Benzene-1,3,5-tricarbonyl trichloride Reaction_Vessel Amidation Reaction (0°C to RT) Benzene-1,3,5-tricarbonyl_trichloride->Reaction_Vessel Amine 4-dodecylhexadecylamine Amine->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Washing Aqueous Washes (HCl, NaHCO3, Brine) Reaction_Vessel->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Product N1,N3,N5-Tris(4-dodecylhexadecyl) benzene-1,3,5-tricarboxamide Purification->Product

Caption: Proposed synthetic workflow for the amidation reaction.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the central ring appearing as a singlet in the range of 8-9 ppm. - A broad singlet for the amide N-H protons around 7-8 ppm. - Multiple overlapping signals in the aliphatic region (0.8-4.0 ppm) corresponding to the numerous methylene and methyl groups of the dodecylhexadecyl chains.
¹³C NMR - Aromatic carbons of the central ring around 130-140 ppm. - Carbonyl carbons of the amide groups in the range of 160-170 ppm. - A series of peaks in the aliphatic region (10-70 ppm).
FT-IR - N-H stretching vibration around 3200-3400 cm⁻¹. - C=O stretching (Amide I band) around 1640-1680 cm⁻¹. - N-H bending (Amide II band) around 1550-1580 cm⁻¹. - C-H stretching vibrations of the aliphatic chains just below 3000 cm⁻¹.
Mass Spectrometry (e.g., ESI-MS) The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (1385.42 g/mol ).

Supramolecular Self-Assembly

The defining characteristic of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is its propensity for self-assembly into ordered nanostructures. This process is driven by a combination of directional hydrogen bonding and solvophobic effects.

In nonpolar organic solvents, the molecules stack into one-dimensional columns, stabilized by the threefold hydrogen bonds between the BTA cores. The extensive, bulky aliphatic side chains then arrange themselves around this central hydrogen-bonded core. These columns can further organize into higher-order structures, such as hexagonal columnar liquid crystalline phases.

In the context of its use in drug delivery, this molecule would likely be formulated as part of a lipid nanoparticle. In an aqueous environment, the hydrophobic alkyl chains would drive the self-assembly, forming the core of a nanoparticle, while the more polar BTA core could be oriented towards the interface. This amphiphilic nature is critical for the encapsulation of therapeutic payloads like mRNA.[10][11]

Self_Assembly cluster_monomers Individual Molecules cluster_assembly Self-Assembly cluster_structure Supramolecular Polymer a1 b1 H-Bonding a1->b1 a2 a2->b1 a3 b2 π-stacking a3->b2 a4 a4->b2 a5 b3 van der Waals a5->b3 a6 a6->b3 c1 b1->c1 c2 b2->c2 c3 b3->c3 c1->c2 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6

Caption: The process of supramolecular polymerization.

Applications in Drug Delivery

The primary application interest for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide stems from its role as an analogue to the TT3 series of lipid-like materials.[12] These materials have been successfully used to formulate lipid-like nanoparticles (LLNs) for the in vivo delivery of mRNA.[8]

The proposed mechanism of action involves the formulation of this BTA derivative with other components, such as helper lipids (e.g., DOPE), cholesterol, and a PEGylated lipid, to form nanoparticles that encapsulate and protect the mRNA payload.[8] The lipid-like nature of the BTA derivative is crucial for the stability of the nanoparticle and its ability to traverse cell membranes. Once inside the cell, often via endocytosis, the nanoparticle disassembles, releasing the mRNA into the cytoplasm to be translated into the therapeutic protein.

Conclusion

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide represents a fascinating convergence of supramolecular chemistry and drug delivery science. While detailed experimental characterization is still emerging in the public domain, its properties can be confidently predicted based on the extensive knowledge of the BTA platform. Its structural similarity to proven mRNA delivery agents like TT3 makes it a compelling candidate for further research and development in the field of genetic medicine. This guide provides a foundational understanding for scientists looking to explore the potential of this and related BTA derivatives in creating the next generation of therapeutic delivery systems.

References

  • Cantekin, S., de Greef, T. F. A., & Palmans, A. R. A. (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Chemical Society Reviews, 41(18), 6125-6137. [Link][1]

  • Roosma, J., Mes, T., Leclère, P., Palmans, A. R. A., & Meijer, E. W. (2007). Supramolecular Materials from Benzene-1,3,5-tricarboxamide-Based Nanorods. Journal of the American Chemical Society, 129(37), 11406–11407. [Link][2]

  • Schoenmakers, S. M. C., van den Bersselaar, B. W. L., Dhiman, S., Su, L., & Palmans, A. R. A. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 19(35), 7659-7666. [Link][7]

  • Jones, C. D., et al. (2018). Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. CrystEngComm, 20(38), 5737-5744. [Link][4][12]

  • Zhang, D., et al. (2017). An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo. Nano Letters, 17(9), 5273–5281. [Link][8]

  • Aljuaid, N., et al. (2021). Benzene tricarboxamide derivatives with lipid and ethylene glycol chains self-assemble into distinct nanostructures driven by molecular packing. Chemical Communications, 57(65), 8031-8034. [Link][10]

  • Aljuaid, N., et al. (2021). Benzene tricarboxamide derivatives with lipid and ethylene glycol chains self-assemble into distinct nanostructures driven by molecular packing. Aaltodoc. [Link][11][13]

  • Supramolecular design of Benzene-1,3,5-Tricarboxamide with Hydrophobic Alkyl side chains toward long-range liquid crystalline properties. Semantic Scholar. [Link][6]

  • Li, B., et al. (2018). Lipid Polymer Hybrid Nanomaterials for mRNA Delivery. Pharmaceutical Research, 35(12), 245. [Link]

  • The preparation of TT3 lipid nanoparticles for packing and delivering... ResearchGate. [Link][9]

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Self-assembly behavior of benzene-1,3,5-tricarboxamides in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Self-Assembly Behavior of Benzene-1,3,5-Tricarboxamides in Organic Solvents

Foreword

Benzene-1,3,5-tricarboxamides (BTAs) represent a cornerstone in the field of supramolecular chemistry. Their C₃-symmetric core, decorated with amide functionalities, provides a robust and highly directional platform for self-assembly into one-dimensional, helical supramolecular polymers.[1][2][3] The behavior of these systems is exquisitely sensitive to their environment, particularly the organic solvent in which they are dispersed. Understanding and controlling this solvent- BTA interplay is paramount for harnessing these materials in advanced applications, from drug delivery scaffolds to nanoelectronics.[3][4][5][6][7]

This guide offers a deep dive into the core principles governing BTA self-assembly in organic media. We will move beyond a simple recitation of facts to explore the causal relationships between molecular design, solvent choice, and the resulting supramolecular architecture. The methodologies presented are framed not merely as steps to follow, but as self-validating systems designed to yield robust and reproducible data for researchers, scientists, and drug development professionals.

The Supramolecular Polymerization of BTAs: A Dance of Non-Covalent Forces

The remarkable ability of BTA molecules to form extended, one-dimensional fibers originates from a synergistic combination of non-covalent interactions. The primary driving force is the threefold intermolecular hydrogen bonding between the amide groups of adjacent BTA cores.[1][2] This interaction is highly directional and cooperative, meaning the formation of each subsequent hydrogen bond is more favorable than the last. This cooperativity is the origin of the characteristic nucleation-elongation mechanism observed in many BTA systems.[1][2]

In addition to hydrogen bonding, π-π stacking between the aromatic cores and van der Waals interactions between the peripheral alkyl chains contribute significantly to the stability of the final assembly.[1][8] The interplay of these forces dictates the structure and properties of the resulting supramolecular polymer.

BTA_Self_Assembly cluster_assembly Self-Assembly Process m1 BTA Monomer dimer Nucleation: Dimer/Trimer Formation m1->dimer H-Bonding π-π Stacking m2 BTA Monomer m2->dimer m3 BTA Monomer elongation Elongation m3->elongation Cooperative Addition dimer->elongation fiber Supramolecular Polymer elongation->fiber Solvent_Influence cluster_good Favorable Conditions cluster_bad Unfavorable Conditions BTA BTA Monomer Apolar Apolar Solvent (e.g., Heptane, MCH) BTA->Apolar Polar Polar / H-Bonding Solvent (e.g., Alcohols) BTA->Polar Result_Good Strong, Cooperative Self-Assembly Apolar->Result_Good Minimal BTA-Solvent Interaction Result_Bad Weak or No Self-Assembly Polar->Result_Bad Solvent Competes for H-Bonds

Caption: Influence of solvent polarity on BTA self-assembly pathways.

Parameter (R)-BTA in n-Heptane (R)-BTA in MCH Rationale for Difference Reference
Elongation Temp. (Tₑ)Significantly HigherLowerIndicates higher stability of aggregates in n-heptane.[2]
Cooperativity (σ)5.7 x 10⁻⁷3.7 x 10⁻⁶Stronger cooperativity (lower σ value) in n-heptane.[2]
Critical Aggregation Conc.LowerHigherLess monomer is required to initiate assembly in the more favorable solvent.[9]

Characterization Workflow: A Multi-Technique Approach

A comprehensive understanding of BTA self-assembly requires a suite of analytical techniques. Each method provides a unique piece of the puzzle, from thermodynamic parameters to direct visualization of the final morphology.

Experimental_Workflow cluster_prep Preparation cluster_analysis Characterization cluster_outputs Information Obtained Prep Sample Preparation (BTA in Solvent) Spectro Spectroscopy Prep->Spectro Micro Microscopy Prep->Micro Scatter Scattering Prep->Scatter Thermo Thermodynamics (Tₑ, Cooperativity) Spectro->Thermo UV-Vis, CD Hbond H-Bonding State Spectro->Hbond FT-IR Morph Fiber Morphology & Dimensions Micro->Morph AFM, TEM Size Aggregate Size in Solution Scatter->Size DLS, SAXS

Caption: Integrated workflow for the characterization of BTA self-assembly.

Spectroscopic Analysis

3.1.1. UV-Vis and Circular Dichroism (CD) Spectroscopy

  • Expertise & Causality: To probe the thermodynamics of the assembly process, we employ temperature-dependent UV-Vis or CD spectroscopy. These techniques are sensitive to the electronic environment of the BTA core, which changes upon aggregation. By monitoring the absorbance or CD signal at a characteristic wavelength as a function of temperature, we can generate "cooling curves" that reveal the transition from dissolved monomers to assembled fibers. [1][2]The sharpness of this transition is a direct indicator of the process's cooperativity. [1][2]

  • Protocol: Determining Thermodynamic Parameters

    • Solution Preparation: Prepare a stock solution of the BTA in the desired organic solvent at a known concentration. Ensure complete dissolution, which may require gentle heating or sonication.

    • Sample Loading: Transfer the solution to a quartz cuvette with a known path length and seal it to prevent solvent evaporation.

    • Instrumentation: Place the cuvette in a spectrophotometer equipped with a Peltier temperature controller.

    • Heating Ramp: Heat the sample to a temperature where the BTA is fully dissolved (indicated by a stable spectroscopic signal).

    • Cooling Ramp (Data Acquisition): Cool the sample at a slow, controlled rate (e.g., 1 °C/min). Record the absorbance or CD signal at a fixed wavelength throughout the cooling process.

    • Validation (Trustworthiness): After the cooling run, perform a heating run at the same rate. The absence of significant hysteresis between the cooling and heating curves confirms that the system is under thermodynamic control. [1] 7. Data Analysis: Normalize the spectroscopic signal and plot it against temperature. Fit the data to an appropriate model (e.g., a nucleation-elongation model) to extract the elongation temperature (Tₑ) and the cooperativity factor (σ).

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Expertise & Causality: FT-IR spectroscopy is a direct and powerful tool for confirming the presence of the intermolecular hydrogen bonds that drive BTA assembly. When BTA monomers assemble, the N-H stretching and C=O stretching (Amide I) vibrations are perturbed. A shift in the Amide I band to a lower wavenumber (e.g., from ~1650 cm⁻¹ in a dissolved state to ~1630 cm⁻¹ in an aggregated state) is a hallmark of hydrogen bond formation. [10][11]

  • Protocol: Probing Hydrogen Bonds

    • Sample Preparation: Prepare two samples: (a) a dilute solution of BTA in a non-aggregating solvent (e.g., deuterated methanol) to obtain the "unimer" spectrum, and (b) a solution in the solvent of interest where aggregation occurs. [10][11] 2. Measurement: Acquire the FT-IR spectra for both samples using a liquid transmission cell with appropriate windows (e.g., CaF₂).

    • Analysis: Compare the Amide I region of the two spectra. A distinct redshift in the aggregated sample confirms the formation of intermolecular hydrogen bonds.

Microscopic Visualization

3.2.1. Atomic Force Microscopy (AFM)

  • Expertise & Causality: AFM provides high-resolution, three-dimensional topographical information about the assembled structures on a surface. [12]It is ideal for measuring the length, height, and persistence length of individual BTA fibers without the need for staining or vacuum conditions. The height data from AFM is particularly valuable as it is less susceptible to the tip-convolution artifacts that can affect lateral measurements. [13]

  • Protocol: AFM Imaging of BTA Fibers

    • Substrate Preparation: Use an atomically flat substrate, such as freshly cleaved mica or silicon wafer, to ensure a low-background imaging surface.

    • Sample Deposition: Dilute the BTA solution (in the aggregating solvent) to a suitable concentration. Deposit a small droplet (5-10 µL) onto the substrate. Allow the solvent to evaporate in a clean, vibration-free environment.

    • Imaging: Mount the sample in the AFM. Use tapping mode (intermittent contact mode) to minimize sample damage. [14]Select a sharp silicon probe for high-resolution imaging.

    • Image Analysis: Use AFM software to measure the dimensions (height, width, length) of the observed fibers.

3.2.2. Transmission Electron Microscopy (TEM)

  • Expertise & Causality: TEM offers superior lateral resolution compared to AFM and can reveal finer details of the fiber morphology. [13][15]To preserve the native, solvated structure and avoid artifacts from drying, cryogenic TEM (cryo-TEM) is the preferred method. This involves flash-freezing the sample to immobilize the assemblies in a thin layer of vitrified solvent. [16]

  • Protocol: Cryo-TEM Imaging of BTA Fibers

    • Grid Preparation: Place a TEM grid (e.g., lacey carbon) inside a controlled environment chamber with high humidity to prevent premature solvent evaporation.

    • Sample Application: Apply a small aliquot (2-3 µL) of the BTA solution to the grid.

    • Blotting: Blot the grid with filter paper to create an ultra-thin film of the solution spanning the grid holes.

    • Plunging: Rapidly plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen). This vitrifies the sample.

    • Imaging: Transfer the frozen grid to a cryo-TEM holder and image at low temperatures and under low-dose electron beam conditions to prevent sample damage.

Conclusion

The self-assembly of benzene-1,3,5-tricarboxamides in organic solvents is a sophisticated process governed by a delicate balance of non-covalent forces. The solvent is not a mere spectator but an active participant that dictates the thermodynamics, mechanism, and ultimate structure of the resulting supramolecular polymers. By employing a rigorous, multi-technique characterization workflow—grounded in an understanding of the causal relationships between experimental choices and outcomes—researchers can precisely control and analyze these fascinating materials. This control is the key to unlocking their full potential in the development of next-generation smart materials and advanced drug delivery systems.

References

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  • Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides. PubMed Central.
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  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. PMC, NIH.
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Crystal structure of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for the crystal structure of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide did not yield specific crystallographic data for this exact molecule. The scientific literature and structural databases reviewed do not contain a determined crystal structure for this particular compound.

The provided search results offer valuable context on the broader family of benzene-1,3,5-tricarboxamide (BTA) derivatives. This class of molecules is well-known for its propensity to self-assemble into supramolecular structures, driven by threefold hydrogen bonding and π-π stacking interactions between the central benzene rings.[1][2][3] The nature of the substituents on the amide groups plays a crucial role in determining the specific packing and morphology of these assemblies, which can range from one-dimensional fibers and nanotubes to more complex hierarchical structures.[4][5][6]

While detailed structural analysis is not possible without experimental data for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide, it is reasonable to hypothesize that the long, branched alkyl chains (4-dodecylhexadecyl) would significantly influence its solid-state packing. These bulky and flexible side chains would likely introduce considerable steric hindrance, potentially leading to a more complex and less ordered crystalline arrangement compared to BTA derivatives with smaller substituents.[7] The van der Waals interactions between these long alkyl chains would also play a dominant role in the overall crystal packing.

For researchers, scientists, and drug development professionals interested in the structural properties of this molecule, experimental determination of its crystal structure through single-crystal X-ray diffraction would be the necessary next step. Such a study would provide precise information on bond lengths, bond angles, torsion angles, and the intricate details of its intermolecular interactions, which are crucial for understanding its physical and chemical properties and for any potential applications in materials science or drug delivery.[8][9]

Given the absence of specific data, this document cannot provide the in-depth technical guide on the crystal structure of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide as requested. Further experimental work is required to elucidate the crystal structure of this compound.

Sources

Molecular modeling of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide aggregation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Molecular Modeling of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16) Supramolecular Aggregation

Preamble: The 'Why' - Significance in Drug Development and Materials Science

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16) is a member of the benzene-1,3,5-tricarboxamide (BTA) family, a class of molecules renowned for their capacity to self-assemble into well-defined, one-dimensional supramolecular polymers.[1][2] This process is driven by a combination of strong, threefold intermolecular hydrogen bonding and π-π stacking of the central aromatic cores.[3][4] The peripheral bulky, branched alkyl chains ensure solubility in apolar solvents and modulate the packing of the columnar structures. The resulting helical, rod-like aggregates have garnered significant interest for their potential applications in diverse fields, including regenerative medicine, drug delivery, and the creation of advanced functional materials.[2][5]

Understanding the precise molecular-level mechanisms that govern the aggregation of BTA-C12C16 is paramount for the rational design of these materials. Molecular modeling, particularly molecular dynamics (MD) simulations, offers a computational microscope to visualize and quantify the dynamic process of self-assembly with atomic resolution, providing insights that are often inaccessible through experimental techniques alone.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical framework for performing and analyzing molecular modeling studies of BTA-C12C16 aggregation.

Section 1: Foundational Principles - Understanding the BTA-C12C16 Monomer and Its Driving Forces for Aggregation

The self-assembly of BTA molecules is a hierarchical process dictated by a delicate balance of non-covalent interactions.

The BTA Core: Hydrogen Bonding and π-π Stacking

The central benzene-1,3,5-tricarboxamide core is the engine of one-dimensional assembly. The three amide groups are positioned to form a network of three intermolecular hydrogen bonds with a neighboring BTA molecule.[3] This interaction is highly directional and cooperative, meaning the formation of a hydrogen bond with one monomer increases the affinity for the next.[4][8] Furthermore, the electron-rich aromatic rings stack on top of each other (π-π stacking), providing additional stabilization to the growing polymer. Density functional theory (DFT) calculations have been instrumental in elucidating the energetic contributions of these interactions and the preferred helical arrangement of monomers within an assembly.[8][9]

The Alkyl Chains: Modulating Solubility and Packing

The three N-linked 4-dodecylhexadecyl side chains are crucial for the molecule's function. These long, branched aliphatic groups ensure that the BTA-C12C16 is soluble in nonpolar organic solvents where the hydrogen bonding can effectively drive self-assembly. They also introduce steric hindrance that influences the packing of the BTA columns and can dictate the formation of higher-order liquid crystalline phases.

Hierarchical Self-Assembly

The aggregation process is not a simple monomer-to-polymer transition. Experimental and computational studies suggest a cooperative mechanism.[4][8] Monomers first form small, transient oligomers (nuclei). Once a stable nucleus is formed, further monomer addition (elongation) occurs rapidly. This two-step nucleation-elongation model is a hallmark of many self-assembling systems. The specific concentration at which aggregation begins is known as the critical aggregation concentration.[1]

Section 2: The Computational Microscope - A Strategic Overview of Molecular Modeling Techniques

Molecular dynamics (MD) simulations are the primary tool for investigating the time-dependent process of BTA aggregation.[10]

Why Molecular Dynamics (MD)?

MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic, high-resolution view of the self-assembly process, allowing researchers to observe the formation of hydrogen bonds, π-π stacking, and the overall evolution of aggregate morphology.[6][7]

Choosing the Right Lens: Force Fields

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system.[11] For a molecule like BTA-C12C16, with its distinct aromatic core and long aliphatic chains, force field selection is a critical decision.

  • All-Atom vs. United-Atom Models: All-atom (AA) models explicitly represent every atom, offering the highest level of detail. United-atom (UA) models group nonpolar hydrogen atoms with their adjacent carbon into a single particle, reducing computational cost. For studying the subtle interplay of hydrogen bonding and π-stacking, an all-atom representation is generally preferred.

  • Common Force Fields: Several well-established force fields can be adapted for BTA simulations:

    • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Known for its robust parameterization for organic liquids and hydrocarbons, making it a strong candidate for the alkyl chains.[12][13][14] Recent refinements have improved its performance for long hydrocarbons.[13][15]

    • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Extensively used for biomolecules, with excellent parameters for peptides (amides) and aromatic groups.[11][16][17] Parameterization protocols for novel aromatic moieties are well-documented.[18]

    • AMBER (Assisted Model Building with Energy Refinement): Also widely used for biomolecules, with a strong focus on accurately representing hydrogen bonds.[19][20][21] Specific terms can be added to fine-tune hydrogen-bonding interactions.[22][23]

The choice often involves a trade-off. OPLS-AA may excel for the alkyl chains, while CHARMM or AMBER might better represent the hydrogen-bonding core. It is often necessary to combine and validate parameters, a process known as parameterization.

Setting the Stage: Simulation Box and Solvent

The simulation environment must mimic experimental conditions.

  • Solvent: Since BTA-C12C16 aggregation is typically studied in nonpolar solvents like dodecane or methylcyclohexane, an explicit representation of the solvent is crucial.

  • Periodic Boundary Conditions (PBC): To simulate a bulk system and avoid edge effects, PBC are used. The simulation box is replicated infinitely in all three dimensions, so a molecule exiting one side of the box re-enters from the opposite side.

  • Concentration: The number of BTA monomers and the volume of the simulation box must be chosen to reflect the experimental concentration of interest.

Section 3: Protocol - Building and Simulating the BTA-C12C16 System

A rigorous and systematic protocol is essential for obtaining reliable and reproducible results. The following workflow is described in the context of using the GROMACS simulation package, a popular and powerful tool for MD simulations.[24][25]

Monomer Parameterization

If pre-existing parameters for BTA-C12C16 are not available in the chosen force field, they must be generated. This typically involves:

  • Quantum Mechanics (QM) Calculations: The geometry of the monomer is optimized, and its electrostatic potential is calculated using a QM method (e.g., DFT).

  • Charge Fitting: Partial atomic charges are derived by fitting them to the QM electrostatic potential.

  • Parameter Assignment: Bond, angle, and dihedral parameters are assigned based on analogy to existing force field atom types. Missing parameters may need to be derived from QM calculations or experimental data (e.g., vibrational spectra).

System Setup Workflow
  • Initial Configuration: Place the desired number of BTA-C12C16 monomers randomly in a simulation box of appropriate dimensions. Ensure no molecules are overlapping.

  • Solvation: Fill the box with the chosen explicit solvent molecules (e.g., dodecane).

  • Energy Minimization: Perform a steeplechase descent or conjugate gradient energy minimization. This crucial step removes any steric clashes or unfavorable contacts from the initial random configuration, relaxing the system to a local energy minimum.

  • NVT (Canonical Ensemble) Equilibration: Heat the system to the target temperature while keeping the volume constant. A thermostat (e.g., Nosé-Hoover) is used to control the temperature. This allows the solvent to equilibrate around the solutes. Monitor the temperature to ensure it reaches a stable plateau.

  • NPT (Isothermal-Isobaric Ensemble) Equilibration: Continue the simulation at the target temperature and pressure (typically 1 bar). A barostat (e.g., Parrinello-Rahman) is used to control the pressure, allowing the box density to equilibrate. Monitor the pressure and density until they stabilize.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

} caption: Workflow for MD Simulation Setup and Execution.

Production MD Run

Following successful equilibration, the production simulation is run for a time long enough to observe the aggregation phenomenon. For self-assembly processes, this can range from hundreds of nanoseconds to microseconds, depending on the concentration and system size. Trajectory data (atomic coordinates, velocities, and energies) should be saved at regular intervals for subsequent analysis.

Section 4: Data Analysis - From Trajectories to Insights

The raw output of an MD simulation is a trajectory file containing millions of snapshots. Extracting meaningful information requires a suite of analysis tools.[6][26]

Visual Inspection

The first step is always to visually inspect the trajectory using molecular visualization software (e.g., VMD, PyMOL). This provides a qualitative understanding of the aggregation process, such as the formation of columnar stacks and their interactions.

Quantitative Analysis of Aggregation
Analysis TechniqueQuestion AnsweredDescription
Cluster Analysis How many aggregates form, and what is their size over time?Groups molecules based on a distance cutoff. This is the primary method to track the kinetics of aggregation.[27][28][29][30][31]
Hydrogen Bond Analysis Are the BTA cores forming the expected threefold H-bonds?Monitors the distance and angle between donor and acceptor atoms to quantify the number and lifetime of hydrogen bonds.[32][33][34][35]
Radial Distribution Function (RDF) What is the average distance between BTA cores?Calculates the probability of finding a particle at a distance r from another particle. Peaks in the RDF can confirm characteristic distances for π-π stacking and hydrogen bonding.[36][37]
Order Parameters How aligned are the BTA molecules within an aggregate?Quantifies the degree of orientational order. For columnar aggregates, a nematic order parameter can be calculated to measure how well the BTA cores are aligned with the principal axis of the fiber.
Thermodynamic and Kinetic Insights
  • Free Energy of Association: Advanced techniques like umbrella sampling or metadynamics can be used to calculate the potential of mean force (PMF) along a reaction coordinate (e.g., the distance between two monomers). This yields the free energy change associated with dimerization or the addition of a monomer to an existing stack, providing fundamental thermodynamic data.[38][39][40][41][42]

  • Diffusion Coefficients: By calculating the mean squared displacement (MSD) of monomers over time, their diffusion coefficient can be determined. This can reveal how monomer mobility changes upon aggregation.

Section 5: Advanced Considerations and Best Practices

The Challenge of Timescales

The spontaneous self-assembly of BTA can be a slow process, potentially exceeding the timescales accessible by conventional MD. If aggregation is not observed, it may be due to kinetic trapping. Enhanced sampling techniques can help overcome these energy barriers and accelerate the exploration of the conformational space.

Coarse-Graining

For studying very large systems (e.g., the interaction of multiple fibers or the formation of liquid crystal domains), all-atom simulations can be computationally prohibitive. Coarse-grained (CG) models, such as the MARTINI force field, group several atoms into a single "bead".[2][43] This reduces the degrees of freedom, allowing for simulations of larger systems over longer timescales, albeit at the cost of atomic detail.[5]

Validation

It is imperative to validate simulation results against available experimental data. This can include comparing simulated properties (e.g., aggregate morphology, characteristic distances from RDFs) with data from techniques like Transmission Electron Microscopy (TEM), Circular Dichroism (CD) spectroscopy, or X-ray diffraction.[1][44]

Conclusion: Synthesizing Simulation and Experiment

is a powerful methodology for gaining fundamental insights into the principles governing supramolecular polymerization. A meticulously executed computational study, grounded in a robust theoretical framework and validated against experimental evidence, can elucidate the complex interplay of non-covalent interactions that drive self-assembly. This detailed molecular-level understanding is invaluable for the rational design of novel BTA-based materials for advanced applications in drug development, tissue engineering, and materials science.

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A Technical Guide to Supramolecular Polymers Based on Benzene-1,3,5-Tricarboxamide (BTA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzene-1,3,5-tricarboxamide (BTA) has emerged as a cornerstone in supramolecular chemistry, valued for its capacity to self-assemble into well-defined, one-dimensional fibrous structures.[1] This guide offers a deep dive into the fundamental principles governing BTA-based supramolecular polymers, from the molecular design of the monomer to the macroscopic properties of the resulting materials. We will explore the thermodynamics of their cooperative assembly, detail robust protocols for their synthesis and characterization, and critically evaluate their burgeoning applications in high-stakes fields such as tissue engineering and controlled drug delivery. The inherent modularity and dynamic nature of these systems present a unique platform for creating advanced, responsive biomaterials that can mimic the complexity of the native extracellular matrix.[2][3]

The BTA Building Block: Fundamentals of Design and Interaction

The remarkable utility of BTA as a supramolecular building block stems from its simple, C3-symmetric aromatic core, which can be readily functionalized with a wide variety of side chains. This synthetic accessibility allows for precise tuning of the monomer's properties, such as solubility, and the ultimate function of the assembled polymer.[1]

Molecular Architecture of Benzene-1,3,5-tricarboxamide

The BTA molecule consists of a central benzene ring to which three carboxamide groups are attached at the 1, 3, and 5 positions. These amide groups are the primary drivers of self-assembly. The synthetic versatility is introduced via the amine component used in the amide bond formation, allowing for the attachment of alkyl chains, oligo(ethylene glycol) units for water solubility, or specific functional moieties for targeted applications.[4][5][6]

The Trifecta of Non-Covalent Interactions

The self-assembly of BTA monomers into long, helical supramolecular polymers is a hierarchical process governed by a synergy of non-covalent forces:

  • Threefold Intermolecular Hydrogen Bonding: This is the most critical interaction. The amide protons and carbonyl oxygens of adjacent BTA molecules form a network of three parallel hydrogen bonds, leading to the formation of a stable, stacked columnar structure.[7][8][9] The directionality and strength of these bonds are paramount in defining the polymer's core structure.[10]

  • π-π Stacking: The aromatic cores of the stacked BTA molecules engage in favorable π-π interactions, further stabilizing the one-dimensional assembly.

  • Solvophobic/Hydrophobic Effects: The nature of the side chains and the solvent plays a crucial role. In aqueous media, hydrophobic interactions between side chains drive the aggregation of monomers, shielding them from the unfavorable solvent environment and facilitating the formation of the hydrogen-bonded core.[8][10] In apolar organic solvents, van der Waals interactions between alkyl side chains contribute to the stability of the assembly.

The Art of Assembly: Supramolecular Polymerization of BTAs

Unlike conventional covalent polymers, supramolecular polymers exist in a dynamic equilibrium with their constituent monomers. The mechanism of their formation dictates the final material properties, including polymer length and molar-mass dispersity.[9]

The Cooperative Pathway: A Nucleation-Elongation Mechanism

BTA polymerization is a classic example of a cooperative, or nucleation-elongation, self-assembly process.[9][11] This mechanism is characterized by two distinct thermodynamic phases:

  • Nucleation (Dimerization): The initial association of two monomers is thermodynamically unfavorable. This step represents a significant energy barrier to polymerization.

  • Elongation: Once a stable nucleus (e.g., a dimer) is formed, the subsequent addition of monomers is highly favorable. The incoming monomer can form hydrogen bonds with an already stabilized platform, making the elongation constant (K_elo) much larger than the nucleation constant (K_nuc).

This cooperative behavior results in a sharp transition from a monomeric state to a polymeric state at a critical concentration or temperature, leading to the formation of long polymers with a narrow size distribution.[9]

G cluster_0 Monomeric State cluster_1 Polymerization Process cluster_2 Assembled State Monomers Free BTA Monomers Nucleation Unfavorable Nucleation (K_nuc) Monomers->Nucleation High Energy Barrier Elongation Favorable Elongation (K_elo) Nucleation->Elongation Formation of Stable Nucleus Polymer Supramolecular Polymer Elongation->Polymer

Caption: The cooperative self-assembly pathway of BTA monomers.

Thermodynamics and Pathway Complexity

The self-assembly process can be sensitively controlled by external stimuli such as temperature, solvent composition, or pH (for functionalized BTAs).[10] For instance, heating a solution of BTA polymers can induce disassembly, a transition that can be monitored spectroscopically. The sharpness of this transition in temperature-dependent UV-Vis or Circular Dichroism (CD) experiments is a hallmark of a cooperative mechanism.[11] Subtle changes in monomer design can lead to different packing morphologies and pathway complexities, resulting in polymorphism where the same molecule can form distinct structures like fibers, membranes, or nanotubes.

From Monomer to Material: Synthesis and Characterization

The translation of molecular design into functional material requires robust synthetic protocols and a comprehensive suite of characterization techniques.

Protocol: Synthesis of a C3-Symmetric BTA Monomer

This protocol provides a generalized method for synthesizing a BTA monomer functionalized with water-solubilizing side chains. The key is the amidation reaction between the acid chloride of the BTA core and a primary amine.

Objective: To synthesize a water-soluble BTA monomer for hydrogel formation.

Materials:

  • Benzene-1,3,5-tricarbonyl trichloride

  • Amine-terminated oligo(ethylene glycol) (e.g., H2N-(CH2)2-(O(CH2)2)n-OCH3)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Standard glassware for organic synthesis under inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the amine-terminated side chain (3.3 equivalents) and the base (4.0 equivalents) in the anhydrous solvent in a round-bottom flask under an argon or nitrogen atmosphere.

  • Core Addition: Prepare a solution of benzene-1,3,5-tricarbonyl trichloride (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C. Causality: Slow addition at low temperature helps control the exothermicity of the acylation reaction and minimizes side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product using column chromatography on silica gel to obtain the pure BTA monomer.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation: The purity of the monomer is critical. Impurities can act as defects, disrupting the cooperative self-assembly and negatively impacting the final material properties. An alternative synthetic approach starts from commercially available 5-aminoisophthalic acid to avert the need for desymmetrization of the core, which can reduce synthetic steps and improve yields.[5][6]

A Multi-modal Characterization Workflow

A combination of techniques is required to fully understand the structure and properties of BTA supramolecular polymers across different length scales.

G Synthesis Monomer Synthesis & Purification Assembly Induce Self-Assembly (e.g., heat-cool cycle) Synthesis->Assembly Spectroscopy Spectroscopic Analysis (UV/Vis, CD, FT-IR) Assembly->Spectroscopy Confirm H-bonding & study thermodynamics Microscopy Microscopic Visualization (Cryo-TEM, Cryo-SEM) Assembly->Microscopy Visualize fiber morphology Rheology Mechanical Testing (Rheology) Assembly->Rheology Measure bulk properties Properties Structure-Property Relationship Spectroscopy->Properties Microscopy->Properties Rheology->Properties

Caption: A typical workflow for the characterization of BTA supramolecular polymers.

  • Spectroscopic Analysis:

    • UV-Vis and Circular Dichroism (CD): These techniques are invaluable for studying the thermodynamics of assembly.[11] By monitoring the change in absorbance or ellipticity as a function of temperature, one can generate "cooling curves" that reveal the elongation temperature (Te) and the degree of cooperativity.[11] The appearance of a CD signal upon assembly of achiral monomers functionalized with a chiral side chain indicates the formation of a preferred helical structure.[12]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of intermolecular hydrogen bonding. A shift in the amide I vibration band to lower wavenumbers (e.g., ~1628 cm⁻¹) in the assembled state compared to the monomeric state is direct evidence of H-bond formation between BTA cores.[10]

  • Microscopic Visualization:

    • Cryogenic Transmission Electron Microscopy (Cryo-TEM): This is the gold standard for visualizing the nanoscale morphology of BTA assemblies in a vitrified, near-native state. It allows for direct observation of the one-dimensional fibers, measurement of their diameter, and even resolution of their helical pitch.[13][12]

  • Mechanical Assessment (Rheology):

    • For BTA systems that form hydrogels, oscillatory rheology is essential for quantifying their mechanical properties. Frequency and strain sweep experiments are performed to measure the storage modulus (G'), which indicates the stiffness of the gel, and the loss modulus (G'').[8][14] These measurements reveal key properties for biomaterial applications, such as shear-thinning (a decrease in viscosity under shear) and self-healing (the ability to recover mechanical properties after shear-induced rupture).[2][14]

Functional Materials in Action: Applications in Biomedical Science

The unique combination of a fibrous architecture, dynamic nature, and tunable properties makes BTA-based materials highly promising for biomedical applications, particularly in mimicking the extracellular matrix (ECM).[2][3][15]

BTA Hydrogels as Biomimetic Scaffolds for Tissue Engineering

The native ECM is a dynamic, fibrous network that provides structural support and biochemical cues to cells.[3][16] BTA hydrogels can recapitulate key features of the ECM.

  • Fibrous Architecture: BTA hydrogels are formed from the entanglement of long, semi-flexible nanofibers, mimicking the collagen network of the ECM.[17]

  • Tunable Mechanics: The mechanical properties of BTA hydrogels can be precisely tuned by simple molecular modifications of the monomer. For example, altering the length of hydrophobic alkyl chains on the BTA monomer can control the viscoelasticity and stress-relaxation timescales over several orders of magnitude, allowing for the creation of scaffolds that match the stiffness of different native tissues.[15][17]

  • Biocompatibility and 3D Bioprinting: BTA hydrogels have demonstrated excellent cytocompatibility with various cell types, including chondrocytes and mesenchymal stem cells.[2][14][18] Their shear-thinning and self-healing properties make them ideal "bioinks" for 3D bioprinting, enabling the fabrication of complex, cell-laden constructs with high shape fidelity.[2][15]

BTA System Modification Storage Modulus (G') Key Feature Reference
BTASmall molecule hydrogelator~300 Pa (at 10 wt%)Forms persistent, entangled network[14]
BTA-PEG-BTATelechelic polymer hydrogelator~20 Pa (at 10 wt%)Faster dynamics, optically clear gel[14]
C12C12 BTALong C12 alkyl end-capsHighSlower dynamics, long relaxation time[17]
C6C6 BTAShort C6 alkyl end-capsHighFaster dynamics, short relaxation time[17]

Table 1: Comparison of mechanical properties for different BTA hydrogel systems, demonstrating the tunability achieved through molecular design.

Dynamic BTA Systems for Controlled Drug Delivery

The non-covalent, dynamic nature of BTA supramolecular polymers makes them attractive candidates for drug delivery vehicles.[10] Hydrophobic drug molecules can be physically entrapped within the hydrophobic domains of the self-assembled fibers. The release of the cargo can potentially be triggered by an external stimulus (e.g., pH, temperature) that causes the disassembly of the fibrous network.[19]

G cluster_0 Encapsulation cluster_1 Release Encapsulation BTA Fiber Network Drug Molecules Entrapped Stimulus External Stimulus (e.g., pH, Temp) Encapsulation->Stimulus Release Disassembled Monomers Released Drug Molecules Stimulus->Release Triggers Disassembly

Caption: Conceptual model for stimulus-responsive drug release from a BTA network.

Challenges in Biological Milieus: Stability and Protein Interactions

A significant challenge for the in vivo application of BTA-based materials is their stability in complex biological environments like the bloodstream.[19][20] The high dilution and presence of abundant proteins, such as serum albumin, can disrupt the delicate non-covalent equilibrium, leading to premature disassembly of the supramolecular polymer.[19][20] Studies have shown that serum proteins can interact with both assembled fibers and free monomers, potentially scavenging monomers from the solution and shifting the equilibrium towards the disassembled state.[8][19] Designing monomers that form more stable polymers (e.g., by increasing hydrophobicity) is a key strategy to overcome this stability-responsiveness trade-off and enhance their viability as in vivo biomaterials.[19][20]

Conclusion and Future Outlook

Supramolecular polymers based on benzene-1,3,5-tricarboxamide represent a mature yet continually evolving class of materials. The deep understanding of their cooperative self-assembly mechanism provides a powerful blueprint for the rational design of functional systems. For researchers in drug development and tissue engineering, BTA-based hydrogels offer an unparalleled platform for creating dynamic, biomimetic environments with precisely controlled properties. Future work will likely focus on developing multi-component systems with orthogonal functionalities, creating scaffolds with spatiotemporal control over their properties, and engineering greater stability in complex biological fluids to accelerate the translation of these remarkable materials from the laboratory to the clinic.

References

  • Typical procedure for the synthesis of benzene‐1,3,5‐tricarboxamide... - ResearchGate. Available at: [Link]

  • Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations - RSC Publishing. Available at: [Link]

  • Molecular engineering of self-assembling BTA hydrogels: From tunable dynamics to tough biomimetic materials - ACS Fall 2025. Available at: [Link]

  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics | Journal of the American Chemical Society. Available at: [Link]

  • Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials | Biomacromolecules - ACS Publications. Available at: [Link]

  • Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off - PubMed Central. Available at: [Link]

  • Benzene 1 3 5 Tricarboxamide Based Supramolecular Polymers - Fvs. Available at: [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - PMC - NIH. Available at: [Link]

  • Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Depolymerization of supramolecular polymers by a covalent reaction; transforming an intercalator into a sequestrator - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04545H. Available at: [Link]

  • Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - NIH. Available at: [Link]

  • Molecular Tuning of a Benzene-1,3,5-Tricarboxamide Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks - PubMed. Available at: [Link]

  • Molecular Tuning of a Benzene‐1,3,5‐Tricarboxamide Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM‐Mimetic Hydrogels and Bioinks - ResearchGate. Available at: [Link]

  • Tunable self-assembly hierarchical superstructures of benzene-1,3,5-tricarboxamide-containing fullerene block molecules: from flower to urchin and rod-like morphologies - Nanoscale (RSC Publishing). Available at: [Link]

  • Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PubMed Central. Available at: [Link]

  • Synthesized BTA hydrogels show good cytocompatibility. (A) Chondrocytes... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Self-Assembled Hierarchical Superstructures from the Benzene-1,3,5- Tricarboxamide Supramolecules for the Fabrication of Remote-. Available at: [Link]

  • Measured weight‐average length of the supramolecular polymer as... - ResearchGate. Available at: [Link]

  • Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Enhanced stability and properties of benzene-1,3,5-tricarboxamide supramolecular copolymers through engineered coupled equilibria - ChemRxiv. Available at: [Link]

  • Structure and Dynamics of Supramolecular Polymers: Wait and See - PMC - NIH. Available at: [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off | Journal of the American Chemical Society. Available at: [Link]

  • Polymerization paths of BTA supramolecular fibres studied obtained from implicitsolvent coarse-grained model. At 48 mM, randomly dispersed monomers (A) rapidly aggregate into small disordered clusters (B), that on longer time scales evolve into supramolecular fibres (c). - ResearchGate. Available at: [Link]

  • BIOMIMETIC GRADIENT HYDROGELS FOR TISSUE ENGINEERING - PubMed. Available at: [Link]

  • Figure 1: BTA-1 pH-triggered self-assembly. A) Structure of BTA-1. The... - ResearchGate. Available at: [Link]

  • Probing achiral benzene-1,3,5-tricarboxamide monomers as inducers of homochirality in supramolecular helical catalysts - ChemRxiv. Available at: [Link]

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Thermal properties of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Properties of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Authored by: A Senior Application Scientist

Foreword

The confluence of supramolecular chemistry and drug delivery has paved the way for novel materials with precisely engineered properties. Among these, N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide, an analogue of the lipid-like material TT3 utilized in mRNA delivery, stands out.[1] Its unique architecture, featuring a central benzene-1,3,5-tricarboxamide (BTA) core and extensive aliphatic side chains, suggests a rich and complex thermal behavior. This guide provides a comprehensive exploration of the thermal properties of this molecule, offering not just data, but a foundational understanding of the principles governing its thermal responses and the experimental methodologies to elucidate them. This document is intended for researchers, scientists, and drug development professionals who seek to understand and harness the thermal characteristics of this promising molecule for advanced therapeutic applications.

Introduction to N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: A Supramolecular Perspective

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide belongs to the well-studied class of benzene-1,3,5-tricarboxamide (BTA) derivatives. The core of these molecules is a C3-symmetric benzene ring functionalized with three amide groups. This arrangement facilitates the formation of extensive intermolecular hydrogen bonds, driving the self-assembly of the molecules into one-dimensional, rod-like supramolecular polymers.[2][3] The long dodecylhexadecyl side chains of the titular molecule introduce significant van der Waals and hydrophobic interactions, which play a crucial role in the stability and morphology of the resulting assemblies.

The thermal properties of such a molecule are not merely a reflection of its covalent structure but are intimately linked to the thermodynamics of its self-assembly process.[4][5] Understanding these properties is paramount for applications in drug delivery, where thermal stability can influence formulation, storage, and in vivo performance.

Core Thermal Properties and Their Significance

The key thermal properties of interest for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide include:

  • Phase Transitions: Melting and crystallization temperatures, as well as any liquid crystalline transitions, are critical for determining the physical state of the material at different temperatures. For BTA derivatives, minor changes in side-chain functionality can significantly impact their phase behavior, leading to either gel formation or crystalline phases with distinct thermotropic transitions.[6][7]

  • Thermal Stability: The decomposition temperature indicates the upper limit of the material's thermal tolerance. This is a crucial parameter for any processing or storage conditions.

  • Thermodynamics of Self-Assembly: The enthalpy and entropy of the self-assembly and disassembly processes provide insight into the driving forces behind the formation of supramolecular structures. These parameters can be temperature-dependent, leading to reversible assembly and disassembly upon heating and cooling.[8]

Expected Thermal Behavior

Based on the behavior of similar long-chain BTA derivatives and lipid-like molecules, we can anticipate a complex thermal profile for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide. This may include multiple endothermic and exothermic events corresponding to solid-solid transitions, melting of the aliphatic side chains, and the disruption of the hydrogen-bonded supramolecular structure.

Experimental Characterization of Thermal Properties

A thorough investigation of the thermal properties of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide necessitates the use of advanced thermal analysis techniques. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying phase transitions and quantifying the associated enthalpy changes. It measures the difference in heat flow between a sample and a reference as a function of temperature.

3.1.1. Experimental Protocol for DSC Analysis

Objective: To determine the melting point, crystallization temperature, and other phase transitions, and to quantify the associated enthalpies.

Materials and Equipment:

  • N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide powder (high purity, >98%).

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • Aluminum DSC pans and lids.

  • Microbalance (accurate to ±0.01 mg).

  • Inert gas supply (e.g., high-purity nitrogen or argon).

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan with a lid. This prevents any loss of volatile components, although for this high molecular weight compound, this is less of a concern.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a reproducible and inert atmosphere.

  • Thermal Program:

    • Initial Equilibration: Equilibrate the sample at a low temperature, for example, -20 °C, to ensure a consistent starting point.

    • First Heating Scan: Heat the sample from -20 °C to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate, typically 10 °C/min. This scan reveals the thermal history of the sample from its synthesis and purification.

    • Isothermal Hold: Hold the sample at the high temperature (e.g., 200 °C) for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cooling Scan: Cool the sample back down to the starting temperature (-20 °C) at a controlled rate (e.g., 10 °C/min). This reveals the crystallization behavior.

    • Second Heating Scan: Heat the sample again from -20 °C to 200 °C at the same rate as the first heating scan. This scan provides information on the intrinsic thermal properties of the material, free from its previous thermal history.

3.1.2. Data Interpretation

The output from a DSC experiment is a thermogram, a plot of heat flow versus temperature.

  • Endothermic Peaks: These peaks point downwards and represent processes that absorb heat, such as melting (Tm) and other solid-solid phase transitions. The peak temperature is often taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

  • Exothermic Peaks: These peaks point upwards and represent processes that release heat, such as crystallization (Tc). The area under the peak corresponds to the enthalpy of crystallization (ΔHc).

  • Glass Transition (Tg): This appears as a step-like change in the baseline of the thermogram and is characteristic of amorphous or semi-crystalline materials.

Data Summary Table (DSC)
Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
First Heating Scan
Transition 1
Melting
Cooling Scan
Crystallization
Second Heating Scan
Glass Transition (Tg)
Transition 2
Melting

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample seal Hermetically Seal in Al Pan weigh->seal load Load Sample & Reference Pans seal->load purge Purge with Inert Gas load->purge equilibrate Equilibrate at -20°C purge->equilibrate heat1 Heat to 200°C (10°C/min) equilibrate->heat1 hold Isothermal Hold (5 min) heat1->hold cool Cool to -20°C (10°C/min) hold->cool heat2 Heat to 200°C (10°C/min) cool->heat2 thermogram Generate Thermogram heat2->thermogram identify Identify Transitions (Tm, Tc, Tg) thermogram->identify calculate Calculate Enthalpies (ΔH) identify->calculate

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a material.

3.2.1. Experimental Protocol for TGA Analysis

Objective: To determine the onset of thermal decomposition and to identify the temperature range of maximum decomposition rate.

Materials and Equipment:

  • N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide powder.

  • Thermogravimetric Analyzer (TGA).

  • Ceramic or platinum TGA pans.

  • Microbalance.

  • Inert gas supply (e.g., nitrogen) and an oxidative gas supply (e.g., air or oxygen).

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a TGA pan. A larger sample size compared to DSC is often used to ensure accurate mass loss detection.

  • Instrument Setup:

    • Place the sample pan onto the TGA's microbalance.

    • Purge the furnace with the desired gas (typically nitrogen for decomposition studies to avoid oxidation) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Initial Equilibration: Equilibrate the sample at a temperature slightly above room temperature (e.g., 30 °C).

    • Heating Scan: Heat the sample from 30 °C to a high temperature where complete decomposition is expected (e.g., 600 °C) at a controlled linear heating rate, typically 10 °C/min.

3.2.2. Data Interpretation

The output of a TGA experiment is a thermogram showing the percentage of mass remaining on the y-axis versus temperature on the x-axis. A derivative of this curve (DTG curve), which shows the rate of mass loss, is often plotted as well.

  • Mass Loss Steps: A step-down in the TGA curve indicates a mass loss event. The temperature at which the mass loss begins is the onset of decomposition (Tonset).

  • DTG Peaks: The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (Tmax).

  • Residual Mass: The mass remaining at the end of the experiment is the residual mass, which could be an inorganic component or char. For an organic molecule like this, the residual mass in an inert atmosphere is expected to be low.

Data Summary Table (TGA)
Mass Loss StepOnset Temperature (Tonset) (°C)Temperature of Max. Decomposition Rate (Tmax) (°C)Mass Loss (%)
1
2
Total Mass Loss
Residual Mass at 600°C

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_program_tga Thermal Program cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of Sample place_tga Place in TGA Pan weigh_tga->place_tga load_tga Load Sample into TGA place_tga->load_tga purge_tga Purge with Inert Gas load_tga->purge_tga equilibrate_tga Equilibrate at 30°C purge_tga->equilibrate_tga heat_tga Heat to 600°C (10°C/min) equilibrate_tga->heat_tga thermogram_tga Generate TGA/DTG Curves heat_tga->thermogram_tga determine_tonset Determine Tonset and Tmax thermogram_tga->determine_tonset calculate_mass_loss Calculate % Mass Loss determine_tonset->calculate_mass_loss

The Interplay of Thermal Properties and Supramolecular Structure

The thermal transitions observed in DSC are not solely due to the melting of the bulk material but are also a manifestation of the disruption of the hierarchical self-assembled structure. For instance, a lower temperature endotherm might correspond to the "melting" or increased mobility of the long aliphatic side chains, while a higher temperature transition could be associated with the dissociation of the hydrogen bonds holding the BTA cores together.

Temperature-dependent studies using techniques like Small-Angle X-ray Scattering (SAXS) or Cryo-Transmission Electron Microscopy (Cryo-TEM) can be correlated with DSC data to provide a more complete picture of the structural changes occurring at each thermal transition.[8]

SelfAssembly

Conclusion and Future Outlook

A comprehensive understanding of the thermal properties of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is fundamental to its development for applications in drug delivery and materials science. The methodologies outlined in this guide, centered on DSC and TGA, provide a robust framework for elucidating its thermal behavior. The interplay between its molecular structure, supramolecular self-assembly, and thermal characteristics is a rich area for further investigation. Future studies could explore the impact of formulation with active pharmaceutical ingredients on the thermal profile and the use of advanced techniques like modulated DSC to deconvolve complex transitions. Such knowledge will be instrumental in rationally designing and optimizing advanced materials based on this versatile molecular building block.

References

  • Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. CrystEngComm.[Link]

  • Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: Tuneable structural, morphological and thermal properties. ResearchGate.[Link]

  • Thermodynamics of Phospholipid Self-Assembly. PMC - NIH.[Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Thermo-driven self-assembly of a PEG-containing amphiphile in a bilayer membrane. NIH.[Link]

  • Revealing Thermodynamics and Kinetics of Lipid Self-Assembly by Markov State Model Analysis. ResearchGate.[Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. RSC Publishing.[Link]

  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society.[Link]

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Navigating the Labyrinth: A Technical Guide to the Solubility of Long Alkyl Chain Benzene-1,3,5-Tricarboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long alkyl chain benzene-1,3,5-tricarboxamides (BTAs) represent a cornerstone in the field of supramolecular chemistry, renowned for their capacity to self-assemble into well-defined, one-dimensional nanostructures. This propensity for ordered aggregation, driven by a delicate interplay of hydrogen bonding and hydrophobic interactions, is intrinsically linked to their solubility characteristics. For researchers, scientists, and drug development professionals, a comprehensive understanding of BTA solubility is not merely an academic exercise; it is a critical prerequisite for the rational design of novel materials, from biomedical scaffolds to advanced optoelectronic devices. This in-depth technical guide provides a holistic overview of the principles governing the solubility of long alkyl chain BTAs, detailed experimental protocols for its quantification, and insights into the thermodynamic and kinetic factors that dictate their solution-state behavior.

Introduction: The Dichotomy of Benzene-1,3,5-Tricarboxamides

At its core, the benzene-1,3,5-tricarboxamide (BTA) molecule is characterized by a C3-symmetric aromatic platform trisubstituted with amide functionalities. This unique architecture gives rise to a powerful threefold hydrogen-bonding motif, enabling the molecules to stack into helical, columnar aggregates. When long alkyl chains are appended to the amide nitrogens, a second critical intermolecular force comes into play: the hydrophobic effect. This duality is the very essence of BTA behavior in solution. The amide core seeks to establish directional hydrogen bonds, leading to aggregation, while the long alkyl chains modulate the interaction with the solvent environment, profoundly influencing the overall solubility.

The solubility of these molecules is, therefore, not a simple dissolution process but rather a complex equilibrium between the molecularly dissolved state (solvate) and the aggregated, supramolecular polymer state. Understanding and controlling this equilibrium is paramount for any application.

Fundamental Principles Governing BTA Solubility

The solubility of long alkyl chain BTAs is governed by a delicate balance of non-covalent interactions. A thorough understanding of these forces is essential for predicting and manipulating their behavior in different solvent systems.

The Central Role of Threefold Hydrogen Bonding

The defining feature of BTA self-assembly is the formation of a network of intermolecular hydrogen bonds between the amide groups of adjacent molecules. This cooperative interaction is highly directional and leads to the formation of stable, one-dimensional stacks. The strength of these hydrogen bonds provides a significant enthalpic driving force for aggregation, effectively reducing the solubility of the individual BTA monomers.

The Influence of Alkyl Chain Length and Hydrophobicity

The long alkyl chains appended to the BTA core serve a dual purpose. Firstly, they provide the necessary steric bulk to shield the internal hydrogen-bonding network from disruptive interactions with the solvent. Secondly, the hydrophobic nature of the alkyl chains drives their association in many solvents to minimize the unfavorable interactions with the solvent molecules, further promoting aggregation.

The length of the alkyl chain is a critical determinant of solubility. Generally, as the alkyl chain length increases, the van der Waals interactions between adjacent chains in the aggregate become stronger, leading to a more stable supramolecular polymer and, consequently, lower solubility of the monomeric species. However, the increased lipophilicity can enhance solubility in nonpolar, aliphatic solvents.

Solvent Effects: A Complex Interplay

The choice of solvent is arguably the most critical factor influencing BTA solubility. Solvents can interact with both the polar amide core and the nonpolar alkyl chains, leading to a complex interplay of forces.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors, directly competing with the intermolecular hydrogen bonding of the BTA core. This competition can disrupt the self-assembly process, leading to higher solubility. However, the hydrophobic alkyl chains will have poor interactions with these solvents, which can still drive aggregation. For BTAs to be soluble in water, the alkyl chains are often functionalized with hydrophilic groups like oligo(ethylene glycol).[1][2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors and can disrupt the BTA hydrogen bond network, thereby increasing solubility.

  • Nonpolar Aromatic Solvents (e.g., toluene, chloroform): These solvents can engage in π-π stacking interactions with the BTA core, which can influence the stability and structure of the aggregates. The solubility in these solvents is often a complex balance between these interactions and the solvation of the alkyl chains.

  • Nonpolar Aliphatic Solvents (e.g., hexane, cyclohexane): In these solvents, the primary driving force for self-assembly is the strong, directional hydrogen bonding of the BTA core, as the solvent does not compete for these interactions. The hydrophobic alkyl chains are well-solvated, but the overall solubility is often low due to the strength of the BTA-BTA interactions.

The concept of Hansen Solubility Parameters (HSP) can be a useful tool for a more quantitative prediction of BTA solubility in various solvents.[4][5] HSPs break down the total cohesion energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A BTA will be most soluble in a solvent with a similar HSP profile.

Experimental Methodologies for Solubility Determination

Quantifying the solubility of long alkyl chain BTAs is complicated by their propensity to form aggregates. Therefore, a combination of techniques is often required to distinguish between molecularly dissolved species and aggregated structures.

Visual Assessment and the Shake-Flask Method

The most straightforward, albeit qualitative, method is visual inspection. The formation of a precipitate or a turbid solution is a clear indicator of poor solubility. The traditional "shake-flask" method can be adapted for BTAs. An excess amount of the BTA is added to a known volume of solvent and agitated at a constant temperature until equilibrium is reached. The saturated solution is then carefully separated from the excess solid (e.g., by centrifugation and filtration), and the concentration of the dissolved BTA is determined using an appropriate analytical technique.

UV-Vis Spectroscopy: A Tool for Monitoring Aggregation

UV-Vis spectroscopy is a powerful and accessible technique for studying BTA self-assembly and, by extension, their solubility. The aromatic BTA core exhibits characteristic absorbance peaks. Upon aggregation, changes in the local environment of the chromophores often lead to shifts in the absorption maxima (either hypsochromic or bathochromic shifts) and/or changes in the molar absorptivity.

Protocol for UV-Vis Spectroscopy Analysis of BTA Solubility:

  • Prepare a stock solution of the BTA in a "good" solvent where it is molecularly dissolved (e.g., chloroform or a solvent mixture).

  • Create a calibration curve by preparing a series of dilutions of the stock solution in the solvent of interest and measuring their absorbance at the wavelength of maximum absorption (λ_max). This establishes the relationship between concentration and absorbance for the monomeric species.

  • Prepare a saturated solution of the BTA in the solvent of interest using the shake-flask method.

  • Measure the absorbance of the clear supernatant from the saturated solution.

  • Determine the concentration of the dissolved BTA using the calibration curve.

Note: The presence of aggregates can cause light scattering, leading to an apparent increase in absorbance across the spectrum.[6][7] This can be identified by a rising baseline at longer wavelengths where the BTA does not absorb. In such cases, the solubility value obtained should be considered an apparent solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular State

NMR spectroscopy provides detailed information about the molecular environment and can be a powerful tool to differentiate between dissolved monomers and aggregated species.[8][9]

  • Peak Broadening: In the aggregated state, the mobility of the BTA molecules is significantly restricted. This leads to shorter relaxation times and, consequently, significant broadening of the NMR signals. The disappearance or severe broadening of proton or carbon signals is a strong indication of aggregation and low solubility of the monomeric form.[10]

  • Chemical Shift Changes: The chemical environment of the protons, particularly the amide N-H protons, changes upon hydrogen bond formation during aggregation. This can result in significant downfield shifts of the amide proton resonances.

Protocol for NMR-based Solubility Estimation:

  • Obtain a reference spectrum of the BTA in a deuterated "good" solvent (e.g., CDCl₃) where it is fully dissolved.

  • Prepare a series of samples with increasing concentrations of the BTA in the deuterated solvent of interest.

  • Acquire ¹H NMR spectra for each sample.

  • Monitor for peak broadening and changes in chemical shifts. The concentration at which significant peak broadening occurs can be considered an estimate of the solubility limit of the monomeric species.

  • For a more quantitative measurement, a known amount of an internal standard can be added to a saturated solution. The concentration of the dissolved BTA can be determined by comparing the integral of a characteristic BTA peak (that is not significantly broadened) to the integral of the internal standard.[11]

Fluorescence Spectroscopy: Determining the Critical Aggregation Concentration (CAC)

For BTAs that form micelle-like aggregates or for systems where the transition from monomer to aggregate is of primary interest, fluorescence spectroscopy using a probe like pyrene is a highly sensitive technique to determine the Critical Aggregation Concentration (CAC).[1][12][13] The CAC is the concentration at which aggregates begin to form and is a key parameter related to solubility.

Pyrene exhibits a fluorescence emission spectrum with several vibronic bands. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment. In a polar solvent, the I₁/I₃ ratio is high. When aggregates with a hydrophobic core form, pyrene preferentially partitions into this nonpolar environment, causing a decrease in the I₁/I₃ ratio.[14]

Step-by-Step Protocol for CAC Determination using Pyrene:

  • Prepare a stock solution of pyrene in a suitable solvent (e.g., acetone) at a concentration of approximately 10⁻⁵ M.

  • Prepare a series of vials containing the solvent of interest.

  • Add a small aliquot of the pyrene stock solution to each vial to achieve a final pyrene concentration of approximately 10⁻⁷ M.

  • Add varying amounts of a concentrated BTA stock solution to the vials to create a range of BTA concentrations spanning the expected CAC.

  • Equilibrate the samples (e.g., by sonication and/or gentle heating followed by slow cooling).

  • Measure the fluorescence emission spectrum of each sample (excitation wavelength typically around 335 nm).

  • Calculate the I₁/I₃ ratio for each BTA concentration.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the BTA concentration. The CAC is determined from the inflection point of the resulting sigmoidal curve.[14]

Thermodynamic and Kinetic Considerations

The solubility of BTAs is not solely a thermodynamic endpoint but is also influenced by the kinetics of self-assembly.

Thermodynamic Models of Self-Assembly

The self-assembly of BTAs can often be described by one of two models:

  • Isodesmic Model: In this model, the association constant for the addition of a monomer to a growing aggregate is independent of the size of the aggregate. This leads to a gradual increase in the population of aggregates with increasing concentration.

  • Cooperative (Nucleation-Elongation) Model: This model involves a thermodynamically unfavorable nucleation step followed by a favorable elongation step. This results in a sharp transition from predominantly monomers to long supramolecular polymers above a critical concentration.

The degree of cooperativity has a significant impact on the apparent solubility. Highly cooperative systems will exhibit a more defined solubility limit.

Kinetic Trapping and Pathway Dependence

The self-assembly of BTAs can be subject to kinetic trapping, where the system becomes locked in a metastable state rather than reaching the thermodynamically most stable state. This is particularly relevant when preparing solutions by methods such as solvent-switching or rapid cooling. The history of the sample preparation can therefore significantly influence the observed solubility and the nature of the aggregates formed. Annealing the sample by heating and slow cooling can help to reach the thermodynamic equilibrium state.

Data Presentation: A Comparative Overview

Due to the vast number of possible BTA derivatives and solvent systems, a comprehensive quantitative database of solubility is beyond the scope of this guide. However, the following table provides a qualitative summary of the expected solubility trends for a generic long-chain BTA (e.g., C8 or C12 substituted).

Solvent ClassExample SolventsExpected SolubilityKey Interactions
Nonpolar Aliphatic Hexane, CyclohexaneLowStrong H-bonding dominates; good alkyl chain solvation.
Nonpolar Aromatic Toluene, ChloroformModerateH-bonding, π-π stacking, alkyl chain solvation.
Polar Aprotic THF, DMSOHighSolvent competes for H-bonds, disrupting aggregation.
Polar Protic Methanol, EthanolModerate to HighStrong competition for H-bonds, but poor alkyl chain solvation.

Visualizing the Process: Diagrams and Workflows

Molecular Structure and Self-Assembly

Caption: Self-assembly of BTA monomers into a supramolecular polymer.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start: BTA Sample & Solvent shake_flask Shake-Flask Method (Excess BTA in Solvent) start->shake_flask equilibration Equilibration (Constant Temperature) shake_flask->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation supernatant Saturated Supernatant separation->supernatant analysis Concentration Analysis supernatant->analysis uv_vis UV-Vis Spectroscopy analysis->uv_vis Absorbance nmr NMR Spectroscopy analysis->nmr Integration vs. Standard end End: Quantitative Solubility uv_vis->end nmr->end

Caption: Workflow for quantitative solubility measurement of BTAs.

Conclusion and Future Outlook

The solubility of long alkyl chain benzene-1,3,5-tricarboxamides is a multifaceted property that dictates their utility in a wide array of applications. A judicious choice of alkyl chain length and solvent system, guided by the fundamental principles of hydrogen bonding and hydrophobic interactions, allows for precise control over their self-assembly and solution-state behavior. The experimental methodologies outlined in this guide provide a robust framework for the quantitative assessment of BTA solubility, enabling researchers to make informed decisions in the design and application of these fascinating supramolecular building blocks. As the field continues to evolve, the development of predictive computational models for BTA solubility, validated by rigorous experimental data, will undoubtedly accelerate the discovery of novel BTA-based materials with tailored properties and functionalities.

References

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  • Aguiar, J., Carpena, P., Molina-Bolívar, J. A., & Ruiz, C. C. (2007). On the determination of the critical micelle concentration by the pyrene 1:3 ratio method. Journal of Colloid and Interface Science, 315(1), 338-343.
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  • ResearchGate. (2025, November 4). (PDF) Aggregation-Induced Excimer Emission-Controlled Ratiometric Fluorescence Assay for Determining Critical Micelle Concentration of Surfactants. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Determination of critical aggregation concentration and aggregation number of acid-soluble collagen from walleye pollock (Theragra chalcogramma) skin using the fluorescence probe pyrene | Request PDF. Retrieved from [Link]

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  • Würthner, F., Chen, Z., Dehm, V., & Stepanenko, V. (2016). Two-step anti-cooperative self-assembly process into defined π-stacked dye oligomers.
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Methodological & Application

The Supramolecular Art of Gelation: A Guide to N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide in Organogel Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide, a potent low-molecular-weight gelator (LMWG), in the formation of thermo-reversible organogels. We will delve into the fundamental principles of its self-assembly, provide detailed protocols for gel preparation and characterization, and explore its application in controlled drug delivery.

Introduction: The Architecture of a Superior Organogelator

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide belongs to the well-established class of benzene-1,3,5-tricarboxamide (BTA) derivatives, which are renowned for their exceptional ability to self-assemble into one-dimensional fibrous structures.[1] The unique architecture of this specific molecule, featuring a C3-symmetric aromatic core coupled with highly branched and long aliphatic side chains (4-dodecylhexadecyl), makes it a particularly effective gelator for non-polar organic solvents.

The key to its function lies in a precise balance of non-covalent interactions:

  • Hydrogen Bonding: The central benzene-1,3,5-tricarboxamide core facilitates a threefold, intermolecular hydrogen-bonding motif, driving the primary, directional assembly of molecules into columnar stacks.[2][3]

  • Van der Waals Forces: The extensive, branched dodecylhexadecyl chains provide strong van der Waals and hydrophobic interactions, reinforcing the stability of the assembled fibers and ensuring excellent compatibility with organic solvents. The branching likely disrupts excessive crystallinity, favoring the formation of a fibrous network over precipitation.

These interactions culminate in the formation of a three-dimensional, nanofibrillar network that effectively immobilizes solvent molecules, resulting in a stable, semi-solid organogel.

Mechanism of Supramolecular Gelation

The transition from a solution (sol) to a gel state is a thermodynamically controlled process initiated by an external stimulus, typically a change in temperature.

  • Dissolution (Sol State): At elevated temperatures, the kinetic energy of the system overcomes the non-covalent interactions. The BTA molecules dissolve in the organic solvent, forming a homogenous, low-viscosity solution.

  • Self-Assembly (Nucleation & Growth): Upon cooling, the intermolecular hydrogen bonds between the amide groups begin to form, initiating a one-dimensional stacking of the BTA cores. This process is entropically driven by the release of solvent molecules and enthalpically favored by the formation of stable H-bonds and van der Waals contacts.

  • Fiber Entanglement (Gel State): As these 1D supramolecular polymers grow in length, they reach a point of critical overlap where they physically entangle. This entanglement creates a robust 3D network that permeates the entire volume, trapping the solvent within its interstitial spaces and leading to a dramatic increase in viscosity and the formation of a self-supporting gel.

G cluster_sol Individual, solvated BTA molecules cluster_assembly Formation of 1D supramolecular fibers via H-bonding cluster_gel 3D network formation traps solvent m1 BTA Monomer fiber1 BTA BTA BTA BTA m1->fiber1 Cooling & Nucleation m2 BTA Monomer m3 BTA Monomer m4 BTA Monomer m5 BTA Monomer m6 BTA Monomer n1 Entangled Fibers fiber1->n1 Fiber Growth & Entanglement fiber2 BTA BTA BTA n2 Immobilized Solvent

Caption: Mechanism of thermo-reversible organogel formation by BTA molecules.

Protocols for Organogel Preparation and Characterization

The following protocols provide a framework for the systematic preparation and analysis of organogels using N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide.

Protocol 1: Solvent Screening and Determination of Critical Gelation Concentration (CGC)

Objective: To identify suitable organic solvents for gelation and determine the minimum concentration of the gelator required to form a stable gel.

Materials:

  • N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

  • Selection of organic solvents (e.g., hexadecane, silicone oil, dodecane, toluene, cyclohexane)

  • 2 mL glass vials with screw caps

Equipment:

  • Analytical balance

  • Heat gun or heating block

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the gelator at a high concentration (e.g., 20 mg/mL or 2% w/v) in a solvent known to be compatible, such as hexadecane. This may require heating to fully dissolve the compound.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in different vials. A typical concentration range to screen would be from 0.1% to 2.0% (w/v).

  • Heating and Dissolution: Heat each vial until the solid is completely dissolved, forming a clear solution (the 'sol' state). Use a vortex mixer to ensure homogeneity. Expertise Note: Avoid overheating, as it can lead to solvent evaporation and concentration changes. The dissolution temperature should be just above the gel-sol transition temperature.

  • Cooling and Gelation: Allow the vials to cool undisturbed to room temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). A controlled cooling rate can influence gel morphology, but ambient cooling is sufficient for initial screening.

  • Gelation Assessment: Invert each vial. If the mixture does not flow under its own weight, a stable gel has formed.

  • CGC Determination: The lowest concentration at which a stable gel is formed is recorded as the Critical Gelation Concentration (CGC).

Expected Results: Due to its long, branched aliphatic chains, this gelator is expected to be highly effective in non-polar solvents.

SolventPredicted PolarityExpected CGC (% w/v)Notes
HexadecaneVery Low< 0.5Excellent compatibility. Should form a clear, stable gel.
DodecaneVery Low< 0.5Similar to hexadecane.
Silicone OilVery Low< 1.0Good compatibility, may form a slightly more opaque gel.
CyclohexaneLow0.5 - 1.5Good gelator, but higher volatility may affect long-term stability.
TolueneLow1.0 - 2.0Aromatic solvent may have different interactions with the BTA core.
EthanolHigh> 5.0 or InsolubleUnlikely to form a gel due to polarity mismatch.
Protocol 2: Characterization of Organogel Properties

Objective: To quantify the thermal and mechanical properties of the prepared organogel.

Part A: Gel Melting Temperature (Tgel) Determination

  • Prepare a stable gel in a sealed vial (e.g., 1% w/v in hexadecane).

  • Place a small glass bead or ball bearing on the surface of the gel.

  • Immerse the vial in a temperature-controlled water or oil bath.

  • Increase the temperature slowly (e.g., 1°C/minute).

  • The Tgel is the temperature at which the glass bead begins to sink into the now-liquid sol.

Part B: Rheological Analysis Expertise Note: Rheology provides critical information on the gel's stiffness (storage modulus, G') and liquid-like character (loss modulus, G''). A true gel is characterized by G' being significantly greater than G'' and both being independent of frequency.[4][5]

  • Sample Preparation: Prepare a sufficient volume of the organogel (e.g., 2-3 mL).

  • Instrument Setup: Use a rheometer with a cone-plate or parallel-plate geometry. Set the temperature to 25°C.

  • Strain Sweep: Perform a strain sweep (e.g., 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are constant. All subsequent measurements must be performed within this strain range to avoid damaging the gel structure.

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER. For a stable gel, G' should be higher than G'' across the entire frequency range.

  • Temperature Sweep: Perform a temperature ramp (e.g., from 25°C to 100°C at 2°C/minute) at a constant strain and frequency to precisely identify the Tgel, observed as the crossover point where G'' becomes greater than G'.

Workflow for Organogel Preparation and Analysis

G cluster_char Characterization cluster_app Application Testing start Start: Define Gel Formulation (Gelator Conc. & Solvent) weigh 1. Weighing Gelator & Solvent start->weigh dissolve 2. Heating & Dissolution (e.g., 80-100°C) weigh->dissolve cool 3. Controlled Cooling (to Room Temp) dissolve->cool gel_formed 4. Gel Formation cool->gel_formed gel_formed->dissolve Fail (No Gel) visual Visual Inspection (Tube Inversion) gel_formed->visual Pass rheology Rheology (G', G'', Tgel) visual->rheology sem Microscopy (SEM) (Fiber Morphology) rheology->sem loading Drug Loading (In-situ method) sem->loading release In Vitro Release Study loading->release end End: Data Analysis release->end

Caption: Experimental workflow for organogel preparation, characterization, and application testing.

Application in Drug Development: Controlled Release Formulations

Organogels are highly promising vehicles for the oral or topical controlled release of lipophilic drugs.[6][7] The non-polar, lipid-like environment of the gel matrix formed with N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is ideal for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs). The release of the drug is typically governed by diffusion through the tortuous nanofibrillar network and/or by the erosion of the gel matrix itself.[6]

Protocol 3: Preparation of a Drug-Loaded Organogel and In Vitro Release Study

Objective: To encapsulate a model lipophilic drug and measure its release profile over time.

Materials:

  • Pre-formulated organogel (e.g., 1% w/v gelator in hexadecane)

  • Model lipophilic drug (e.g., Ibuprofen, Piroxicam)

  • Release medium: Phosphate-buffered saline (PBS), pH 7.4, with 0.5% Tween 80 to ensure sink conditions

  • Franz diffusion cells or similar apparatus

  • Synthetic membrane (e.g., dialysis membrane, PVDF)

Procedure:

Part A: Drug Loading (In-situ Method)

  • Weigh the gelator, the chosen solvent, and the desired amount of the model drug (e.g., for a 1% drug load) into a single vial.

  • Heat the mixture while stirring or vortexing until all components are fully dissolved, forming a homogenous medicated sol.

  • Cool the mixture to room temperature to form the drug-loaded organogel. Trustworthiness Note: This in-situ method ensures a uniform molecular dispersion of the drug within the gel matrix, which is crucial for reproducible release kinetics.

Part B: In Vitro Release Study

  • Set up the Franz diffusion cells, with the receptor chamber filled with the release medium and maintained at 37°C.

  • Accurately weigh a sample of the drug-loaded organogel (e.g., 300 mg) and place it onto the synthetic membrane, which is then mounted between the donor and receptor chambers.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber.

  • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism. Organogels often demonstrate a sustained release profile, which can reduce dosing frequency and improve patient compliance.[8]

Conclusion

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide stands out as a highly efficient supramolecular gelator for organic solvents. Its robust self-assembly mechanism, driven by a combination of strong hydrogen bonding and extensive van der Waals forces, allows for the creation of stable, thermo-reversible organogels at low concentrations. The protocols and data presented herein provide a solid foundation for researchers to harness the potential of this molecule in diverse applications, particularly in creating advanced controlled-release drug delivery systems for challenging lipophilic compounds.

References

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  • S. M. C. Schoenmakers, L. N. J. de Windt, I. K. Voets, P. Besenius, Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials, Biomacromolecules (2020). Available at: [Link]

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  • K. Iwanaga, M. Kawai, M. Miyazaki, M. Kakemi, Characterization of organogel as a novel oral controlled release formulation for lipophilic compounds, International Journal of Pharmaceutics (2010). Available at: [Link]

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  • P. Terech, Some Remarkable Rheological and Conducting Properties of Hybrid PVC Thermoreversible Gels/Organogels, PMC - NIH. Available at: [Link]

  • S. M. C. Schoenmakers, L. N. J. de Windt, I. K. Voets, P. Besenius, Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials, ResearchGate (2020). Available at: [Link]

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  • H. Zhang, Y. Yang, The rheology property of organogels based on 3D helical nanofilament bnetworks self-assembled by bent-core liquid crystals, 物理学报 (2019). Available at: [Link]

  • A. D. R. V. Kumar, Molecular Tuning of a Benzene-1,3,5-Tricarboxamide Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks, ResearchGate (2023). Available at: [Link]

  • Y. Li, Properties of topically applied organogels: rheology and in vitro drug release, Die Pharmazie-An International Journal of Pharmaceutical Sciences (2012). Available at: [Link]

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Application Notes & Protocols: Formation of Supramolecular Hydrogels with Benzene-1,3,5-tricarboxamide (BTA) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architecture of Self-Assembled Biomaterials

Benzene-1,3,5-tricarboxamide (BTA) derivatives represent a versatile class of molecules capable of self-assembling into one-dimensional (1D) fibrous structures in aqueous environments. These supramolecular polymers are held together by a cooperative network of non-covalent interactions, closely mimicking the fibrous protein architectures found in the natural extracellular matrix (ECM).[1] The formation of these hydrogels is not a result of covalent cross-linking but rather the physical entanglement of long, semi-flexible nanofibers. This dynamic and reversible nature makes BTA-based hydrogels exceptionally promising for applications in 3D cell culture, tissue engineering, and controlled drug delivery.[2][3]

This guide provides a detailed exploration of the principles governing BTA hydrogelation, step-by-step protocols for their formation, and methods for their characterization, aimed at researchers, scientists, and drug development professionals seeking to leverage these advanced biomaterials.

Pillar 1: The Causality of BTA Self-Assembly

The transition from individual BTA molecules (monomers) to a macroscopic, water-entrapping hydrogel is a hierarchical process driven by specific, directional intermolecular forces. Understanding this mechanism is critical for rationally designing and tuning the material's properties.

The Driving Forces of Fiber Formation
  • Three-Fold Hydrogen Bonding: The core of the BTA molecule, with its three symmetrically arranged amide groups, is the primary engine of self-assembly. These amides form strong, directional hydrogen bonds with neighboring BTA molecules, creating a stable, repeating pattern that extends into a one-dimensional helical stack.[2] Infrared spectroscopy can confirm this interaction by showing a characteristic shift in the amide I vibration band upon assembly.[4]

  • Hydrophobic Interactions: The central benzene ring and any hydrophobic moieties on the side chains are shielded from the aqueous environment, which provides a significant thermodynamic driving force for the aggregation of BTA monomers into the core of the fiber.[2]

  • π–π Stacking: The aromatic cores of the BTA molecules can stack on top of each other, further stabilizing the 1D fibrous structure.[1]

From Nanofibers to a 3D Network

At concentrations above a critical gelation concentration (CGC), the elongated 1D supramolecular fibers begin to overlap and entangle. This physical entanglement creates a three-dimensional network that immobilizes the solvent (water or buffer), resulting in the formation of a stable, self-supporting hydrogel. The mechanical properties of this network, such as stiffness and viscoelasticity, are directly related to the density of these entanglement points and the intrinsic properties of the individual fibers.[1][5]

The entire self-assembly process can be visualized as a multi-step progression:

G cluster_0 Molecular Scale cluster_1 Nanoscale Assembly cluster_2 Microscale Network cluster_3 Macroscopic State A BTA Monomers in Solution B 1D Helical Fibers A->B H-Bonding & Hydrophobic Effects C Entangled 3D Network B->C Fiber Entanglement (Above CGC) D Hydrogel C->D Solvent Entrapment

Figure 1: Hierarchical self-assembly of BTA derivatives into a hydrogel network.

Pillar 2: Protocols for Hydrogel Formation

The trustworthiness of a protocol lies in its reproducibility. The following methods are established, self-validating procedures for generating BTA-based hydrogels.

Protocol 1: General Thermal Annealing (Heat-Cool Method)

This is the most common and straightforward method for preparing BTA hydrogels, relying on temperature to control the solubility of the monomers.

Materials & Equipment:

  • Benzene-1,3,5-tricarboxamide (BTA) derivative powder

  • Solvent: Deionized water, Phosphate-Buffered Saline (PBS), or cell culture medium (e.g., DMEM)[1][2]

  • Sterile glass vials with screw caps

  • Magnetic stir plate with heating functionality

  • Magnetic stir bars

  • Vortex mixer

  • Analytical balance

Step-by-Step Methodology:

  • Preparation: Weigh the required amount of the BTA derivative into a glass vial to achieve the desired final concentration (e.g., 1-10% w/v).[1][5] Add the corresponding volume of the chosen solvent.

  • Dissolution: Place a small magnetic stir bar in the vial and heat the suspension to 80-90 °C while stirring.[2] Continue heating until the solid BTA derivative is completely dissolved and the solution becomes clear.

  • Homogenization: Remove the vial from the heat and immediately vortex the hot solution for 15-30 seconds to ensure complete molecular mixing.[2]

  • Gelation: Allow the vial to stand undisturbed at room temperature. As the solution cools, the solubility of the BTA monomers decreases, initiating the self-assembly into fibers and subsequent gelation.

  • Equilibration: For consistent results, allow the hydrogel to equilibrate overnight at room temperature or 4 °C before use.[2] This ensures the maturation of the fiber network. The formation of a stable gel can be confirmed by inverting the vial; a successful gel will not flow.

Figure 2: Workflow for the general Heat-Cool hydrogel formation protocol.

Protocol 2: pH-Triggered Gelation

This method is suitable for BTA derivatives functionalized with acidic groups (e.g., carboxylic acids). Gelation is initiated by a controlled decrease in pH, which protonates the side chains and reduces intermolecular repulsion, thereby promoting assembly.

Materials & Equipment:

  • Carboxylic acid-functionalized BTA derivative (as sodium salt)

  • Deionized water

  • Glucono-δ-lactone (GdL) as a slow acidulant

  • Standard lab vials and balance

Step-by-Step Methodology:

  • Dissolution: Dissolve the sodium salt of the BTA derivative in deionized water to the desired concentration. At this stage, the solution should be stable due to the electrostatic repulsion of the carboxylate groups.

  • Initiation: Add a stoichiometric amount of GdL to the solution. GdL hydrolyzes slowly in water to form gluconic acid, ensuring a gradual and uniform decrease in the pH of the entire solution.[6]

  • Gelation: Allow the sample to remain stationary. Over several hours, as the pH drops, the carboxylate groups become protonated, triggering the self-assembly process and leading to the formation of a hydrogel.[6]

Figure 3: Workflow for the pH-triggered hydrogel formation protocol.

Pillar 3: Authoritative Grounding & Characterization

Every protocol must be a self-validating system. The following characterization techniques are essential for confirming successful hydrogel formation and quantifying their physical properties.

Data Presentation: Tuning Hydrogel Properties

The properties of BTA hydrogels can be precisely controlled by the molecular design of the side chains. For instance, increasing the length of hydrophobic alkyl chains can lower the critical gelation concentration (CGC) and alter the viscoelastic properties.[5]

BTA DerivativeCritical Gelation Concentration (% w/v)Storage Modulus (G') at 10% w/v (Pa)Key Characteristic
C6C6 BTA5.0~300Higher CGC, faster stress relaxation
C8C8 BTA3.3~300Intermediate properties
C10C10 BTA2.0~300Lower CGC
C12C12 BTA1.8~300Lowest CGC, slower stress relaxation

Table 1: Example properties of BTA hydrogelators with varying alkyl chain lengths, demonstrating molecular control over gelation. Data synthesized from literature values.[5]

Essential Characterization Workflows
  • Rheology (Mechanical Properties): Oscillatory rheology is the definitive method to quantify the mechanical behavior of the hydrogel.[7]

    • Procedure: A sample of the hydrogel is placed on the rheometer stage. A frequency sweep at a constant low strain (e.g., 1%) is performed.

    • Expected Result: For a stable hydrogel, the storage modulus (G', representing the solid-like elastic component) should be significantly higher than the loss modulus (G'', the liquid-like viscous component) across a wide range of frequencies.[1][5]

  • Microscopy (Structural Visualization): Visualizing the underlying nanofiber network confirms the self-assembly mechanism.

    • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides high-resolution images of the individual self-assembled fibers, revealing their morphology (e.g., fibers, sheets, nanotubes).[4][5]

    • Cryogenic Scanning Electron Microscopy (Cryo-SEM): Images the vitrified hydrogel to show the porous, three-dimensional architecture of the entangled fiber network.[5]

  • Cytocompatibility (For Biomedical Applications):

    • Procedure: Encapsulate cells (e.g., chondrocytes, mesenchymal stem cells) within the BTA hydrogel. Culture for a desired period (e.g., 1-4 days).

    • Analysis: Use a live/dead staining assay (e.g., Calcein AM/Ethidium homodimer-1).

    • Expected Result: A high percentage of live cells (green fluorescence) indicates that the hydrogel and the gelation process are not cytotoxic.[3][8]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Dissolution Insufficient temperature or heating time.Ensure the temperature reaches at least 80-90°C and the solution is completely clear before cooling.
Weak or No Gel Formation Concentration is below the Critical Gelation Concentration (CGC). / Incomplete homogenization.Increase the weight percentage of the BTA derivative. / Ensure thorough vortexing of the hot solution.
Inhomogeneous Gel Non-uniform cooling. / Premature agitation during gelation.Allow the vial to cool undisturbed on a level surface. Avoid moving the sample during the gelation phase.
Phase Separation Poor solubility of the BTA derivative in the chosen solvent.Consider a different solvent or modify the BTA side chains to improve solubility (e.g., adding PEG units).

Table 2: A guide to troubleshooting common problems encountered during BTA hydrogel formation.

References

  • Hafeez, S., et al. (2022). Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D. Biomaterials Science. Available at: [Link]

  • Pascual-luna, A., et al. (2020). Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials. Biomacromolecules. Available at: [Link]

  • Adams, D. J., et al. (2013). A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels. Chemical Communications. Available at: [Link]

  • Cant, S. B., et al. (2018). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society. Available at: [Link]

  • Hafeez, S., et al. (2023). Molecular Tuning of a Benzene‐1,3,5‐Tricarboxamide Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM‐Mimetic Hydrogels and Bioinks. Advanced Healthcare Materials. Available at: [Link]

  • Hafeez, S., et al. (2022). Desymmetrization via Activated Esters Enables Rapid Synthesis of Multifunctional Benzene-1,3,5-tricarboxamides and Creation of Supramolecular Hydrogelators. Journal of the American Chemical Society. Available at: [Link]

  • Behr, M. (2014). Supramolecular hydrogels based on 1,3,5‐benzene tricarboxamides. Semantic Scholar. Available at: [Link]

  • Hafeez, S., et al. (2022). Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D. RSC Publishing. Available at: [Link]

  • Hafeez, S., et al. (2022). Synthesized BTA hydrogels show good cytocompatibility. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). A Hydrogen Bonds-Crosslinked Hydrogels With Self-Healing and Adhesive Properties for Hemostatic. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Al-nafisah, A., et al. (2022). Advanced Methods for the Characterization of Supramolecular Hydrogels. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2022). A Hydrogen Bonds-Crosslinked Hydrogels With Self-Healing and Adhesive Properties for Hemostatic. National Institutes of Health (NIH). Available at: [Link]

  • Caló, E., & Khutoryanskiy, V. V. (2015). Biomedical applications of hydrogels: A review of patents and commercial products. European Polymer Journal. Available at: [Link]

  • Wang, W., et al. (2023). Effect of hydrogen bonding strength on the structure and properties of phase-separated hydrogel from gelatin. OUCI. Available at: [Link]

  • Characterization of Hydrogels. (2022). YouTube. Available at: [Link]

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Using N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide for viscosity modification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N¹,N³,N⁵-Tris(alkyl)benzene-1,3,5-tricarboxamides as Supramolecular Viscosity Modifiers

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modular Platform for Rheology Control

Benzene-1,3,5-tricarboxamides (BTAs) are a versatile class of molecules that have garnered significant interest for their ability to self-assemble into well-defined, one-dimensional supramolecular polymers.[1][2][3] This self-assembly is primarily driven by a threefold hydrogen-bonding motif between the amide groups of adjacent molecules, leading to the formation of helical, nanofibrillar structures.[4] The periphery of the BTA core can be functionalized with various alkyl chains; in the context of this note, we focus on long-chain N¹,N³,N⁵-tris(alkyl)benzene-1,3,5-tricarboxamides, exemplified by derivatives such as N¹,N³,N⁵-tris(dodecyl)benzene-1,3,5-tricarboxamide.

While the specific compound N¹,N³,N⁵-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is noted as an analog of materials used in mRNA delivery, the broader class of long-alkyl-chain BTAs are exceptionally potent viscosity modifiers.[5][6] Their ability to form extensive, physically cross-linked fibrillar networks in organic solvents allows for precise control over the rheological properties of a wide range of formulations.[7][8][9][10] This makes them highly valuable in applications such as injectable drug depots, topical formulations, and advanced materials.[11][12][13][14]

Mechanism of Viscosity Modification: From Single Molecules to Entangled Networks

The remarkable viscosity-modifying capabilities of long-chain BTAs stem from a hierarchical self-assembly process. At concentrations above a critical value, the BTA monomers spontaneously associate into long, semi-flexible nanofibers. These fibers subsequently entangle to form a three-dimensional network that permeates the solvent, effectively creating an organogel.[7][8][9][10] This network immobilizes the solvent molecules, leading to a significant increase in the bulk viscosity of the solution. The strength and rheological properties of the resulting gel are highly tunable and depend on factors such as BTA concentration, temperature, and the chemical nature of the solvent and the alkyl side chains.[15][16][17][18]

G A BTA Monomers in Solution B Self-Assembly via Threefold H-Bonding A->B Above critical concentration C Formation of 1D Supramolecular Polymers (Nanofibers) B->C D Fiber Entanglement & Network Formation C->D Sufficient fiber length & concentration E Solvent Entrapment & Gelation D->E F Increased Bulk Viscosity E->F

Caption: Hierarchical self-assembly of BTA molecules into a viscosity-enhancing network.

Applications in Research and Drug Development

The tunable nature of BTA-based viscosity modifiers opens up a plethora of applications:

  • Controlled Drug Release: By formulating a therapeutic agent within a BTA-based organogel, a subcutaneous or intramuscular depot can be formed upon injection. The drug then elutes from this depot at a controlled rate, which is governed by the diffusion through the gel network. This can improve patient compliance by reducing the frequency of administration.

  • Topical and Transdermal Formulations: The rheological properties of creams, ointments, and gels are critical for their performance and user experience. BTAs can be used to precisely tune the viscosity and shear-thinning behavior of these formulations, ensuring they spread easily but remain at the site of application.

  • Tissue Engineering: BTA-based hydrogels can mimic the fibrous structure of the extracellular matrix (ECM), providing a scaffold for cell growth and tissue regeneration.[13] The dynamic nature of the supramolecular cross-links can create a more cell-friendly environment compared to covalently cross-linked hydrogels.

  • Advanced Materials: The self-assembling properties of BTAs are also being explored in the development of self-healing materials, stimuli-responsive coatings, and other advanced functional materials.[19][20]

Quantitative Analysis of Viscosity Modification

The viscosity enhancement provided by long-chain BTAs is highly dependent on the solvent and the concentration of the BTA. Below is a table summarizing typical viscosity increases for a representative BTA, such as N¹,N³,N⁵-tris(dodecyl)benzene-1,3,5-tricarboxamide, in a non-polar organic solvent like dodecane.

BTA Concentration (wt%)Typical Viscosity (mPa·s at 25°C)Fold Increase vs. SolventObservations
0.0~1.351xPure solvent
0.1~10~7xSlight viscosity increase
0.5~500~370xViscous solution
1.0>10,000>7,400xSelf-supporting gel
2.0>100,000>74,000xStiff gel

Note: These values are illustrative and can vary significantly based on the specific BTA, solvent, and temperature.

Experimental Protocols

Protocol 1: Preparation and Rheological Characterization of a BTA-based Organogel

This protocol describes the preparation of a 1 wt% organogel of N¹,N³,N⁵-tris(dodecyl)benzene-1,3,5-tricarboxamide in dodecane and its basic rheological characterization.

Materials and Equipment:

  • N¹,N³,N⁵-tris(dodecyl)benzene-1,3,5-tricarboxamide (or similar long-chain BTA)

  • Dodecane (or other suitable non-polar solvent)

  • Analytical balance

  • Glass vial with a screw cap

  • Heat gun or heating block

  • Vortex mixer

  • Rotational rheometer with cone-plate or parallel-plate geometry

Procedure:

  • Preparation of the BTA Solution:

    • Weigh 10 mg of the BTA into a 2 mL glass vial.

    • Add 990 mg of dodecane to the vial to achieve a total mass of 1 g (1 wt%).

    • Securely cap the vial.

  • Dissolution and Gel Formation:

    • Gently heat the vial using a heat gun or heating block while vortexing until the BTA is fully dissolved. The solution should become clear and homogeneous. Expert Tip: Avoid overheating, as it can lead to solvent evaporation and concentration changes. A temperature of 80-90°C is typically sufficient.

    • Allow the solution to cool to room temperature undisturbed. Gelation should occur as the solution cools and the BTA molecules self-assemble. The formation of a stable, self-supporting gel indicates successful preparation.

  • Rheological Characterization:

    • Carefully transfer a sample of the gel onto the lower plate of the rheometer.

    • Lower the upper geometry to the desired gap setting (e.g., 1 mm).

    • Perform a frequency sweep at a constant, low strain (e.g., 0.5%) to determine the storage modulus (G') and loss modulus (G''). For a gel, G' should be significantly larger than G'' and relatively independent of frequency.

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to identify the linear viscoelastic region and the yield stress of the gel.

G cluster_prep Preparation cluster_char Characterization A Weigh BTA and Solvent B Combine in Vial A->B C Heat and Vortex to Dissolve B->C D Cool to Room Temperature C->D E Gel Formation D->E F Load Sample on Rheometer G Perform Frequency Sweep F->G H Perform Strain Sweep G->H I Analyze Data (G', G'', Yield Stress) H->I

Caption: Experimental workflow for the preparation and rheological analysis of a BTA organogel.

Troubleshooting and Technical Insights

  • Incomplete Dissolution: If the BTA does not fully dissolve, try heating for a longer period or at a slightly higher temperature. Ensure the solvent is of high purity, as impurities can interfere with the self-assembly process.

  • Batch-to-Batch Variability: The rheological properties of BTA gels can be sensitive to minor variations in the purity of the BTA and the solvent. It is crucial to use materials from the same batch for comparative studies.

  • Shear History Dependence: The mechanical properties of BTA gels can be influenced by their shear history. For reproducible results, it is important to follow a consistent sample loading and pre-shearing protocol on the rheometer.

Safety and Handling

  • Always handle BTA compounds in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific BTA and solvent being used for detailed safety information.

References

  • Fibrillar Network Dynamics during Oscillatory Rheology of Supramolecular Gels. PubMed. Available at: [Link]

  • Supramolecular polymers with reversed viscosity/temperature profile for application in motor oils - PMC. PubMed Central. Available at: [Link]

  • Rheology of Supramolecular Polymers. DTU Research Database. Available at: [Link]

  • Fibrillar Network Dynamics during Oscillatory Rheology of Supramolecular Gels. PubMed. Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

  • Supramolecular Polymers with Reversed Viscosity/Temperature Profile. ProQuest. Available at: [Link]

  • Fibrillar Network Dynamics during Oscillatory Rheology of Supramolecular Gels. Ben-Gurion University Research Portal. Available at: [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Fibrillar Network Dynamics during Oscillatory Rheology of Supramolecular Gels | Request PDF. ResearchGate. Available at: [Link]

  • Revolutionizing Materials: The Rise of Supramolecular Polymers | Plastics Engineering. Plastics Engineering. Available at: [Link]

  • Supramolecular polymerization of benzene-1,3,5-tricarboxamide: a molecular dynamics simulation study. PubMed. Available at: [Link]

  • Self-Assembled Fibrillar Networks | Langmuir. ACS Publications. Available at: [Link]

  • Enhanced stability and properties of benzene-1,3,5-tricarboxamide supramolecular copolymers through engineered coupled equilibria. ChemRxiv. Available at: [Link]

  • Shear-stiffening supramolecular polymers: fabrication, modification and application. Royal Society of Chemistry. Available at: [Link]

  • (A) Chemical structures of the BTA derivatives studied in this work.... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide. Amsbio. Available at: [Link]

  • Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. CrystEngComm (RSC Publishing). Available at: [Link]

  • Benzene 1 3 5 Tricarboxamide Based Supramolecular Polymers. Fvs. Available at: [Link]

  • Typical procedure for the synthesis of benzene-1,3,5-tricarboxamide.... ResearchGate. Available at: [Link]

  • Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Supramolecular multicomponent BTA polymers as a modular platform for intracellular delivery. OAK Open Access Archive. Available at: [Link]

  • Molecular Tuning of a Benzene-1,3,5-Tricarboxamide Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks. PubMed. Available at: [Link]

  • Scheme 1 Chemical structures of BTA derivatives 1-5.. ResearchGate. Available at: [Link]

  • The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. ResearchGate. Available at: [Link]

  • N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide. PubChem. Available at: [Link]

  • The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC. PubMed Central. Available at: [Link]

  • Tuning the nature and stability of self-assemblies formed by ester benzene 1,3,5-tricarboxamides: the crucial role played by the substituents. Soft Matter (RSC Publishing). Available at: [Link]

  • Dynamic supramolecular polymers based on benzene-1,3,5-tricarboxamides: the influence of amide connectivity on aggregate stability and amplification of chirality. PubMed. Available at: [Link]

  • Sterically demanding benzene-1,3,5-tricarboxamides: Tuning the mechanisms of supramolecular polymerization and chiral amplification | Request PDF. ResearchGate. Available at: [Link]

  • Benzene tricarboxamide derivatives with lipid and ethylene glycol chains self-assemble into distinct nanostructures driven by. Semantic Scholar. Available at: [Link]

  • Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: Tuneable structural, morphological and thermal properties | Request PDF. ResearchGate. Available at: [Link]

  • Remarkable Viscoelasticity of Organic Solvents Containing Trialkyl-1,3,5-benzenetricarboxamides and Their Intermolecular Hydrogen Bonding. Semantic Scholar. Available at: [Link]

  • (PDF) Preparation and Characterization of Binary Organogels via Some Azobenzene Amino Derivatives and Different Fatty Acids: Self-Assembly and Nanostructures. ResearchGate. Available at: [Link]

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N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide in biomedical applications.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biomedical applications of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16), a novel supramolecular biomaterial, has been developed for researchers, scientists, and professionals in drug development. This guide provides detailed application notes and protocols to harness the potential of this unique self-assembling molecule.

Introduction to BTA-C12C16: A New Frontier in Supramolecular Biomaterials

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16) is a rationally designed derivative of benzene-1,3,5-tricarboxamide (BTA). The core of this molecule is a planar aromatic ring functionalized with three amide groups, which facilitate intermolecular hydrogen bonding. This, in turn, drives the self-assembly of individual molecules into one-dimensional, helical, supramolecular polymers. The periphery is decorated with long, branched alkyl chains (4-dodecylhexadecyl), which impart a high degree of hydrophobicity and influence the packing of the molecules.

The unique architecture of BTA-C12C16 allows for the formation of robust, high-aspect-ratio nanofibers in non-polar organic solvents, leading to the creation of organogels at very low concentrations. These self-assembled structures offer a versatile platform for a range of biomedical applications, from controlled drug release to regenerative medicine.

Key Properties and Advantages

PropertyDescriptionRelevance in Biomedical Applications
Self-Assembly Spontaneous formation of ordered nanofibers through hydrogen bonding and van der Waals interactions.Enables the creation of biomimetic scaffolds and encapsulation matrices without the need for harsh chemical crosslinking.
Tunability The properties of the self-assembled material can be precisely controlled by modifying the molecular structure, solvent, and temperature.Allows for the design of materials with specific mechanical properties, degradation rates, and drug release profiles.
Biocompatibility Composed of biologically common elements (C, H, N, O), with degradation products that are generally well-tolerated.Reduces the risk of adverse immune reactions and toxicity, making it suitable for in vivo applications.
High Drug Loading Capacity The hydrophobic core of the nanofibers can accommodate a large quantity of lipophilic drugs.Improves the therapeutic efficacy and reduces the required dosage of a drug.

Application I: Long-Acting Injectable Drug Delivery Systems

The highly stable, nanofibrous network of BTA-C12C16 organogels makes them an ideal candidate for creating long-acting injectable drug delivery systems. Once injected, the organogel can form a stable depot in situ, from which the encapsulated drug is slowly released over an extended period.

Protocol for Preparation and Characterization of a BTA-C12C16-Based Organogel for Drug Delivery

1. Materials and Reagents:

  • N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16)

  • Biocompatible oil (e.g., sesame oil, cottonseed oil)

  • Active Pharmaceutical Ingredient (API) - lipophilic drug

  • Glass vials with screw caps

  • Heating block or oil bath

  • Vortex mixer

  • Rheometer

  • Scanning Electron Microscope (SEM)

  • High-Performance Liquid Chromatography (HPLC) system

2. Preparation of the Drug-Loaded Organogel:

  • Weigh the required amounts of BTA-C12C16 and the lipophilic drug and place them in a glass vial.

  • Add the biocompatible oil to the vial to achieve the desired final concentration of the gelator and drug.

  • Heat the mixture to 80-100 °C while stirring until all components are fully dissolved and a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature. The solution will transition into a stable, opaque organogel.

3. Characterization of the Organogel:

  • Gelation Test: Invert the vial to confirm the formation of a stable gel that does not flow.

  • Rheological Analysis: Use a rheometer to measure the storage (G') and loss (G'') moduli of the gel to determine its mechanical strength and viscoelastic properties.

  • Morphological Characterization: Use SEM to visualize the nanofibrous network structure of the gel.

  • In Vitro Drug Release Study:

    • Place a known amount of the drug-loaded organogel in a vial.

    • Add a release medium (e.g., phosphate-buffered saline with 0.5% Tween 80) on top of the gel.

    • Incubate the vial at 37 °C with gentle agitation.

    • At predetermined time points, collect aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the collected aliquots using HPLC to determine the cumulative drug release profile.

Experimental Workflow for Drug-Loaded Organogel Preparation and Analysis

cluster_prep Preparation weigh 1. Weigh BTA-C12C16 & Lipophilic Drug add_oil 2. Add Biocompatible Oil weigh->add_oil heat 3. Heat & Dissolve (80-100°C) add_oil->heat cool 4. Cool to Room Temp (Gel Formation) heat->cool rheology Rheology (Mechanical Strength) cool->rheology sem SEM (Nanostructure Imaging) cool->sem release In Vitro Release Study (HPLC Analysis) cool->release

Caption: Workflow for preparing and characterizing a BTA-C12C16 drug delivery system.

Application II: Scaffolds for Tissue Engineering

The nanofibrous structure of BTA-C12C16 assemblies can mimic the native extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation. This makes it a promising material for creating scaffolds for tissue regeneration.

Protocol for Fabricating and Seeding a BTA-C12C16 Scaffold

1. Materials and Reagents:

  • BTA-C12C16

  • A volatile, non-polar solvent (e.g., cyclohexane, decane)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Target cell line (e.g., fibroblasts, mesenchymal stem cells)

  • Live/Dead viability/cytotoxicity assay kit

  • Phalloidin and DAPI stains

2. Scaffold Fabrication:

  • Prepare a solution of BTA-C12C16 in the chosen volatile solvent at a concentration above its critical gelation concentration.

  • Cast the solution into a desired shape (e.g., a thin film in a petri dish).

  • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood). This will result in the formation of a porous, nanofibrous scaffold.

  • Sterilize the scaffold using ethylene oxide or UV irradiation.

3. Cell Seeding and Culture:

  • Place the sterilized scaffold in a sterile culture plate.

  • Pre-wet the scaffold with cell culture medium for 1-2 hours.

  • Prepare a cell suspension at the desired density.

  • Carefully seed the cells onto the scaffold.

  • Incubate the cell-seeded scaffold under standard cell culture conditions (37 °C, 5% CO2).

  • Change the culture medium every 2-3 days.

4. Analysis of Cell Viability and Morphology:

  • Cell Viability: At different time points, assess cell viability using a Live/Dead assay according to the manufacturer's instructions.

  • Cell Morphology and Adhesion: Fix the cells on the scaffold, permeabilize them, and then stain with phalloidin (for actin filaments) and DAPI (for nuclei). Visualize the cell morphology and adhesion on the nanofibrous scaffold using fluorescence microscopy.

Logical Flow for Tissue Engineering Scaffold Application

dissolve Dissolve BTA-C12C16 in Volatile Solvent cast Cast Solution into Mold dissolve->cast evaporate Slow Solvent Evaporation cast->evaporate sterilize Sterilize Scaffold (UV or EtO) evaporate->sterilize prewet Pre-wet Scaffold in Medium sterilize->prewet Proceed to Seeding seed Seed Cells onto Scaffold prewet->seed incubate Incubate (37°C, 5% CO2) seed->incubate analyze Analyze Viability & Morphology incubate->analyze

Caption: Process flow from BTA-C12C16 scaffold fabrication to cell culture analysis.

Conclusion

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide represents a significant advancement in the field of supramolecular biomaterials. Its unique self-assembling properties, coupled with its inherent biocompatibility and tunability, open up new avenues for the development of innovative solutions in drug delivery and tissue engineering. The protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this promising molecule. As research in this area continues to grow, we can expect to see even more exciting applications of BTA-C12C16 and its analogues in the near future.

Experimental setup for studying the self-assembly of BTA-based molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Experimental Framework for Probing the Self-Assembly of Benzene-1,3,5-tricarboxamide (BTA) Supramolecular Systems

Abstract: This document provides a comprehensive experimental guide for researchers, scientists, and drug development professionals investigating the self-assembly of Benzene-1,3,5-tricarboxamide (BTA)-based molecules. Moving beyond a simple recitation of steps, this guide delves into the fundamental principles governing BTA self-assembly, explaining the causality behind experimental choices in solvent, temperature, and concentration. We present detailed, field-proven protocols for inducing and characterizing supramolecular polymerization using spectroscopic and microscopic techniques, including UV-Vis, Circular Dichroism, Atomic Force Microscopy, and Rheology. The aim is to provide a self-validating framework that enables robust and reproducible characterization of these dynamic and versatile materials.

Part 1: Foundational Principles & Experimental Design

The C₃-symmetric Benzene-1,3,5-tricarboxamide (BTA) core is a cornerstone of modern supramolecular chemistry. Its unique structure facilitates the formation of well-defined, one-dimensional nanostructures through a cooperative process. This self-assembly is primarily driven by a threefold, triple-helical network of intermolecular hydrogen bonds between the amide groups of adjacent molecules.[1] This directional interaction is further supported by π–π stacking of the central aromatic cores and, depending on the peripheral functionality and solvent, solvophobic forces.[2][3][4] The result is the formation of robust, helical supramolecular polymers that can further organize into higher-order structures like nanofibers, nanoribbons, and stimuli-responsive gels.[5][6]

The true versatility of the BTA platform lies in the chemical diversity of its three peripheral "arms." By modifying these substituents, one can precisely tune the molecule's solubility, chirality, and ultimate function, creating materials for applications ranging from tissue engineering to advanced electronics.[5][7][8]

Caption: Fundamental mechanism of BTA self-assembly.

Critical Parameters Controlling Self-Assembly

The transition from discrete BTA monomers to ordered supramolecular polymers is not spontaneous under all conditions. It is a finely balanced thermodynamic process governed by several key experimental parameters.

  • Solvent: The choice of solvent is paramount as it dictates the strength of the non-covalent interactions.

    • Apolar Organic Solvents: In solvents like methylcyclohexane (MCH) or heptane, the intermolecular hydrogen bonds are strong, and self-assembly is highly favorable. Interestingly, the solvent is not merely a passive medium; linear alkanes like heptane can intercalate into the BTA side chains, influencing the helical pitch and stability of the resulting polymer compared to branched solvents like MCH.[9][10][11]

    • Aqueous Systems: In water, the hydrophobic effect becomes a dominant driving force.[2][12] Hydrophobic peripheral groups will aggregate to minimize their contact with water, facilitating the formation of the BTA's hydrogen-bonded core. Solubility is imparted by hydrophilic groups, often oligo(ethylene glycol) chains.[2]

  • Temperature: Temperature provides direct control over the thermodynamics of the assembly. For BTAs in organic solvents, heating a solution typically breaks the hydrogen bonds, leading to dissociation of the polymers into a molecularly dissolved (sol) state. A subsequent controlled cooling allows the system to re-assemble, often in a highly cooperative, nucleation-elongation process.[10][11] Conversely, for some aqueous BTA systems, an increase in temperature can strengthen the hydrophobic interactions, leading to thermally induced aggregation or gelation.[13][14][15]

  • Concentration: BTA self-assembly is a concentration-dependent equilibrium. Below a certain critical aggregation concentration (CAC) , monomers predominate. Above the CAC, the formation of supramolecular polymers becomes thermodynamically favorable.[5] This transition is often sharp, particularly for cooperative assembly mechanisms, and can be studied through concentration-dependent spectroscopic or calorimetric methods.[16]

  • pH (Aqueous Systems): For BTA molecules functionalized with ionizable groups (e.g., carboxylic acids or amines), pH acts as a powerful switch. At a pH where the groups are charged, electrostatic repulsion can completely prevent aggregation. Adjusting the pH to neutralize these groups removes the repulsive force and triggers rapid self-assembly.[17]

Workflow Fig 2: Experimental Workflow cluster_prep Preparation cluster_char Characterization A BTA Molecule Design & Synthesis B Sample Preparation (Solvent, Concentration) A->B C Induce Assembly (Temperature, pH, etc.) B->C D Spectroscopic Analysis (UV-Vis, CD) C->D E Morphological Analysis (AFM, Cryo-TEM) C->E F Bulk Property Analysis (Rheology) C->F G Data Correlation & Mechanistic Insight D->G E->G F->G

Caption: A typical workflow for studying BTA self-assembly.

Part 2: Core Experimental Protocols

This section provides step-by-step methodologies for the preparation and characterization of BTA supramolecular polymers.

Protocol 1: Sample Preparation and Assembly Induction

Objective: To prepare a homogeneous solution of BTA monomers and subsequently trigger their controlled self-assembly.

Materials:

  • BTA derivative of interest

  • High-purity solvent (e.g., spectroscopic grade MCH, or ultrapure water)

  • Vials, sonicator, heating block/water bath

  • pH meter and appropriate acid/base solutions (for aqueous systems)

Procedure:

  • Dissolution:

    • For Organic Solvents: Weigh the BTA compound into a clean vial and add the desired volume of solvent to achieve the target concentration. Sonicate the mixture for 10-15 minutes. If dissolution is incomplete, heat the vial to 80-90°C with gentle agitation until a clear, homogeneous solution is obtained. This ensures all pre-existing aggregates are broken down.

    • For Aqueous Systems: Prepare a solution of the BTA in ultrapure water. Subject the mixture to several cycles of heating (e.g., to 60-70°C) and cooling to room temperature to ensure complete dissolution and thermal history normalization.[2]

  • Induction of Self-Assembly:

    • Method A: Controlled Cooling (Primary method for organic solvents): i. Prepare the hot, molecularly dissolved BTA solution as described above. ii. Transfer the solution to a quartz cuvette pre-heated to the same temperature. iii. Place the cuvette in a spectrophotometer equipped with a Peltier temperature controller. iv. Program the controller to cool the sample at a slow, controlled rate (e.g., 1°C/minute) to the target temperature (e.g., 20°C). This ensures the system remains under thermodynamic control, which is crucial for reproducible results.[10]

    • Method B: pH Triggering (for ionizable aqueous BTAs): i. Dissolve the BTA in water at a pH where it is fully soluble due to electrostatic repulsion (e.g., high pH for carboxylic acid-functionalized BTAs).[17] ii. Once fully dissolved, slowly add a dilute acid (e.g., HCl) while monitoring the pH to reach the target value that triggers assembly. Gentle stirring ensures homogeneous pH change.

Protocol 2: Spectroscopic Characterization

Objective: To monitor the self-assembly process and gain insight into the structure of the aggregates using UV-Visible and Circular Dichroism spectroscopy.

A. UV-Visible (UV-Vis) Spectroscopy

  • Principle: The aggregation of BTA monomers into an ordered, stacked arrangement alters the electronic environment of the chromophores. This typically results in a shift in the absorption maxima and/or the appearance of new bands, providing a clear signature of assembly.[12][18] Temperature-dependent measurements are powerful for studying the thermodynamics of the process.[2]

  • Protocol:

    • Prepare a BTA solution inside a quartz cuvette and place it in a temperature-controlled UV-Vis spectrophotometer.

    • Heat the solution to a temperature where the BTA is fully dissolved (characterized by a stable, monomeric spectrum).

    • Record the UV-Vis spectrum (e.g., from 190 to 300 nm).

    • Cool the sample at a controlled rate (e.g., 1°C/min), recording a full spectrum at regular temperature intervals (e.g., every 1-2°C).

    • Plot the absorbance at a wavelength characteristic of the assembled state versus temperature. This "cooling curve" will show a sharp transition, the midpoint of which is the elongation temperature (Tₑ), a key thermodynamic parameter.[10]

B. Circular Dichroism (CD) Spectroscopy

  • Principle: CD spectroscopy is essential for studying chiral BTA systems. If the monomers are chiral, or if achiral monomers stack into a helical structure with a preferred screw sense (helicity), they will absorb left- and right-circularly polarized light differently.[19] This results in a characteristic CD signal (e.g., a bisignate Cotton effect), which is a sensitive probe of the supramolecular helicity.[7][10][20]

  • Protocol:

    • The experimental setup is identical to the temperature-dependent UV-Vis protocol, but using a CD spectrometer.

    • Perform a temperature-ramp experiment as described above, recording the CD signal (in millidegrees) at a characteristic wavelength (typically corresponding to an absorption peak).

    • Plot the CD signal versus temperature. The resulting cooling curve provides information on the thermodynamics of the formation of the helical structure. The shape of the curve can be fitted to theoretical models to determine the degree of cooperativity of the self-assembly process.[10][11]

Assembly StateTypical UV-Vis Signature (in MCH)Typical CD Signature (for chiral BTA)
Monomer Single peak ~208 nmNo signal
Supramolecular Polymer Peak shifts to ~193 nm, often with shouldersStrong bisignate Cotton effect

Table 1: Example spectroscopic signatures for BTA self-assembly in an apolar solvent.

Protocol 3: Morphological Characterization with Atomic Force Microscopy (AFM)

Objective: To directly visualize the morphology, dimensions, and surface topography of the self-assembled nanostructures.

  • Principle: AFM uses a sharp tip mounted on a cantilever to scan a sample surface, generating a high-resolution, three-dimensional topographical map.[21] Tapping mode is ideal for soft supramolecular structures, as it minimizes lateral forces that could damage the sample.[22]

  • Protocol:

    • Substrate Preparation: Cleave a fresh surface of a mica disc by peeling off the top layer with tape. This provides an atomically flat and hydrophilic surface.

    • Sample Deposition: i. Take an aliquot of the BTA solution containing the self-assembled structures. ii. Deposit a small drop (10-20 µL) onto the freshly cleaved mica surface. iii. Allow the solvent to evaporate in a clean, vibration-free environment (e.g., under a petri dish). For aqueous samples, you may gently rinse with ultrapure water to remove salts before drying under a stream of inert gas (e.g., N₂).

    • AFM Imaging: i. Mount the sample in the AFM. ii. Engage the cantilever using tapping mode (or intermittent contact mode). iii. Optimize imaging parameters: start with a low setpoint (low force) to avoid damaging the soft structures. Adjust the scan rate, gains, and setpoint to achieve a clear, stable image.[23] iv. Acquire both height and phase images. Phase images can reveal differences in material properties (e.g., stiffness, adhesion) across the surface.[22]

Protocol 4: Bulk Property Characterization with Rheology

Objective: To measure the mechanical properties of a BTA-based supramolecular gel.

  • Principle: When BTA nanofibers become sufficiently long and concentrated, they can entangle to form a network that immobilizes the solvent, creating a gel. Rheology measures the response of this material to an applied force (stress) or deformation (strain). Key parameters are the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. For a gel, G' > G''.[24][25]

  • Protocol:

    • Sample Loading: Carefully transfer the BTA gel onto the bottom plate of the rheometer, avoiding the introduction of air bubbles. Lower the top plate (geometry) to the desired gap distance.

    • Time Sweep: Monitor G' and G'' at a constant low strain (e.g., 0.5%) and constant frequency (e.g., 1 Hz) as the gel forms (e.g., after a pH jump or temperature change). The point where G' crosses over G'' is often defined as the gelation point.[24]

    • Strain Sweep: Once the gel is formed and equilibrated, perform a strain amplitude sweep at a constant frequency (1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strains where G' and G'' are independent of the applied strain. All subsequent tests must be performed within this region.[26]

    • Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVER. For a stable gel, G' will be higher than G'' and relatively independent of frequency across the tested range.[24]

References

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  • Basak, S., et al. (2020). pH- and concentration-dependent supramolecular self-assembly of a naturally occurring octapeptide. Beilstein Journal of Organic Chemistry, 16, 1930–1938. [Link]

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Sources

Application Note: Morphological Characterization of Self-Assembling N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide Aggregates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for characterizing the morphology of aggregates formed by N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16). This molecule is a member of the well-studied benzene-1,3,5-tricarboxamide (BTA) family, known for its capacity to self-assemble into well-defined, one-dimensional supramolecular polymers via a combination of threefold hydrogen bonding and hydrophobic interactions.[1] Understanding and controlling the morphology of these aggregates—from individual nanofibers to bundled hierarchical structures—is critical for their application in fields such as drug delivery, tissue engineering, and materials science.[1][2] This document details the application of key imaging and scattering techniques, including Atomic Force Microscopy (AFM), Cryogenic Transmission Electron Microscopy (Cryo-TEM), and Small-Angle X-ray Scattering (SAXS), offering both the theoretical basis for their selection and practical, field-tested protocols for their implementation.

Introduction: The Hierarchical Self-Assembly of BTA-C12C16

Benzene-1,3,5-tricarboxamide (BTA) derivatives are archetypal building blocks in supramolecular chemistry. Their C3-symmetric core, featuring three amide groups, facilitates the formation of extensive networks of intermolecular hydrogen bonds. This directional bonding, coupled with π-π stacking of the central aromatic rings and van der Waals forces between the peripheral alkyl chains, drives the molecules to stack into helical, one-dimensional columns.[1] These primary columns can then further associate into higher-order structures like bundles, fibers, and entangled networks, often resulting in the formation of viscoelastic gels.[3]

The specific BTA derivative, N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide, possesses bulky, branched alkyl chains that significantly influence its solubility and packing behavior. The morphology of the resulting aggregates is highly sensitive to environmental conditions such as solvent, temperature, and concentration.[4] Therefore, a multi-modal characterization approach is essential to build a complete picture of the aggregate structure across different length scales.

Logical Framework: BTA-C12C16 Self-Assembly Pathway

The following diagram illustrates the hierarchical nature of BTA self-assembly, from individual monomers to macroscopic material properties.

G cluster_0 Molecular Scale cluster_1 Nanoscale cluster_2 Microscale / Macroscale Monomer BTA Monomer Stack 1D H-Bonded Stack Monomer->Stack H-Bonding & π-π Stacking Fiber Nanofiber / Bundle Stack->Fiber Hydrophobic Interactions Network Entangled Fiber Network Fiber->Network Entanglement Gel Bulk Organogel Network->Gel Solvent Trapping

Caption: Hierarchical self-assembly of BTA monomers into a bulk gel.

Microscopic Techniques: Direct Visualization of Aggregates

Microscopy techniques provide direct, real-space images of the BTA aggregates, offering invaluable information on their dimensions, shape, and surface features.

Atomic Force Microscopy (AFM)

Expertise & Causality: AFM is a premier technique for high-resolution surface imaging of adsorbed materials.[5] It operates by scanning a sharp tip attached to a flexible cantilever across a sample surface.[6] For BTA aggregates, which are soft materials, Tapping Mode is the method of choice. In this mode, the cantilever oscillates near its resonance frequency, intermittently "tapping" the surface. This approach minimizes lateral shear forces that could otherwise damage or displace the delicate fibrillar structures, a common issue with contact mode AFM. The key outputs are a height image, providing quantitative vertical dimensions (e.g., fiber height), and a phase image, which is sensitive to variations in material properties (e.g., hardness, adhesion) and can reveal finer details not visible in the topography.

Trustworthiness: The primary challenge in AFM is ensuring that the observed morphology on the substrate is representative of the structure in solution. Sample preparation is paramount. Different deposition methods can lead to different surface arrangements. Therefore, it is crucial to test multiple preparation protocols (e.g., varying concentration, solvent, and deposition method) and compare results to validate the observed structures. Corroborating AFM data with solution-state techniques like Cryo-TEM and SAXS provides a self-validating analytical system.

  • Substrate Preparation:

    • Cleave a fresh surface of a mica disc using adhesive tape to obtain an atomically flat, hydrophilic surface. Muscovite mica is an ideal substrate due to its flatness and cleanability.

    • Alternatively, use freshly cleaned silicon wafers for a different surface chemistry that may influence aggregate adsorption.

  • Sample Deposition:

    • Prepare a dilute solution of BTA-C12C16 in a suitable volatile solvent (e.g., dodecane, toluene) at a concentration below the critical gelation concentration (typically in the µg/mL range).

    • Method A (Drop-Casting): Deposit a small droplet (5-10 µL) of the solution onto the freshly cleaved mica. Allow the solvent to evaporate slowly in a covered petri dish to minimize convection effects.

    • Method B (Spin-Coating): For more uniform coverage, deposit the droplet onto the substrate and spin at 2000-3000 rpm for 60 seconds. This method is faster and can result in more isolated, less bundled fibers.

  • Imaging:

    • Mount the sample in the AFM. Use a silicon cantilever appropriate for tapping mode in air (e.g., resonance frequency ~300 kHz, force constant ~40 N/m).

    • Perform a preliminary scan over a large area (e.g., 20x20 µm) to locate areas with suitable aggregate coverage.

    • Engage the tip in Tapping Mode. Adjust the setpoint to the lowest possible value that maintains stable tracking (typically 80-90% of the free air amplitude) to minimize tip-sample forces.

    • Optimize scan parameters: use a slow scan rate (0.5-1 Hz) and a sufficient scan resolution (e.g., 512x512 pixels) for high-quality imaging.

    • Acquire both height and phase images simultaneously.

  • Data Analysis:

    • Use AFM analysis software to level the images and measure the dimensions of the aggregates.[7]

    • Measure the height of individual fibers from cross-sectional profiles. This is often the most accurate dimension as it is less affected by tip-convolution effects.

    • Measure the apparent width of the fibers. Note that this value will be an overestimation due to the finite size of the AFM tip.

    • Analyze fiber length and tortuosity.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Expertise & Causality: Cryo-TEM is uniquely powerful as it allows for the direct visualization of the aggregates in their native, solution-state environment.[8] The technique involves flash-freezing a thin liquid film of the sample so rapidly that water molecules do not have time to crystallize, forming a vitrified (glass-like) solid. This process preserves the delicate, solvated structures of the BTA aggregates, which would be destroyed by conventional drying methods.[8] It is the gold standard for determining the true diameter, cross-sectional shape, and bundling behavior of supramolecular polymers in solution.[9]

Trustworthiness: The protocol's validity rests on achieving successful vitrification. The formation of crystalline ice will obliterate the native structure. This is controlled by ensuring the liquid film is sufficiently thin (<300 nm) and the plunging process is rapid. Using a controlled-environment vitrification robot (e.g., a Vitrobot) is essential for reproducibility, as it standardizes blotting time, force, and humidity. Low-electron-dose imaging techniques are also critical to prevent beam-induced damage to the radiation-sensitive organic sample.

  • Grid Preparation:

    • Use TEM grids with a lacey or holey carbon support film.

    • Plasma clean the grids for 15-30 seconds immediately before use. This renders the carbon surface hydrophilic, ensuring even spreading of the aqueous or organic sample solution.

  • Vitrification:

    • Set up a vitrification robot (e.g., FEI Vitrobot) to a controlled temperature (e.g., 25°C) and 100% relative humidity to prevent solvent evaporation from the sample.

    • Apply 3 µL of the BTA-C12C16 solution or gel to the plasma-cleaned grid.

    • Blot the grid with filter paper for 2-4 seconds to create an electron-transparent thin film. The blotting time is a critical parameter that must be optimized for the specific sample viscosity.

    • Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. Ethane is used as a cryogen due to its excellent heat transfer properties.

  • Imaging:

    • Transfer the vitrified grid into a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the TEM. Ensure the stage is cooled to liquid nitrogen temperature (~ -175°C) throughout the imaging session.

    • Use low-dose imaging mode. This involves focusing on an area adjacent to the region of interest and then moving to the target area only for the brief exposure, minimizing electron dose and radiation damage.

    • Acquire images at a defocus of -1.5 to -3 µm to enhance phase contrast, which is the primary source of contrast for unstained biological/organic samples.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure fiber diameters, persistence lengths, and the degree of bundling.

    • For helical structures, Fourier transforms of the images can be used to determine the helical pitch.

Scattering Techniques: Ensemble-Averaged Structural Information

Scattering techniques provide statistically averaged structural information from a large volume of the sample, complementing the localized view from microscopy.

Small-Angle X-ray Scattering (SAXS)

Expertise & Causality: SAXS measures the elastic scattering of X-rays by a sample at very low angles.[10] This technique is sensitive to variations in electron density on a nanometer length scale (typically 1-100 nm), making it ideal for characterizing the size, shape, and arrangement of nanoscale objects like BTA fibers.[11][12] Unlike microscopy, SAXS provides ensemble-averaged data from the bulk sample, offering robust statistical information about the average fiber cross-section and inter-fiber interactions.[13]

Trustworthiness: The validity of SAXS data interpretation relies on fitting the experimental scattering curve to an appropriate mathematical model. The choice of model must be justified by prior knowledge of the system (e.g., from microscopy). For fibrillar systems like BTA aggregates, a common approach is to use a cylindrical form factor to model the scattering from individual fibers. Deviations from this model at higher scattering vector (q) values can indicate a non-circular cross-section, while features at low-q can indicate inter-fiber interactions or bundling. Comparing the dimensions derived from SAXS model fitting with direct measurements from Cryo-TEM is a powerful way to validate the structural model.

  • Sample Preparation:

    • Prepare a concentration series of BTA-C12C16 in the solvent of interest (e.g., dodecane). Concentrations should span the pre-assembly, assembly, and gelation regimes if possible.

    • Load the samples into thin-walled quartz capillaries (e.g., 1.5 mm diameter). Ensure there are no air bubbles in the X-ray beam path.

    • Also prepare a capillary containing only the pure solvent for background subtraction.

  • Data Acquisition:

    • Place the sample capillary in the SAXS instrument's sample holder. If the sample is temperature-sensitive, use a thermostatted holder.

    • Set the appropriate sample-to-detector distance to cover the relevant q-range. For nanometer-sized fibers, a q-range of approximately 0.01 to 0.5 Å⁻¹ is typical.

    • Acquire the 2D scattering pattern for each sample and for the solvent background. Exposure times will vary depending on the sample concentration and X-ray source brightness.

  • Data Reduction:

    • Radially average the 2D scattering patterns to produce 1D plots of intensity I(q) versus the scattering vector q, where q = (4π/λ)sin(θ), with 2θ being the scattering angle and λ the X-ray wavelength.

    • Subtract the solvent scattering curve from each sample's scattering curve to obtain the net scattering from the BTA aggregates.

  • Data Analysis & Modeling:

    • Guinier Analysis (low-q region): For dilute solutions of monodisperse objects, a plot of ln[I(q)] vs. q² can yield the radius of gyration (Rg) of the object's cross-section.

    • Cross-Sectional Analysis (high-q region): A plot of q*I(q) vs q (a Kratky plot) can reveal the shape of the object. For long, rigid rods, this plot should show a plateau.

    • Model Fitting: Fit the entire I(q) curve using a form factor for a cylinder or other appropriate shape. This fitting can yield the mean radius and polydispersity of the fiber cross-section. Software packages like SasView or EasySAXS are commonly used for this analysis.[10]

Workflow: Integrated Morphological Characterization

This diagram outlines a comprehensive workflow combining microscopy and scattering to fully characterize BTA aggregate morphology.

Caption: A multi-technique workflow for BTA aggregate analysis.

Comparative Summary of Techniques

Choosing the right technique depends on the specific question being asked. The following table summarizes the key strengths and weaknesses of each method for characterizing BTA aggregates.

TechniqueInformation ObtainedSample StateResolutionKey AdvantagesKey Limitations
AFM Fiber height, apparent width, pitch, bundling, surface topography.[14]Dried/Adsorbed on a surface~nm lateral, ~Å verticalHigh vertical resolution, minimal sample prep for dried samples, can operate in liquid.Tip-sample convolution artifacts can overestimate width; surface adsorption may alter morphology.
Cryo-TEM Fiber diameter, persistence length, cross-sectional shape, bundling, helicity.[15]Vitrified solution~nmPreserves native solution-state morphology; provides direct visualization.[8]Requires specialized equipment; low intrinsic contrast for organic materials; potential for vitrification artifacts.[16]
SAXS Average fiber diameter, cross-sectional shape, packing information.[11]Solution / GelEnsemble average (Å to >100 nm)Provides statistically robust, bulk-averaged data; non-destructive.[10]Provides indirect, model-dependent information; loses details of individual fibers.

Conclusion

A thorough morphological characterization of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide aggregates requires a synergistic combination of techniques. Direct imaging methods like AFM and Cryo-TEM provide essential real-space visualization of fiber dimensions and superstructures, with Cryo-TEM offering the distinct advantage of preserving the native solvated state. These microscopy results should be complemented by SAXS, which delivers statistically significant, ensemble-averaged data on the cross-sectional dimensions and packing of the aggregates in the bulk. By integrating the data from these distinct yet complementary approaches, researchers can build a robust and validated model of the hierarchical structures formed by BTA-C12C16, paving the way for the rational design of novel supramolecular materials.

References

  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society. Available at: [Link]

  • Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. PubMed Central. Available at: [Link]

  • Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. CrystEngComm (RSC Publishing). Available at: [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials. Biomacromolecules - ACS Publications. Available at: [Link]

  • Study of Amyloid Fibers Using Atomic Force Microscopy. PubMed. Available at: [Link]

  • Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water. National Institutes of Health (NIH). Available at: [Link]

  • Small angle X‐ray scattering (SAXS) analysis of aqueous self‐assembly from M1. ResearchGate. Available at: [Link]

  • Cryogenic Electron Microscopy Methodologies as Analytical Tools for the Study of Self-Assembled Pharmaceutics. National Institutes of Health (NIH). Available at: [Link]

  • Small-angle X-ray scattering - Wikipedia. Wikipedia. Available at: [Link]

  • Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures. National Institutes of Health (NIH). Available at: [Link]

  • Using small-angle X-ray scattering (SAXS) to study the structure of self-assembling biomaterials. ResearchGate. Available at: [Link]

  • High-resolution atomic force microscopy (AFM) and quantitative fiber... ResearchGate. Available at: [Link]

  • Self‐assembly structure evaluation. A) Cryo‐TEM images of hydrogelators... ResearchGate. Available at: [Link]

  • Atomic Force Microscopy Probing and Analysis of Polyimide Supramolecular Systems for Sensor Devices. MDPI. Available at: [Link]

  • Methods, development and applications of small-angle X-ray scattering to characterize biological macromolecules in solution. PubMed Central (PMC) - NIH. Available at: [Link]

  • Atomic Force Microscopy: A Beginner's Guide || AFM. YouTube. Available at: [Link]

Sources

Application Note & Protocol: N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide as a Supramolecular Template for Advanced Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (a benzene-1,3,5-tricarboxamide derivative, hereafter referred to as BTA-C12C16) as a versatile, self-assembling template for the synthesis of well-defined nanoparticles. We will explore the fundamental principles of its templating action, provide detailed, field-tested protocols for the synthesis of metallic and semiconductor nanoparticles, and discuss the critical parameters that govern nanoparticle size, morphology, and stability.

Introduction: The Power of Supramolecular Templating

The precise control over the size, shape, and surface chemistry of nanoparticles is paramount for their application in fields ranging from catalysis to nanomedicine. Traditional "bottom-up" synthetic methods often struggle to achieve monodispersity and consistent morphology. Supramolecular chemistry offers an elegant solution through the use of self-assembling molecules as templates.[1]

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16) is a unique discotic amphiphile that self-assembles in solution to form well-defined, one-dimensional columnar structures.[2][3] This self-assembly is driven by a combination of hydrogen bonding between the amide groups of the benzene-1,3,5-tricarboxamide (BTA) core and π-stacking of the benzene rings.[3][4] These supramolecular columns can create a nanoscale environment for the controlled nucleation and growth of nanoparticles. The dimensions of this nanoreactor can be precisely tuned, offering a powerful handle to dictate the final nanoparticle size.

Mechanism of BTA-C12C16-Templated Nanoparticle Synthesis

The templating action of BTA-C12C16 relies on its hierarchical self-assembly. The BTA core provides the hydrogen-bonding motifs that drive the initial formation of disc-like monomers into extended columns.[2][3] The peripheral dodecylhexadecyl chains provide solubility and influence the packing of the columns.

The synthesis process typically involves the following key stages:

  • Self-Assembly of the Template: BTA-C12C16 is dissolved in a suitable solvent, leading to the spontaneous formation of the columnar structures.

  • Precursor Sequestration: Nanoparticle precursors (e.g., metal salts or organometallic compounds) are introduced into the solution. These precursors can be sequestered within the environment created by the BTA columns.

  • Controlled Reduction/Decomposition: A reducing agent or thermal/photochemical trigger is applied to initiate the conversion of the precursors into nanoparticles. The confined space within the template restricts the growth of the nanoparticles, leading to a narrow size distribution.[5][6]

  • Stabilization and Isolation: The resulting nanoparticles are stabilized by the BTA-C12C16 template, preventing their aggregation. The nanoparticle-template composite can then be isolated for further use or characterization.

Figure 1: Workflow of BTA-C12C16-templated nanoparticle synthesis.

Experimental Protocols

Materials and Reagents
  • N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16)

  • Toluene (anhydrous)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (NaBH₄)

  • Cadmium oxide (CdO)

  • Selenium (Se)

  • Trioctylphosphine (TOP)

  • Oleic acid

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol details the synthesis of monodisperse AuNPs with a diameter of approximately 2-4 nm.

  • Template Solution Preparation:

    • In a 50 mL round-bottom flask, dissolve 20 mg of BTA-C12C16 in 20 mL of anhydrous toluene.

    • Sonicate the mixture for 15 minutes to ensure complete dissolution and facilitate self-assembly. The solution should be clear.

  • Gold Precursor Phase Transfer:

    • In a separate flask, dissolve 10 mg of HAuCl₄·3H₂O in 10 mL of deionized water.

    • In another flask, dissolve 55 mg of TOAB in 10 mL of toluene.

    • Combine the aqueous gold solution and the TOAB solution in a separatory funnel and shake vigorously for 5 minutes. The organic layer should turn deep orange, indicating the transfer of the gold precursor.

    • Separate and collect the organic layer containing the gold precursor.

  • Nanoparticle Synthesis:

    • Add 5 mL of the gold precursor-TOAB solution to the BTA-C12C16 template solution.

    • Stir the mixture for 30 minutes at room temperature.

    • Prepare a fresh solution of NaBH₄ in deionized water (10 mg/mL).

    • Under vigorous stirring, add 0.5 mL of the NaBH₄ solution dropwise to the reaction mixture.

    • A color change to deep red or purple indicates the formation of AuNPs.[5]

    • Continue stirring for 4 hours to ensure complete reaction.

  • Purification and Isolation:

    • Add an equal volume of ethanol to the solution to precipitate the AuNP-BTA composite.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the pellet in fresh toluene.

    • Repeat the precipitation and re-dispersion steps twice to remove excess reagents.

Table 1: Key Parameters for AuNP Synthesis

ParameterValueRationale
BTA-C12C16 Concentration1 mg/mLEnsures formation of well-defined columnar structures.
Molar Ratio (Au:NaBH₄)~1:10Ensures complete reduction of the gold precursor.
Stirring Speed> 800 rpmPromotes efficient mixing and uniform nanoparticle formation.
Protocol 2: Synthesis of Cadmium Selenide Quantum Dots (CdSe QDs)

This protocol outlines the synthesis of highly luminescent CdSe QDs with tunable emission.

  • Template and Cadmium Precursor Solution:

    • In a three-neck flask equipped with a condenser and a thermocouple, combine 40 mg of BTA-C12C16, 0.1 mmol of CdO, and 2 mL of oleic acid in 20 mL of a high-boiling point non-polar solvent (e.g., octadecene).

    • Heat the mixture to 150 °C under a nitrogen atmosphere until the solution becomes clear and colorless, indicating the formation of the cadmium oleate complex within the template.

  • Selenium Precursor Preparation:

    • In a separate vial, dissolve 0.1 mmol of Se in 1 mL of TOP by gentle heating and sonication. This should be done in a fume hood.

  • Quantum Dot Growth:

    • Rapidly inject the TOP-Se solution into the hot BTA-C12C16-Cd-oleate solution.

    • The reaction temperature will drop slightly. Maintain the temperature at 140 °C for the desired growth time. The emission color of the QDs will red-shift over time, allowing for size tuning.

    • Aliquots can be taken at different time points to monitor the growth via UV-Vis and fluorescence spectroscopy.

  • Purification:

    • After the desired growth time, cool the reaction mixture to room temperature.

    • Add 20 mL of acetone to precipitate the CdSe QDs.

    • Centrifuge at 6000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the QD pellet in 10 mL of toluene.

Table 2: Time-Dependent Emission of CdSe QDs

Growth Time (min)Approximate Emission Peak (nm)Perceived Color
1~520Green
5~560Yellow
15~600Orange
30~630Red

Characterization Techniques

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the synthesized nanoparticles.

  • UV-Vis Spectroscopy: To monitor the formation of metallic nanoparticles (surface plasmon resonance) and determine the optical properties of quantum dots.

  • Photoluminescence (PL) Spectroscopy: To characterize the emission properties of quantum dots.

  • X-ray Diffraction (XRD): To determine the crystal structure of the nanoparticles.

  • Small-Angle X-ray Scattering (SAXS): To probe the structure of the BTA-C12C16 self-assembled template.[3]

Troubleshooting and Expert Insights

  • Polydispersity: If the resulting nanoparticles are polydisperse, ensure that the BTA-C12C16 is fully dissolved and the self-assembly process is complete before adding the precursors. The rate of addition of the reducing agent can also impact monodispersity; a slower, more controlled addition is often beneficial.

  • Aggregation: Nanoparticle aggregation can occur if the BTA-C12C16 concentration is too low or if the purification process is too harsh. Ensure an adequate template-to-precursor ratio.

  • Low Quantum Yield (for QDs): The quantum yield of the CdSe QDs is highly dependent on the reaction temperature and the quality of the precursors. Ensure anhydrous conditions and high-purity reagents. A post-synthetic surface passivation step with a wider bandgap semiconductor shell (e.g., ZnS) can significantly enhance the quantum yield.

G troubleshooting Troubleshooting Guide polydispersity Polydisperse Nanoparticles Causes: Incomplete template self-assembly, Rapid reductant addition Solutions: Increase sonication time, Slower reductant addition troubleshooting->polydispersity aggregation Nanoparticle Aggregation Causes: Low template concentration, Harsh purification Solutions: Increase BTA:precursor ratio, Gentler centrifugation troubleshooting->aggregation low_qy Low Quantum Yield (QDs) Causes: Non-anhydrous conditions, Impure precursors Solutions: Use anhydrous solvents, High-purity reagents, Post-synthesis passivation troubleshooting->low_qy

Figure 2: Troubleshooting guide for common issues in BTA-C12C16-templated synthesis.

Conclusion

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide represents a powerful and versatile tool for the bottom-up synthesis of a wide range of nanoparticles. Its well-defined self-assembly into columnar nanostructures provides a confined environment for controlled nanoparticle formation, offering a route to monodisperse and stabilized nanomaterials. The protocols outlined in this application note provide a robust starting point for researchers to explore the potential of this supramolecular template in their respective fields. Further optimization of the reaction parameters can lead to the generation of novel nanomaterials with tailored properties for advanced applications.

References

Formulation of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide for 3D printing inks.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide for 3D Printing Inks

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Supramolecular Assembly for High-Fidelity 3D Printing

The convergence of materials science and additive manufacturing has opened new frontiers in biomedical research, particularly in drug delivery and tissue engineering.[1][2] At the heart of this evolution is the development of advanced "smart" materials capable of forming complex, functional structures. Benzene-1,3,5-tricarboxamides (BTAs) have emerged as exceptionally versatile building blocks in supramolecular chemistry.[3] Their planar core, equipped with three amide groups, facilitates the formation of robust, one-dimensional fibrous structures through a threefold intermolecular hydrogen-bonding motif.[4]

This guide focuses on a specific BTA derivative, N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide . Characterized by its long, branched alkyl chains, this molecule exhibits strong hydrophobic and van der Waals interactions that complement the core hydrogen bonding. This unique combination of forces drives its self-assembly into viscoelastic gels, making it an exemplary candidate for formulation into high-resolution 3D printing inks. Such inks are of particular interest to drug development professionals, as the resulting porous, high-surface-area scaffolds can be designed for applications such as controlled-release depots or complex 3D cell culture models.[5]

This document serves as a comprehensive guide to understanding the principles, formulating the ink, and implementing a successful printing workflow using this advanced supramolecular material.

Part 1: The Principle of BTA-Driven Ink Formation

The utility of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide as a 3D printing ink originates from its ability to undergo a controlled, reversible transition from a low-viscosity solution to a self-supporting gel. This process is governed by the principles of supramolecular polymerization.

  • Dissolution: In a suitable organic solvent and with thermal energy, the intermolecular hydrogen bonds and van der Waals forces are disrupted, allowing the individual BTA molecules to dissolve.

  • Self-Assembly (Gelation): Upon cooling, the system's enthalpy decreases, making the highly ordered, hydrogen-bonded state more favorable. The BTA cores stack into columns stabilized by a network of H-bonds, while the extensive alkyl chains entangle and interact, creating a physically cross-linked fibrous network that traps the solvent, resulting in a gel.[4][6]

  • Shear-Thinning for Extrusion: This gelled network is held together by non-covalent bonds. When shear stress is applied (i.e., during extrusion through a printing nozzle), these bonds are temporarily disrupted, causing a sharp decrease in viscosity and allowing the ink to flow.[7][8]

  • Viscosity Recovery: Once the shear stress is removed (i.e., after the ink is deposited), the supramolecular network rapidly reforms, allowing the printed filament to solidify and retain its shape, a critical property for building complex, layer-by-layer structures.[9]

Diagram 1: Supramolecular assembly of BTA monomers into a gel network.

Part 2: Formulation & Characterization Protocols

Success in 3D printing with supramolecular materials is contingent on achieving specific rheological properties. The ink must behave as a solid-like gel at rest but flow like a liquid under stress. This section provides the protocols to formulate and validate the BTA ink.

Key Rheological Requirements for Direct Ink Writing (DIW)

Direct Ink Writing (DIW) is an extrusion-based additive manufacturing method ideal for viscoelastic materials like BTA gels.[10][11] The printability of an ink is primarily dictated by the parameters outlined below.

ParameterDescriptionTarget Value/BehaviorRationale
Yield Stress The minimum shear stress required to initiate flow.> 100 PaEnsures the printed structure can support its own weight and subsequent layers without collapsing.[9]
Shear-Thinning A decrease in viscosity with increasing shear rate.Viscosity should drop by several orders of magnitude.Allows the ink to be easily extruded through a fine nozzle without requiring excessive pressure, which could damage the material or printer.[8]
Storage Modulus (G') A measure of the elastic (solid-like) component of the material.G' > G'' (Loss Modulus) at low shear stress.Indicates a stable gel structure at rest, which is essential for shape retention.
Viscosity Recovery The speed at which viscosity returns to its high resting state after shear is removed.Rapid recovery (within seconds).Critical for preventing the printed filament from spreading or sagging before the next layer is deposited, ensuring high print fidelity.[9]
Protocol: Ink Formulation

This protocol describes the preparation of a BTA-based ink. The concentration of the BTA is the primary variable for tuning the rheological properties.

Materials & Equipment:

  • N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16)

  • High-purity, anhydrous solvent (e.g., Dodecane, Cyclohexane)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Hot plate with magnetic stirring capability

  • Temperature probe

  • Ultrasonic bath

Step-by-Step Procedure:

  • Preparation: In a clean, dry glass vial, weigh the desired amount of BTA-C12C16 to achieve the target weight percentage (e.g., 5-15 wt%).

  • Solvent Addition: Add the calculated volume of the chosen solvent (e.g., dodecane) to the vial. Add a small magnetic stir bar.

  • Dissolution: Place the vial on a hot plate and heat to 80-90°C with gentle stirring. The long alkyl chains require thermal energy to achieve full dissolution. The solution should become clear and homogeneous.

    • Causality Note: Heating above the gel-sol transition temperature is essential to erase any previous self-assembled structures and ensure a uniform molecular dispersion, which is critical for reproducible gelation.[6]

  • De-gassing (Optional but Recommended): Place the heated, sealed vial in an ultrasonic bath for 5-10 minutes to remove any dissolved air bubbles, which can cause voids in the final printed structure.

  • Gelation (Controlled Cooling): Turn off the heat and allow the vial to cool to room temperature undisturbed on the benchtop. Cooling should be gradual to promote the formation of a well-ordered fibrous network. The solution will transform into a firm, opaque gel.

  • Loading: Once cooled and fully gelled, the ink can be transferred to a 3D printing syringe barrel, typically using a spatula or by centrifugation to ensure a void-free fill.

Example Formulations:

Formulation IDBTA-C12C16 (wt%)SolventExpected Properties
BTA-Ink-55%DodecaneSofter gel, easier to extrude, may have lower shape fidelity.
BTA-Ink-1010%DodecaneFirm gel, good balance of extrudability and shape retention. (Recommended starting point)
BTA-Ink-1515%DodecaneStiff gel, excellent shape fidelity, may require higher extrusion pressure.
Protocol: Rheological Characterization

Equipment: Rotational rheometer with parallel plate geometry (e.g., 25 mm).

Procedure:

  • Sample Loading: Carefully load the formulated BTA ink onto the rheometer's lower plate, ensuring no air bubbles are trapped. Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.

  • Oscillatory Amplitude Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of strain. This identifies the strain range where the gel structure is not being destroyed.

  • Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) to confirm the gel's stability (G' > G'') across a range of timescales.

  • Flow Sweep: Perform a shear rate sweep (e.g., from 0.01 to 100 s⁻¹) to measure the viscosity curve. This will demonstrate the shear-thinning behavior and allow for the determination of the yield stress.

  • Thixotropy Test (3-Step):

    • Step 1: Apply a low shear rate (e.g., 0.1 s⁻¹) for 60 seconds to measure the resting viscosity.

    • Step 2: Apply a high shear rate (e.g., 100 s⁻¹) for 60 seconds to simulate extrusion.

    • Step 3: Immediately return to the low shear rate (0.1 s⁻¹) and monitor viscosity recovery over time. This directly measures the ink's ability to solidify after deposition.

Part 3: 3D Printing Workflow & Best Practices

This section outlines the process of translating the formulated ink into a physical 3D structure.

Printing_Workflow cluster_prep Phase 1: Preparation cluster_print Phase 2: Printing cluster_post Phase 3: Post-Processing Formulation Ink Formulation (Protocol 2.2) Loading Load Ink into Syringe Barrel Formulation->Loading Setup Printer Setup & Nozzle Selection Loading->Setup Calibration Calibrate Flow Rate & Z-Offset Setup->Calibration Printing Execute Print Job Calibration->Printing Evaporation Solvent Evaporation (in Fume Hood) Printing->Evaporation Characterization Structural Analysis (SEM, etc.) Evaporation->Characterization

Diagram 2: Overall workflow from ink formulation to final printed object.
Protocol: Printing and Post-Processing

Equipment: Extrusion-based 3D printer (DIW system) equipped with a syringe dispenser.

Procedure:

  • Printer Setup:

    • Install the ink-loaded syringe into the printer's extrusion head.

    • Attach a suitable nozzle (e.g., 25-gauge, 410 µm inner diameter). A smaller nozzle increases resolution but requires higher pressure.

    • Ensure the print bed is level and clean.

  • Parameter Optimization: The optimal settings will depend on the specific ink formulation and desired output. Use the table below as a starting point.

  • Printing: Execute the print job from a pre-designed G-code file. Monitor the first layer closely to ensure proper adhesion and extrusion width.

  • Post-Processing:

    • Once the print is complete, carefully remove the substrate from the printer.

    • Place the printed object in a fume hood or vacuum oven at room temperature.

    • Allow the solvent (e.g., dodecane) to evaporate completely. This process may take 24-48 hours and will result in the final, stable, porous BTA scaffold. The object will shrink as the solvent is removed.

Recommended Starting Printing Parameters:

ParameterValue RangeRationale
Nozzle Diameter 200 - 500 µmBalances resolution and the risk of clogging.
Print Speed 5 - 20 mm/sSlower speeds often improve layer adhesion and filament uniformity.
Extrusion Pressure 100 - 400 kPaHighly dependent on ink viscosity and nozzle size. Calibrate to achieve a continuous filament.
Layer Height 75-90% of Nozzle DiameterPromotes good interlayer adhesion.
Bed Temperature AmbientHeating is generally not required and may alter ink properties.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Nozzle Clogging Ink viscosity too high; Aggregates in ink; Solvent evaporation at nozzle tip.Increase BTA concentration; Re-dissolve and filter the ink; Increase print speed or use a humidifier shroud around the nozzle.
Poor Shape Fidelity Ink viscosity/yield stress too low; Printing too fast for viscosity recovery.Increase BTA concentration; Decrease print speed; Cool the print bed slightly.
Inconsistent Extrusion Air bubbles in the syringe; Inconsistent pressure.De-gas ink before loading; Centrifuge syringe after loading; Check pressure lines for leaks.
Poor Interlayer Adhesion Layer height too large; Solvent evaporating too quickly at the surface.Decrease layer height; Increase material flow rate slightly; Increase print speed.

References

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  • CD Bioparticles. (n.d.). N1,N3,N5-tris (4-aminophenyl)benzene-1,3,5-tricarboxamide. Retrieved from [Link]

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How to prepare samples of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide for cryo-TEM

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Resolution Cryo-TEM Sample Preparation of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide for Visualizing Supramolecular Assemblies

Introduction: Unveiling Supramolecular Architectures

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (hereafter BTA-C12C16) is a C₃-symmetric discotic molecule belonging to the benzene-1,3,5-tricarboxamide (BTA) family. The core of this molecule facilitates directional, threefold intermolecular hydrogen bonding, which drives the self-assembly into one-dimensional columnar stacks.[1][2] These stacks further organize into higher-order supramolecular polymers, forming structures like fibers, ribbons, and nanotubes.[3][4] The periphery of BTA-C12C16 is decorated with long, branched dodecylhexadecyl aliphatic chains, which impart significant hydrophobicity and influence the packing and solubility of the resulting assemblies.

Characterizing the morphology of these delicate, solvent-dependent nanostructures presents a significant challenge. Conventional transmission electron microscopy (TEM) often introduces artifacts from drying and staining. Cryogenic transmission electron microscopy (cryo-TEM) is the premier technique for overcoming these obstacles. By rapidly freezing a thin layer of the sample solution, cryo-TEM preserves the self-assembled structures in a vitrified, glass-like state, allowing for direct visualization in their near-native, solvated environment.[5]

This application note provides a comprehensive, field-tested protocol for the preparation of high-quality, vitrified BTA-C12C16 samples for cryo-TEM analysis. It is designed for researchers aiming to elucidate the supramolecular morphology of this and similar highly hydrophobic, self-assembling small molecules.

Principle of the Method: The Art of Vitrification

The ultimate goal of cryo-TEM sample preparation is to embed the molecular assemblies in a thin film of amorphous (vitreous) ice without inducing crystallization.[6][7] Crystalline ice, particularly hexagonal ice, diffracts the electron beam, obscuring the sample and causing significant structural damage. Vitrification is achieved by plunge-freezing—a process where the sample is cooled so rapidly that water or solvent molecules do not have time to arrange into an ordered crystal lattice.[7]

The standard workflow involves three critical stages:

  • Thin Film Formation: A small volume of the sample solution is applied to a specialized TEM grid. Excess liquid is then blotted away to create a liquid film spanning the holes of the grid's support foil.[6][8] The thickness of this film is paramount for achieving good image contrast.[9]

  • Rapid Vitrification: The grid is plunged at high speed into a cryogen, typically liquid ethane, which is cooled to liquid nitrogen temperature.[10] Ethane's high thermal conductivity and low melting point make it an efficient medium for heat transfer, ensuring the cooling rate is sufficient for vitrification.[7]

  • Cryo-Transfer and Imaging: The vitrified grid is maintained at cryogenic temperatures (< -170°C) throughout storage, transfer to the microscope, and imaging.[11]

Specific Challenges for BTA-C12C16:

  • Solubility: Due to its long alkyl chains, BTA-C12C16 is insoluble in water and requires non-polar organic solvents. The chosen solvent must not only be a good solvent for the molecule but also be capable of vitrification. Many organic solvents tend to crystallize upon cooling.

  • Aggregation: Like many self-assembling systems, BTA-C12C16 may form undesirable, kinetically trapped aggregates if solution conditions (concentration, temperature) are not carefully controlled.

  • Air-Interface Interactions: During blotting, molecules can interact with the air-water (or in this case, air-solvent) interface, which can induce aggregation, dissociation, or preferred orientations.[12][13][14]

Materials and Equipment

Reagents and Consumables
Item Specifications Supplier Example Notes
BTA-C12C16>98% PurityAladdin (Cat# N648617)The subject of this protocol.[15]
SolventToluene, HPLC GradeSigma-AldrichA suitable solvent for BTA-C12C16 that can be vitrified. Cyclohexane is an alternative.
TEM GridsQuantifoil® R 2/2 or C-flat™ Holey Carbon Grids, 200-400 mesh, CopperElectron Microscopy SciencesHoley carbon films provide a support for the thin vitrified film.[6]
Liquid NitrogenHigh PurityLocal SupplierFor cooling the cryogen and the cryo-TEM workspace.
Liquid Ethane99.9% PurityMajor Gas SupplierCryogen for plunge-freezing. Propane can also be used.
Filter PaperWhatman® Grade 1 or 595GE HealthcareFor blotting excess sample from the grid.
Equipment
Equipment Purpose Example Model
Vitrification RobotAutomated plunge-freezing for reproducibility.FEI Vitrobot™ Mark IV
Glow DischargerRenders the grid surface hydrophilic.Pelco easiGlow™
Cryo-TEMTransmission Electron Microscope with a cryo-stage.Thermo Fisher Titan Krios™, Glacios™
Pipettes & TipsFor precise liquid handling.Standard laboratory grade
Ultrasonic BathTo aid in sample dissolution.Standard laboratory grade
TweezersCryo-grade, anti-static, fine-tipped tweezers.Dumont

Detailed Experimental Protocol

This protocol is optimized for a Vitrobot™ system but the principles are broadly applicable.

Phase 1: Solution Preparation & Optimization

Scientist's Note: The preparation of a homogenous, stable solution is the most critical determinant of success. The concentration must be optimized empirically. Start with the suggested range and screen grids to find the ideal particle density.[11]

  • Solvent Selection:

    • Action: Use a high-purity, non-polar solvent like toluene.

    • Rationale: Toluene is a good solvent for many BTA derivatives and can be vitrified under standard plunge-freezing conditions. It has a low vapor pressure, which helps minimize evaporation during sample application.[14]

  • Concentration Optimization:

    • Action: Prepare a stock solution of BTA-C12C16 in toluene at 5 mg/mL. From this stock, create a dilution series to test concentrations ranging from 0.05 to 0.5 mg/mL.

    • Rationale: An optimal concentration ensures a sufficient number of assemblies are present in the grid holes without causing widespread aggregation or overlapping structures.[8] Too low a concentration will result in empty grid squares, while too high a concentration will lead to thick, un-imageable aggregates.[16]

  • Dissolution and Equilibration:

    • Action: To dissolve BTA-C12C16, gently warm the solution (to ~40-50°C) and sonicate for 5-10 minutes. After dissolution, allow the solution to cool to room temperature and equilibrate for at least 1 hour before use.

    • Rationale: BTAs often exhibit temperature-dependent solubility and assembly behavior.[3] Allowing the solution to equilibrate ensures that the self-assembly process has reached a stable state, leading to more reproducible results.

Phase 2: Grid Preparation
  • Grid Surface Treatment (Glow Discharge):

    • Action: Place TEM grids (carbon side up) in a glow discharge system. Apply a low-power plasma for 15-30 seconds.

    • Rationale: Amorphous carbon films are inherently hydrophobic.[17] Glow discharging renders the surface hydrophilic (or less hydrophobic), which is critical for the aqueous or organic sample droplet to spread evenly across the grid, preventing beading and ensuring a uniform thin film upon blotting.[17]

Phase 3: Vitrification Workflow

Scientist's Note: The following steps should be performed using a vitrification robot to ensure high reproducibility. The parameters listed are a starting point and may require optimization.[18]

  • Setup the Vitrification Robot:

    • Action: Set the environmental chamber to 22°C and 100% humidity.

    • Rationale: A fully humidified chamber is essential to minimize solvent evaporation from the thin film on the grid between blotting and plunging.[1][8] Evaporation can drastically increase the sample concentration, leading to artifacts.[14]

  • Sample Application:

    • Action: Secure a glow-discharged grid in the Vitrobot tweezers. Apply 3 µL of the equilibrated BTA-C12C16 solution to the carbon side of the grid.

    • Rationale: 3 µL is a standard volume that is sufficient to cover the grid and allow for effective blotting without excessive waste.[9][19]

  • Blotting:

    • Action: Set the Vitrobot to blot the grid. Use the following starting parameters:

      • Blot time: 3.0 – 5.0 seconds

      • Blot force: 0 to -5 (adjust based on results)

      • Blotting paper: Whatman Grade 1

    • Rationale: Blotting removes excess liquid to create an electron-transparent thin film.[6] This is an empirical step; a shorter blot time results in thicker ice, while a longer time leads to thinner ice. The goal is an ice layer just thick enough to accommodate the BTA assemblies.[9]

  • Plunge-Freezing:

    • Action: Immediately after blotting, the robot will plunge the grid into the liquid ethane bath, which has been pre-cooled by liquid nitrogen.

    • Rationale: The rapid immersion freezes the sample solution into a vitreous state, preserving the native structure of the BTA-C12C16 assemblies.[5][7]

  • Grid Storage:

    • Action: Quickly transfer the vitrified grid from the ethane into a grid box submerged in liquid nitrogen. Store the box under liquid nitrogen until imaging.

    • Rationale: The vitrified state is metastable. The grid must be kept below the devitrification temperature (~ -135°C) at all times to prevent the formation of crystalline ice.[16]

Visualization of the Workflow

The following diagram illustrates the key stages of the cryo-TEM sample preparation process for BTA-C12C16.

cryo_tem_workflow cluster_prep Phase 1: Solution Prep cluster_grid Phase 2: Grid Prep cluster_vitrification Phase 3: Vitrification dissolve 1. Dissolve BTA-C12C16 in Toluene (0.05-0.5 mg/mL) equilibrate 2. Equilibrate Solution (1 hr at RT) dissolve->equilibrate apply_sample 4. Apply 3µL Sample to Grid (100% Humidity) equilibrate->apply_sample glow_discharge 3. Glow Discharge TEM Grid (15-30s Plasma) glow_discharge->apply_sample blot 5. Blot Grid (3-5s) apply_sample->blot plunge 6. Plunge-Freeze in Liquid Ethane blot->plunge storage 7. Store Grid in Liquid Nitrogen plunge->storage

Caption: Workflow for BTA-C12C16 cryo-TEM sample preparation.

Quality Control & Troubleshooting

After preparing grids, it is essential to screen them in the cryo-TEM to assess quality. An ideal grid will show grid squares with holes filled with thin, vitreous ice and a good distribution of BTA-C12C16 assemblies.

Problem Observed Potential Cause(s) Suggested Solution(s)
No particles in holes 1. Sample concentration is too low.[16] 2. Assemblies are adsorbing to the carbon support. 3. Poor wetting of the grid.1. Increase sample concentration in increments. 2. Try different grid types (e.g., gold grids). 3. Increase glow discharge time or use a different gas (e.g., Ar/O₂ mix).[17]
Thick, dark ice 1. Blotting time is too short. 2. Blotting force is too low. 3. High viscosity of the solution.1. Increase blot time by 0.5s increments.[16] 2. Increase the blot force (e.g., from -5 to 0). 3. Lower the sample concentration.
No ice in holes / broken films 1. Blotting time is too long. 2. Blotting force is too high. 3. Poor glow discharge, leading to dewetting.1. Decrease blot time by 0.5s increments. 2. Decrease the blot force. 3. Ensure grids are properly glow-discharged and used immediately.
Crystalline ice (dark streaks, hexagonal patterns) 1. Plunge speed is too slow. 2. Cryogen is contaminated or not cold enough (solidified). 3. Grid was exposed to moisture/warmed up during transfer.1. Ensure plunge mechanism is working correctly. 2. Use fresh, fully liquefied ethane. Ensure ethane container is well-insulated. 3. Handle grids quickly and carefully, always keeping them below the liquid nitrogen level.[16]
Heavy particle aggregation 1. Sample concentration is too high.[16] 2. Interactions at the air-solvent interface. 3. Solvent evaporation before plunging.1. Decrease sample concentration. 2. Decrease the time between sample application and plunging. 3. Ensure the Vitrobot chamber is fully humidified.[8]

References

  • De la Cruz, J. L., et al. (2019). Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures. NIH National Library of Medicine. [Link]

  • van der Zwaag, D., et al. (2018). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. NIH National Library of Medicine. [Link]

  • Center for Electron Microscopy and Analysis. (2021). Troubleshooting in cryo-EM Sample Preparation. YouTube. [Link]

  • Cryo-EM Grid Preparation: A Comprehensive Guide to Sample Optimization. (n.d.). NanoSoft. [Link]

  • Varela-Aramburu, S., et al. (2020). Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials. ACS Publications. [Link]

  • Leenders, C. M. A. (2015). Benzene-1,3,5-tricarboxamide-based supramolecular polymers in water. Eindhoven University of Technology Research Portal. [Link]

  • Varela-Aramburu, S., et al. (2020). Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials. ResearchGate. [Link]

  • Cryo-Electron Microscopy - Vitrification. (n.d.). MyScope. [Link]

  • Schoenmakers, S. M. C., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. RSC Publishing. [Link]

  • Gonen, T. (2019). CryoEM for small molecules discovery, design, understanding and application. NIH National Library of Medicine. [Link]

  • Vitrification Techniques: Mastering Cryo-EM Sample Preservation. (n.d.). Shuimu Biosciences. [Link]

  • Al-Ammar, H. (2014). Vitrification of soft matter for cryo- electron microscopy. CocoDoc. [Link]

  • A Guide to Cryo-Grid Production: Materials, Interfaces, and Their Impact on Sample Prep. (2024). Cryo-EM University. [Link]

  • Preparing hydrophilic, carbon-supported grids for cryo electron microscopy. (n.d.). Lambda Photometrics. [Link]

  • Liu, Y., & Zhang, Q. (2022). Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM. Frontiers in Molecular Biosciences. [Link]

  • Understanding the invisible hands of sample preparation for cryo-EM. (2021). Maastricht University. [Link]

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. [Link]

  • Passmore, L. A., & Russo, C. J. (2016). Specimen Preparation for High-Resolution Cryo-EM. SciSpace. [Link]

  • Passmore, L. A., & Russo, C. J. (2016). Specimen preparation for high-resolution cryo-EM. NIH National Library of Medicine. [Link]

  • Byrnes, J., & Mazzorana, M. (2024). Cryo-EM sample preparation for high-resolution structure studies. NIH National Library of Medicine. [Link]

  • Ravelli, R. B. G., et al. (2023). Foam film vitrification for cryo-EM. NIH National Library of Medicine. [Link]

  • The Ultimate Guide to Cryo-EM Sample Preparation. (n.d.). Shuimu BioSciences. [Link]

  • Wilson, R. (2024). Cryo-EM Sample Prep: 5 Critical Considerations. Bitesize Bio. [Link]

  • CrystEngComm. (2018). Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. RSC Publishing. [Link]

  • Sample Prep Series Part 1: Preparing your sample for vitrification. (n.d.). SPT Labtech. [Link]

  • Passmore, L. A., & Russo, C. J. (2018). Approaches to altering particle distributions in cryo-electron microscopy sample preparation. International Union of Crystallography Journals. [Link]

  • Glaeser, R. M., et al. (2016). CURRENT OUTCOMES WHEN OPTIMIZING “STANDARD” SAMPLE PREPARATION FOR SINGLE-PARTICLE CRYO-EM. NIH National Library of Medicine. [Link]

  • Schertel, A., et al. (2013). Cryo-electron Microscopy Specimen Preparation By Means Of a Focused Ion Beam. NIH National Library of Medicine. [Link]

  • Challenges and Solutions in Sample Preparation for High-Resolution Cryo-Electron Microscopy. (n.d.). Frontiers Research Topic. [Link]

  • Enhanced stability and properties of benzene-1,3,5-tricarboxamide supramolecular copolymers through engineered coupled equilibria. (n.d.). ChemRxiv. [Link]

  • The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. (2014). ResearchGate. [Link]

  • N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide. (2025). ChemSrc. [Link]

  • N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide. (n.d.). PubChem. [Link]

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The Versatility of Benzene-1,3,5-Tricarboxamides: From Advanced Nanomaterials to High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Supramolecular Self-Assembly

Benzene-1,3,5-tricarboxamides (BTAs) are a remarkable class of molecules that have garnered significant attention across diverse scientific disciplines, from nanotechnology to polymer processing.[1] Their simple, symmetrical structure, featuring a central benzene ring with three radiating carboxamide groups, belies their capacity for complex and highly ordered self-assembly.[2] This propensity for organization is driven by a trifecta of non-covalent interactions: threefold intermolecular hydrogen bonding between the amide groups, π-π stacking of the aromatic cores, and van der Waals forces.[3] The result is the spontaneous formation of one-dimensional, rod-like supramolecular polymers that can extend for micrometers in length with nanometer-scale diameters.[1][4]

The true elegance of BTA chemistry lies in its modularity. By synthetically modifying the peripheral side chains of the BTA core, it is possible to precisely tune their properties and direct their self-assembly in various solvents, including water.[4][5][6] This "bottom-up" approach to creating functional materials makes BTAs an incredibly versatile platform for a wide range of applications. This guide will provide an in-depth exploration of the use of BTAs in two major fields: nanotechnology, with a focus on biomaterials and drug delivery, and polymer processing, where they serve as highly effective nucleating and clarifying agents.

Part 1: Benzene-1,3,5-Tricarboxamides in Nanotechnology

The ability of BTAs to form well-defined, fibrous nanostructures in aqueous environments has positioned them as exceptional candidates for biomedical applications.[7][8] These supramolecular polymers can mimic the hierarchical and dynamic nature of the native extracellular matrix (ECM), a key feature for successful tissue engineering and regenerative medicine.[5][9]

Application Note: BTA-Based Hydrogels for 3D Cell Culture and Tissue Engineering

Traditional hydrogels for cell culture often lack the fibrous architecture and dynamic properties of the natural ECM.[5] BTA-based supramolecular hydrogels overcome these limitations by forming a network of nanofibrous assemblies that provide a more biomimetic environment for cells.[9][10] The viscoelastic properties of these hydrogels can be precisely tuned by simple molecular modifications to the BTA building blocks, such as altering the length of hydrophobic substituents.[5] This allows for the creation of materials with tailored stress-relaxation timescales that can influence cell behavior, including aggregation and differentiation.[5][9][10]

Furthermore, the modular nature of BTAs allows for their functionalization with bioactive moieties like peptides and carbohydrates to elicit specific cellular responses.[3][7] For instance, decorating BTA fibers with mannose units can modulate their interaction with proteins, a crucial aspect for their use as biomaterials.[7] These hydrogels have demonstrated high cell viability for various cell types, including chondrocytes and human mesenchymal stem cells, making them promising for tissue engineering applications.[5]

Protocol 1: Preparation of a BTA-Based Supramolecular Hydrogel for 3D Cell Culture

This protocol describes the formation of a BTA hydrogel via a pH-triggered self-assembly mechanism. This is a common and effective method for creating BTA hydrogels for cell encapsulation.[11]

Materials:

  • Carboxylic acid-functionalized BTA derivative

  • Sterile deionized water

  • Sterile 0.1 M NaOH solution

  • Sterile 0.1 M HCl solution

  • Cell culture medium

  • Cells for encapsulation

Procedure:

  • Dissolution of the BTA: Weigh the desired amount of the carboxylic acid-functionalized BTA derivative and dissolve it in sterile deionized water with the aid of a stoichiometric amount of 0.1 M NaOH. The basic pH will deprotonate the carboxylic acid groups, rendering the BTA soluble.

  • Introduction of Cells: Resuspend the desired cell line in their specific cell culture medium.

  • Initiation of Gelation: Gently mix the BTA solution with the cell suspension. Initiate the self-assembly and subsequent gelation by carefully adding a sterile 0.1 M HCl solution to neutralize the NaOH and protonate the carboxylic acid groups. This pH shift reduces the solubility of the BTA molecules, promoting their self-assembly into a fibrous network.

  • Incubation: Allow the mixture to stand at 37°C in a cell culture incubator. The hydrogel will typically form within 15-30 minutes.

  • Cell Culture: Once the hydrogel has formed, add fresh cell culture medium to the top of the gel. The encapsulated cells can now be cultured under standard conditions.

Causality of Experimental Choices:

  • The use of a carboxylic acid-functionalized BTA allows for a pH-triggered gelation, which is a mild method for encapsulating cells.

  • The initial dissolution in a basic solution ensures that the BTA is fully solubilized before initiating self-assembly.

  • The slow and careful addition of acid is crucial to allow for the ordered self-assembly of the BTA molecules into a fibrous network, rather than rapid precipitation.

Diagram 1: BTA Self-Assembly into Supramolecular Polymers

BTA_Self_Assembly cluster_monomers BTA Monomers cluster_assembly Self-Assembly cluster_polymer Supramolecular Polymer BTA1 BTA Interactions H-Bonding π-π Stacking BTA1->Interactions BTA2 BTA BTA2->Interactions BTA3 BTA BTA3->Interactions Polymer BTA BTA BTA ... Interactions->Polymer

Caption: Schematic of BTA monomer self-assembly into a supramolecular polymer.

Application Note: BTA-Based Nanoparticles for Drug Delivery

The self-assembly of amphiphilic BTA derivatives, which possess both hydrophobic and hydrophilic side chains, can lead to the formation of discrete nanostructures such as micelles, nanotubes, and nanoribbons in aqueous solutions.[12][13] These self-assembled nanoparticles present an exciting platform for the encapsulation and delivery of therapeutic agents. The hydrophobic core of these nanostructures can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic periphery can provide stability in biological media and can be further functionalized for targeted delivery.

The morphology of the resulting nanoparticles can be controlled by the molecular design of the BTA building blocks. For example, BTAs with one alkyl chain and two polyethylene glycol (PEG) chains tend to form micelles, whereas those with two alkyl chains and one PEG chain can form nanotapes and nanoribbons.[13] This tunability allows for the creation of drug delivery vehicles with optimized size, shape, and drug-loading capacity.

Protocol 2: Preparation of BTA-Based Nanoparticles via Nanoprecipitation

Nanoprecipitation is a straightforward and widely used method for preparing polymeric nanoparticles.[14] This protocol is adapted for the self-assembly of amphiphilic BTAs into nanoparticles.

Materials:

  • Amphiphilic BTA derivative

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous phase (e.g., deionized water), potentially containing a stabilizer

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the amphiphilic BTA derivative in a water-miscible organic solvent. If a hydrophobic drug is to be encapsulated, it should also be dissolved in this organic phase.

  • Nanoprecipitation: Under moderate magnetic stirring, add the organic solution dropwise to the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase will cause the BTA molecules to precipitate and self-assemble into nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension to allow for the complete evaporation of the organic solvent. This can be done at room temperature or under reduced pressure to expedite the process.

  • Purification (Optional): The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free BTA molecules or unencapsulated drug.

  • Characterization: The size, morphology, and stability of the BTA nanoparticles can be characterized using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Zeta Potential analysis.

Causality of Experimental Choices:

  • The choice of a water-miscible organic solvent is critical for the nanoprecipitation process to occur effectively.

  • The dropwise addition of the organic phase to the aqueous phase under stirring ensures the formation of small, uniform nanoparticles.

  • The evaporation of the organic solvent is necessary to obtain a stable aqueous suspension of the nanoparticles.

Part 2: Benzene-1,3,5-Tricarboxamides in Polymer Processing

In the realm of polymer science, BTAs have emerged as highly efficient nucleating and clarifying agents for a variety of semi-crystalline polymers, including polypropylene (PP), polybutylene terephthalate (PBT), and polylactic acid (PLA).[15] Their mechanism of action relies on their ability to self-assemble into a fine, three-dimensional fibrillar network within the polymer melt.[15] Upon cooling, these BTA fibrils act as templates for the crystallization of the polymer, leading to a higher density of smaller spherulites.

This modification of the polymer's crystalline structure results in several beneficial changes to its properties:

  • Improved Mechanical Properties: A higher degree of crystallinity and smaller spherulite size can lead to increased stiffness, hardness, and heat distortion temperature.[16]

  • Enhanced Optical Properties: For polymers like polypropylene, smaller spherulites scatter less light, resulting in improved clarity and reduced haze.[16][17]

  • Faster Processing Cycles: The increased crystallization temperature allows for faster solidification of the polymer, which can significantly reduce cycle times in molding operations.[16]

Table 1: Effect of BTA Nucleating Agents on Polymer Properties

PolymerBTA TypeEffect on Crystallization Temperature (Tc)Effect on Mechanical PropertiesEffect on Optical Properties
Polypropylene (PP)α-nucleatingIncreasedIncreased stiffness and heat resistance[18]-
Polypropylene (PP)β-nucleatingIncreasedImproved impact strength and ductility[17]-
Polypropylene (PP)Clarifying AgentIncreased-Improved transparency[18]
Polylactic Acid (PLA)Crystallization acceleratorIncreasedImproved heat resistance[18]-

Protocol 3: Incorporation of BTA Nucleating Agent into Polypropylene via Melt Compounding

Melt compounding is a standard industrial process for incorporating additives into polymers. This protocol outlines the general procedure for adding a BTA nucleating agent to polypropylene using a twin-screw extruder.

Materials:

  • Polypropylene (PP) pellets

  • BTA nucleating agent powder

  • Twin-screw extruder

  • Injection molding machine or compression press for sample preparation

  • Differential Scanning Calorimeter (DSC)

  • Mechanical testing equipment (e.g., tensile tester, impact tester)

Procedure:

  • Premixing: Dry blend the polypropylene pellets and the BTA nucleating agent powder at the desired concentration (typically 0.1-0.5 wt%).

  • Melt Compounding: Feed the premixed material into a twin-screw extruder. The extruder should be operated at a temperature profile that ensures the complete melting of the PP and good dispersion of the BTA.

  • Pelletizing: The extrudate is cooled in a water bath and then pelletized to produce compounded PP pellets.

  • Sample Preparation: The compounded pellets are then used to produce test specimens via injection molding or compression molding according to standard testing protocols (e.g., ASTM or ISO).

  • Characterization:

    • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the crystallization temperature (Tc) and melting temperature (Tm) of the nucleated PP. An increase in Tc is a primary indicator of nucleation efficiency.

    • Mechanical Properties: Perform tensile testing, flexural testing, and impact testing on the prepared specimens to evaluate the effect of the BTA on the mechanical properties of the PP.

    • Optical Properties: If a clarifying agent was used, measure the haze and clarity of the molded parts using a haze meter.

Causality of Experimental Choices:

  • A twin-screw extruder is used to ensure thorough mixing and dispersion of the BTA within the polymer melt, which is crucial for its effectiveness as a nucleating agent.

  • DSC is a fundamental technique for quantifying the effect of a nucleating agent on the crystallization behavior of a polymer.

  • Standardized mechanical and optical testing is necessary to objectively evaluate the performance enhancements provided by the BTA.

Diagram 2: Workflow for Evaluating BTA Nucleating Agents in Polymers

Polymer_Processing_Workflow cluster_characterization Characterization Start Start: PP Pellets + BTA Powder Premixing Dry Blending Start->Premixing Extrusion Melt Compounding (Twin-Screw Extruder) Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Molding Sample Preparation (Injection/Compression Molding) Pelletizing->Molding DSC Thermal Analysis (DSC) Molding->DSC Mechanical Mechanical Testing Molding->Mechanical Optical Optical Testing Molding->Optical End End: Performance Data DSC->End Mechanical->End Optical->End

Caption: Workflow for incorporating and testing BTA nucleating agents in polymers.

Conclusion

Benzene-1,3,5-tricarboxamides represent a powerful and versatile platform for the development of advanced materials. Their well-defined self-assembly into supramolecular polymers provides a foundation for creating sophisticated nanomaterials for biomedical applications, including tunable hydrogels for tissue engineering and nanoparticles for drug delivery. In the realm of polymer processing, the ability of BTAs to act as highly efficient nucleating and clarifying agents offers a route to enhancing the performance and processability of commodity plastics. The continued exploration of BTA chemistry, particularly in the design of multifunctional and responsive systems, promises to unlock even more innovative applications in the future.

References

  • Molecular Tuning of a Benzene-1,3,5-Tricarboxamide Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks. (n.d.). PubMed. Retrieved from [Link]

  • Preliminary characterization of the supramolecular terpolymers composed of... (n.d.). ResearchGate. Retrieved from [Link]

  • 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and... (2006). Journal of the American Chemical Society, 128(49), 15582–15583. [Link]

  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. (2018). PMC - NIH. Retrieved from [Link]

  • Characterization of the supramolecular mannose BTA homo-assemblies and... (n.d.). ResearchGate. Retrieved from [Link]

  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. (2018). Journal of the American Chemical Society, 140(39), 12474–12484. [Link]

  • Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials. (2020). Biomacromolecules, 21(11), 4506–4517. [Link]

  • Benzene 1 3 5 Tricarboxamide Based Supramolecular Polymers. (n.d.). Fvs. Retrieved from [Link]

  • Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. (2012). Chemical Society Reviews, 41(18), 6125–6137. [Link]

  • Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D. (2022). ResearchGate. Retrieved from [Link]

  • Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D. (2022). Biomaterials Science, 10(15), 4165–4177. [Link]

  • A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels. (2013). Chemical Communications, 49(24), 2418–2420. [Link]

  • Benzene tricarboxamide derivatives with lipid and ethylene glycol chains self. (2021). CentAUR. Retrieved from [Link]

  • Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D. (2022). NIH. Retrieved from [Link]

  • Nucleating Agent. (n.d.). Nanjing Baitong. Retrieved from [Link]

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  • Enhanced Stability and Properties of Benzene‐1,3,5‐Tricarboxamide Supramolecular Copolymers through Engineered Coupled Equilibria. (2024). PMC - NIH. Retrieved from [Link]

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  • Study on the Synthesis of BTA@MSNs Nanocarriers. (2024). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Gelation of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide, a high-molecular-weight benzene-1,3,5-tricarboxamide (BTA) derivative. This molecule is an analogue of lipid-like materials used in advanced drug delivery systems, such as mRNA and CRISPR/Cas9 delivery[1]. Its ability to form supramolecular organogels is central to its function, providing a fibrous matrix for controlled release and formulation stability[2][3].

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the gelation process. We will delve into the mechanisms of self-assembly and provide practical, step-by-step solutions to common experimental challenges.

The Science of BTA Self-Assembly

The gelation of this BTA derivative is a hierarchical self-assembly process driven by a combination of non-covalent interactions. Understanding this mechanism is the key to controlling the outcome of your experiments.

  • Hydrogen Bonding: The core of the molecule, the benzene-1,3,5-tricarboxamide, features three amide groups. These groups form strong, threefold intermolecular hydrogen bonds, causing the molecules to stack into one-dimensional columns.[4][5]

  • Van der Waals Forces: The three extremely long and bulky (4-dodecylhexadecyl) alkyl side chains provide powerful van der Waals interactions. These forces are crucial for the stability of the stacked columns and play a dominant role in the molecule's interaction with nonpolar solvents.[6]

  • π-π Stacking: The central benzene rings can also engage in π-π stacking, further stabilizing the columnar structures.[7]

These one-dimensional supramolecular polymers then entangle at sufficient concentrations, forming a three-dimensional network that immobilizes the solvent, resulting in a stable organogel.[8]

G Monomer BTA Monomer Stack 1D Supramolecular Polymer (H-Bonding & π-π Stacking) Monomer->Stack Self-Assembly Fiber Entangled Fibrillar Network Stack->Fiber Aggregation & Entanglement Gel Macroscopic Organogel Fiber->Gel Solvent Immobilization G cluster_0 Problem: No Gel Formation Start Is concentration > 1% w/v? Solvent Is solvent nonpolar (e.g., dodecane, toluene)? Start->Solvent Yes Fail Consult Further (Purity/Solvent Screening) Start->Fail No (Increase Concentration) Heat Did you heat until a clear solution formed? Solvent->Heat Yes Solvent->Fail No (Change Solvent) Cool Did you cool undisturbed to room temperature? Heat->Cool Yes Heat->Fail No (Increase Temperature) Success Successful Gelation Cool->Success Yes Cool->Fail No (Ensure Slow Cooling)

Caption: Troubleshooting workflow for initial gelation failure.

Q2: I'm getting a precipitate or crystal-like solid instead of a gel. How can I fix this?

Causality: This occurs when molecular aggregation (crystallization/precipitation) is kinetically or thermodynamically favored over the formation of a fine, entangled fibrillar network. This is often a result of the solvent being too "poor" for the gelator, or the cooling rate being too slow, allowing molecules to arrange into a more ordered, crystalline state instead of a metastable gel. [9] Suggested Solutions:

  • Increase Cooling Rate: Try quenching the hot, clear solution in a room temperature water bath instead of letting it cool slowly in the air. This can trap the system in a kinetically favored gel state.

  • Solvent Tuning: The solvent may be too poor. Try a slightly "better" solvent that has a higher affinity for the molecule. For example, if you are using heptane, try dodecane or toluene. The π-π interactions between an aromatic solvent and the BTA core can sometimes promote gelation over precipitation. [7]* Increase Gelator Concentration: At higher concentrations, the increased viscosity of the solution can slow down molecular diffusion, hindering the formation of large crystals and favoring the creation of an entangled network. [10]

Q3: The gel is very weak and collapses easily. How can I improve its mechanical strength?

Causality: Gel strength, often measured by the storage modulus (G'), is directly related to the density and connectivity of the fibrillar network. A weak gel has a low density of fibers or insufficient entanglement points.

Optimization Strategies:

ParameterActionRationale
Concentration Increase the w/v % of the BTA derivative.A higher concentration leads to a denser fiber network, increasing the number of entanglement points and thus enhancing mechanical stiffness. [10]
Solvent Screen different nonpolar solvents.The solvent-gelator interaction is critical. Solvents that promote strong, high-aspect-ratio fibers will form stronger gels. Linear solvents like heptane can sometimes lead to more stable aggregates than branched ones like methylcyclohexane. [11][12]
Cooling Rate Decrease the cooling rate.Allowing the solution to cool slowly (e.g., in a dewar or an insulated box) can lead to the formation of longer, more ordered fibers (thermodynamic product), which can result in a mechanically stronger gel, provided precipitation does not occur. [13]
Q4: What are the best solvents to use for this molecule?

Causality: Solvent choice is paramount. The solvent must be able to dissolve the molecule at elevated temperatures but allow for self-assembly upon cooling. The solvent's molecular structure can even actively participate in the assembly process. [12]Given the three long C28 (dodecylhexadecyl) chains, this BTA is extremely hydrophobic.

Recommended Solvent Classes:

Solvent ClassExamplesSuitability & Rationale
Aliphatic Hydrocarbons Dodecane, Hexadecane, Heptane, Methylcyclohexane (MCH)Excellent. These solvents interact favorably with the long alkyl chains via van der Waals forces. Their nonpolar nature does not interfere with the core hydrogen bonding.
Aromatic Hydrocarbons Toluene, Xylene, MesityleneVery Good. These can also serve as excellent gelation solvents. The aromatic nature may provide additional stabilizing π-π interactions with the BTA core. [7]
Chlorinated Solvents Dichloromethane, ChloroformPoor. Generally too polar; they can act as hydrogen bond acceptors/donors, disrupting the primary self-assembly motif.
Ethers & Esters Diethyl Ether, Ethyl AcetatePoor. The polarity and hydrogen bond accepting nature of the oxygen atoms will likely inhibit gelation.
Protic Solvents Alcohols, WaterUnsuitable. These will completely disrupt the intermolecular hydrogen bonds essential for fiber formation.

Key Experimental Protocols

Protocol 1: Determination of Minimum Gelator Concentration (MGC)

Objective: To find the lowest concentration of the BTA derivative required to form a stable gel in a chosen solvent.

Methodology:

  • Prepare a stock solution of the BTA derivative in your chosen solvent (e.g., 20 mg/mL or 2.0% w/v).

  • In a series of identical, sealed glass vials (e.g., 2 mL vials), prepare samples with decreasing concentrations by diluting the stock solution. A good range to test would be 1.5%, 1.25%, 1.0%, 0.8%, 0.6%, 0.4%, and 0.2% (w/v). Ensure the final volume in each vial is the same (e.g., 1 mL).

  • Place all vials in a heating block or oil bath and heat to a temperature where all samples become clear, isotropic solutions (e.g., 90°C).

  • Once all solids are dissolved, turn off the heat and allow the vials to cool undisturbed to room temperature for at least 2-4 hours.

  • Carefully invert each vial. The MGC is the lowest concentration at which the substance does not flow and remains as a solid-like gel at the bottom of the vial. [14] Example Data Table:

VialConcentration (% w/v)Result upon Inversion
11.50Stable Gel
21.25Stable Gel
31.00Stable Gel
40.80Stable Gel
50.60Collapsed / Flowed
60.40Viscous Liquid
70.20Liquid
MGC 0.80% w/v
Protocol 2: Characterization by Rheology

Objective: To quantitatively measure the mechanical properties (stiffness, viscoelasticity) of the prepared organogel.

Methodology:

  • Prepare a bulk sample of the organogel (e.g., 5 mL) at a concentration known to be above the MGC (e.g., 1.5% w/v) using the standard heat-cool procedure directly in a suitable container.

  • Carefully transfer the gel onto the plate of a rheometer, ensuring minimal disruption to the gel structure. A spatula can be used to scoop the gel.

  • Perform an amplitude sweep (strain sweep) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strain where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Perform a frequency sweep at a constant strain chosen from within the LVER. This will show how the gel's mechanical properties depend on the timescale of deformation.

  • Interpretation: For a true gel, the storage modulus (G') should be significantly higher (typically at least 10x) than the loss modulus (G''), and both should be largely independent of frequency. This indicates a stable, solid-like material. [15]

References

  • Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides. (n.d.). PubMed Central. [Link]

  • Solvent effects in supramolecules. (2012). Chemical Communications Blog. [Link]

  • Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water. (2021). RSC Publishing. [Link]

  • Unveiling the Liquid‐Liquid Phase Separation of Benzene‐1,3,5‐Tricarboxamide in Water. (n.d.). Angewandte Chemie International Edition. [Link]

  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. (2018). Journal of the American Chemical Society. [Link]

  • Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D. (2022). Biomaterials Science. [Link]

  • Gelation and Structural Transformation Study of Some 1,3,5-Benzenetricarboxamide Derivatives. (2014). Crystal Growth & Design. [Link]

  • Gelation and Structural Transformation Study of Some 1,3,5-Benzenetricarboxamide Derivatives. (2014). ResearchGate. [Link]

  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. (2018). PubMed Central. [Link]

  • Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. (2022). PubMed Central. [Link]

  • Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. (2018). CrystEngComm. [Link]

  • Phase-selective gelators based on benzene 1,3,5-tricarboxamide for aromatic solvents recovery and dye removal. (2019). Taylor & Francis Online. [Link]

  • Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D. (2022). RSC Publishing. [Link]

  • Scrolling in Supramolecular Gels: A Designer's Guide. (2019). Chemistry of Materials. [Link]

  • Designing Stimuli-Responsive Supramolecular Gels by Tuning the Non-Covalent Interactions of the Functional Groups. (2023). PubMed Central. [Link]

  • Shaping and Structuring Supramolecular Gels. (n.d.). SciSpace. [Link]

  • Does Supramolecular Gelation Require an External Trigger?. (2022). MDPI. [Link]

  • Advanced Methods for the Characterization of Supramolecular Hydrogels. (2022). PubMed Central. [Link]

  • Polymer Concentration Dependence of the Gel Point for Chemically Modified Biopolymer Networks Using Small Amplitude Oscillatory Rheometry. (2021). ResearchGate. [Link]

  • Kinetics of gel formation as monitored by measurements of gel sample... (2018). ResearchGate. [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. (2018). PubMed Central. [Link]

  • Characterization of organogel as a novel oral controlled release formulation for lipophilic compounds. (2010). PubMed. [Link]

  • N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide. (n.d.). Chemsrc. [Link]

  • Supramolecular gels: a versatile crystallization toolbox. (2024). Chemical Society Reviews. [Link]

  • Organogels as Matrices for Controlled Drug Delivery: A Review on the Current State. (2021). ResearchGate. [Link]

  • N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide. (n.d.). PubChem. [Link]

  • N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide. (n.d.). PubChem. [Link]

  • Plant Protein Heat-Induced Gels: Formation Mechanisms and Regulatory Strategies. (2022). MDPI. [Link]

  • N1,N3,N5-tris (4-aminophenyl)benzene-1,3,5-tricarboxamide. (n.d.). CD Bioparticles. [Link]

  • Ionotropic Gelation and Chemical Crosslinking as Methods for Fabrication of Modified-Release Gellan Gum-Based Drug Delivery Systems. (2021). PubMed Central. [Link]

  • Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. (2012). Chemical Society Reviews. [Link]

  • Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties. (2019). PubMed Central. [Link]

  • Organogels: Properties and Applications in drug delivery. (2011). NIT Rourkela. [Link]

  • Pharmaceutical organogels prepared from aromatic amino acid derivatives. (2016). PubMed Central. [Link]

  • Gelation Time of Network-Forming Polymer Solutions with Reversible Cross-Link Junctions of Variable Multiplicity. (2018). PubMed Central. [Link]

  • Gelation of a monoclonal antibody at the silicone oil-water interface and subsequent rupture of the interfacial gel results in aggregation and particle formation. (2014). PubMed. [Link]

  • Time Dependence of Gel Formation in Lyotropic Nematic Liquid Crystals: From Hours to Weeks. (2019). PubMed. [Link]

  • Gelation of BSA solutions. (a) Protocol for hydrogel formation. (b)... (2017). ResearchGate. [Link]

  • Highly Sensitive Measurement of the Refractive Index of Mesoporous Hollow Silica Microcapsules Using Whispering Gallery Mode Resonances. (2024). MDPI. [Link]

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Troubleshooting aggregation issues in benzene-1,3,5-tricarboxamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Welcome to the technical support resource for researchers working with Benzene-1,3,5-Tricarboxamide (BTA) derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the supramolecular self-assembly and aggregation of BTAs. Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose and resolve common experimental challenges.

Introduction to BTA Self-Assembly

Benzene-1,3,5-tricarboxamide (BTA) is a C₃-symmetric molecule renowned for its ability to self-assemble into well-defined, one-dimensional supramolecular polymers. This assembly is primarily driven by a network of threefold intermolecular hydrogen bonds between the amide groups of adjacent molecules.[1] These interactions, complemented by forces like π-π stacking of the aromatic cores and van der Waals interactions between peripheral side chains, lead to the formation of helical, nanofibrillar structures.

However, the very nature of these non-covalent interactions makes the aggregation process highly sensitive to experimental conditions. Seemingly minor variations in solvent, temperature, concentration, or purity can lead to drastically different outcomes, ranging from molecularly dissolved species to uncontrolled precipitation or the formation of undesired aggregate morphologies. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My BTA derivative is completely insoluble in my chosen solvent. What should I do?

A1: Insolubility is a common issue and typically points to a mismatch between the BTA's side chains and the solvent's properties. In non-polar solvents, try switching to branched alkanes like methylcyclohexane or decahydronaphthalene, which are excellent gelators for many BTA systems.[1] If that fails, a slightly more polar solvent like toluene may increase solubility. For highly polar or aqueous systems, ensure your BTA has appropriate water-solubilizing side chains (e.g., oligo(ethylene glycol) or charged groups).[2] If solubility remains an issue, consider preparing the solution by heating to the solvent's boiling point to break up initial aggregates before controlled cooling.[3]

Q2: I'm getting an amorphous precipitate instead of the expected fibers or gel. Why is this happening?

A2: Amorphous precipitation usually results from aggregation occurring too rapidly and in a disorganized manner. This is often a "kinetic trap" where molecules crash out of solution before they can organize into thermodynamically stable fibers. The most common cause is excessively rapid cooling. A slow, controlled cooling rate is critical for ordered self-assembly.[4] Other causes can include the presence of impurities that act as nucleation sites for precipitation or a solvent that is too "poor" for the BTA derivative, causing it to precipitate rather than form an ordered network.

Q3: My results are inconsistent. Sometimes I get a firm gel, and other times a viscous liquid. What causes this variability?

A3: This points to a lack of precise control over one of the three critical parameters: concentration, temperature, or purity.

  • Concentration: Ensure you are working above the critical aggregation concentration (CAC). Below this threshold, stable fibers will not form.[4]

  • Temperature: The cooling profile must be highly reproducible. Even small differences in the cooling rate or the final temperature can lead to different fiber lengths and network densities, resulting in variable mechanical properties.[5]

  • Purity: Trace impurities from the synthesis, such as incompletely reacted starting materials or residual salts, can interfere with the hydrogen bonding network and lead to inconsistent results.[6] Re-purification of your BTA derivative by column chromatography may be necessary.

Q4: How does pH affect BTA aggregation in aqueous solutions?

A4: For water-soluble BTAs functionalized with ionizable groups (e.g., carboxylic acids or amines), pH is a dominant control parameter. Changing the pH alters the charge state of the side chains, directly impacting electrostatic repulsion between monomers. For a BTA with carboxylic acid groups, high pH will deprotonate them, leading to negative charges that cause electrostatic repulsion and prevent aggregation.[7] Lowering the pH neutralizes these charges, allowing the core hydrogen bonding to dominate and trigger self-assembly. The reverse is true for amine-functionalized BTAs.

In-Depth Troubleshooting Guides

Problem 1: Poor Control Over Fiber Length and Morphology

You are successfully forming BTA fibers, but they are either too short, too long, or highly varied in length (polydisperse), leading to inconsistent material properties.

The final length of supramolecular polymers under thermodynamic control is a delicate balance between nucleation (the formation of initial small aggregates) and elongation (the addition of monomers to existing fibers). Rapid cooling often leads to a high number of nucleation events, resulting in many short fibers. Conversely, very slow cooling allows for fewer nuclei to form and grow into longer fibers.

This protocol provides a standardized method for achieving reproducible BTA self-assembly through precise thermal management.

Objective: To form long, monodisperse supramolecular fibers by controlling the cooling rate.

Materials:

  • BTA derivative

  • Appropriate solvent (see Table 1)

  • Sealed vial (e.g., screw-cap vial with a PTFE-lined cap)

  • Heat source with controlled cooling capability (e.g., programmable hotplate, oil bath on a hotplate, or a thermal cycler)

  • Magnetic stirrer (optional, for viscous solutions)

Procedure:

  • Preparation: Prepare a solution of the BTA derivative in the chosen solvent at the desired concentration in a sealed vial. Ensure the concentration is above the known or estimated CAC.

  • Dissolution: Heat the sealed vial to a temperature well above the known dissolution temperature (typically 80-120 °C) until the solution is clear and homogenous. This ensures all pre-existing aggregates are dissolved into monomers.

  • Controlled Cooling: This is the critical step. Program your heating block or let your oil bath cool down at a slow, controlled rate.

    • Recommended Starting Rate: 1 °C/min (or 1 K/min).[5][8] Rates between 0.5 °C/min and 2.5 °C/min are commonly reported in the literature.[9]

    • Procedure: Allow the solution to cool from the dissolution temperature to the final experimental temperature (e.g., room temperature) at the set rate.

  • Equilibration: Once the final temperature is reached, allow the sample to equilibrate for several hours (or even overnight) to ensure the system has reached a thermodynamic steady state.

  • Characterization: Analyze the resulting morphology using techniques like Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), or Static Light Scattering (SLS) to determine fiber length and distribution.

The following diagram outlines a logical workflow for diagnosing and solving common BTA aggregation issues.

BTA_Troubleshooting start Problem: Unsatisfactory BTA Aggregation q_soluble Is the BTA soluble at high temperature? start->q_soluble q_morphology Is the final morphology controlled (fibers/gel)? q_soluble->q_morphology Yes sol_solvent Action: Change Solvent (See Table 1). Consider heating. q_soluble->sol_solvent No q_reproducible Are the results reproducible? q_morphology->q_reproducible Yes sol_cooling Action: Implement Controlled Cooling Protocol. (e.g., 1 °C/min) q_morphology->sol_cooling No (Amorphous Precipitate) sol_params Action: Standardize Parameters. - Use exact concentration. - Ensure consistent thermal history. q_reproducible->sol_params No end Successful Self-Assembly q_reproducible->end Yes sol_solvent->start sol_cooling->q_morphology sol_purity Action: Verify Purity. (NMR, MS) Re-purify if necessary. sol_cooling->sol_purity If problem persists... sol_purity->sol_cooling sol_params->q_reproducible sol_additives Advanced: Use Additives. - Salts (in H2O) to tune cooperativity. - Chain-cappers to control length. end->sol_additives For further optimization...

Caption: A decision-making flowchart for troubleshooting BTA aggregation.

Problem 2: Difficulty Forming Aggregates in Aqueous Media

You have designed a water-soluble BTA, but it either remains dissolved or forms ill-defined aggregates instead of long fibers.

Water presents a unique challenge due to its high polarity, which can disrupt the core hydrogen bonds, and the powerful hydrophobic effect. For water-soluble BTAs, which often possess charged peripheral groups for solubility, electrostatic repulsion can overwhelm the core attractive forces. The key is to find a condition where these repulsive forces are minimized, allowing the hydrogen bonding and hydrophobic interactions to drive assembly.

This protocol uses inorganic salts to screen electrostatic charges and promote cooperative self-assembly.

Objective: To induce the formation of long, stable BTA fibers in an aqueous buffer by adding salt.

Materials:

  • Water-soluble BTA derivative with charged side chains

  • High-purity water (e.g., Milli-Q)

  • Buffer solution (e.g., citrate or phosphate buffer, to control pH)

  • Concentrated salt solution (e.g., 2 M NaCl)[8]

Procedure:

  • Initial Preparation: Prepare a stock solution of your BTA in the chosen buffer at a pH where it is molecularly dissolved (e.g., high pH for carboxylic acid derivatives).

  • Trigger Assembly (pH change): If applicable, trigger the initial self-assembly by adjusting the pH to the desired value where aggregation is expected.

  • Salt Titration: To the buffered BTA solution, add small aliquots of the concentrated NaCl solution to achieve final salt concentrations ranging from 0 M to 1.0 M.[8]

  • Heating and Cooling: Gently heat the solutions (e.g., to 60-80 °C) to ensure homogeneity and then allow them to cool slowly to room temperature (using the controlled cooling protocol described previously is recommended).

  • Characterization: Analyze the aggregation state using a suitable technique. Circular Dichroism (CD) spectroscopy is excellent for this, as the development of a CD signal is often indicative of chiral supramolecular ordering. A sigmoidal shape in a temperature-dependent CD measurement indicates a cooperative self-assembly mechanism, which is characteristic of long fiber formation.[8] Confirm morphology with cryo-TEM.

Expected Outcome: For BTA systems with charged side-chains, increasing the ionic strength with NaCl screens the electrostatic repulsion between monomers. This reduction in repulsion enhances the cooperativity of the assembly process, leading to a transition from short, unstable aggregates (or no aggregation) at low salt concentrations to long, stable supramolecular polymers at high salt concentrations (e.g., 1 M NaCl).[8]

Data & Reference Tables

Table 1: Solvent Selection Guide for BTA Derivatives

The choice of solvent is paramount for controlling BTA self-assembly. This table provides general guidelines based on common observations in the literature.

Solvent ClassSpecific ExamplesTypical Outcome for Alkyl-BTAsRationale & Causality
Non-polar, Aprotic Methylcyclohexane (MCH), DecahydronaphthaleneExcellent Gelation / Formation of long fibers.Poor solvation of the BTA core strongly promotes intermolecular H-bonding and aggregation, leading to extensive fibrillar networks.[1][3]
n-Heptane, HexanePoor Solubility / Precipitation.Linear alkanes are often too "poor" a solvent, causing the BTA to crash out of solution rather than form an ordered network.[3]
Aromatic Toluene, XyleneIncreased Viscosity / Formation of shorter fibers.π-π interactions between the solvent and the BTA core can compete with BTA-BTA stacking, leading to less extensive aggregation than in alkanes.[3]
Polar, Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM)Molecular Dissolution (Soluble).The polar nature of these solvents can solvate the amide groups, disrupting the intermolecular hydrogen bonds required for aggregation.[3]
Polar, Protic Ethanol, MethanolMolecular Dissolution (Soluble).These solvents are hydrogen bond donors and acceptors, and they actively compete for and disrupt the BTA's H-bonding network.[1]
Aqueous Water, BuffersHighly Dependent on Side Chains. Requires hydrophilic side chains (e.g., PEGs, charges). Aggregation is a balance of H-bonding, hydrophobic effects, and electrostatic interactions.[2]

References

  • Tuning the Length of Cooperative Supramolecular Polymers under Thermodynamic Control. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b07432]
  • Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8793264/]
  • Controlling the Size, Shape and Stability of Supramolecular Polymers in Water. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3486927/]
  • Tuning the Length of Cooperative Supramolecular Polymers under Thermodynamic Control. ResearchGate. [URL: https://www.researchgate.net/publication/336720412_Tuning_the_Length_of_Cooperative_Supramolecular_Polymers_under_Thermodynamic_Control]
  • Self-Assembled Hierarchical Superstructures from the Benzene-1,3,5- Tricarboxamide Supramolecules for the Fabrication of Remote-Controllable Actuating and Rewritable Films. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsami.6b03364]
  • Self-Assembled Hierarchical Superstructures from the Benzene-1,3,5-Tricarboxamide Supramolecules for the Fabrication of Remote-Controllable Actuating and Rewritable Films. Eindhoven University of Technology Research Portal. [URL: https://research.tue.
  • Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biomac.0c01010]
  • Aggregation behavior of a mixed dispersion containing BTA-functionalized colloids... ResearchGate. [URL: https://www.researchgate.net/figure/Aggregation-behavior-of-a-mixed-dispersion-containing-BTA-functionalized-colloids-and_fig3_312389647]
  • Measured weight-average length of the supramolecular polymer as... ResearchGate. [URL: https://www.researchgate.net/figure/Measured-weight-average-length-of-the-supramolecular-polymer-as-function-of-S-nMe-BTA_fig3_341997321]
  • Typical procedure for the synthesis of benzene-1,3,5-tricarboxamide... ResearchGate. [URL: https://www.researchgate.net/figure/Typical-procedure-for-the-synthesis-of-benzene-1-3-5-tricarboxamide-BTA-monomers_fig1_323136208]
  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01570h]
  • Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658742/]
  • Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Benzene-1%2C3%2C5-tricarboxamide%3A-a-versatile-ordering-Cantekin-Greef/f6312a02568600c765354921966a6a9b40076a0c]
  • Self-Assembly Behavior of Benzotriazole in Water. ResearchGate. [URL: https://www.researchgate.
  • The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. ResearchGate. [URL: https://www.researchgate.
  • Protein aggregation in salt solutions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4501230/]
  • Impact of Residual Impurities and Contaminants on Protein Stability. ResearchGate. [URL: https://www.researchgate.net/publication/263795671_Impact_of_Residual_Impurities_and_Contaminants_on_Protein_Stability]
  • Salting-out and salting-in: competitive effects of salt on the aggregation behavior of soy protein particles and their emulsifying properties. Soft Matter (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/sm/c9sm01344j]
  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8549040/]
  • Removal of Aggregates During Bispecific Antibody Purification Using Hydrophobic Interaction Chromatography. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10543781/]
  • Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. CrystEngComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ce/c8ce01016a]
  • Improving impurities clearance by amino acids addition to buffer solutions for chromatographic purifications of monoclonal antibodies. ResearchGate. [URL: https://www.researchgate.
  • Aggregation behaviour of amphiphilic drug and bile salt mixtures at different compositions and temperatures. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Aggregation-behaviour-of-amphiphilic-drug-and-bile-Rub-Kumar/3f9f74a00411a7f055a407e324c4784a95e7931f]
  • Biomimetic Aggregates Formed by Heterocyclic Amphiphiles. ResearchGate. [URL: https://www.researchgate.

Sources

Technical Support Center: Purification Strategies for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide. This guide is designed for researchers and drug development professionals navigating the unique challenges presented by this large, lipophilic molecule. The inherent nature of the benzene-1,3,5-tricarboxamide (BTA) core to induce self-assembly, combined with the extremely non-polar character of the branched alkyl side-chains, demands a carefully considered purification strategy.[1][2] This document provides field-proven insights and detailed protocols to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude reaction mixture?

A: The primary impurities arise from incomplete reactions or side reactions during the amidation of benzene-1,3,5-tricarbonyl chloride with 4-dodecylhexadecylamine.[3][4] You should anticipate:

  • Unreacted Starting Materials: Residual 4-dodecylhexadecylamine and unreacted benzene-1,3,5-tricarbonyl chloride (or its hydrolyzed form, benzene-1,3,5-tricarboxylic acid).

  • Partially Substituted Intermediates: These are the most common impurities. They include N1,N3-disubstituted-N5-carboxy-benzene-1,3,5-tricarboxamide and N1-substituted-N3,N5-dicarboxy-benzene-1,3,5-tricarboxamide. These species are significantly more polar than your fully substituted, non-polar target molecule due to the presence of free carboxylic acid or acid chloride groups.

  • Reagent-Derived Impurities: Residual base (e.g., triethylamine, pyridine) and by-products from coupling agents, if used.

Q2: My crude product is a very sticky, waxy solid that is difficult to handle. How should I prepare it for column chromatography?

A: This physical property is expected due to the long, branched alkyl chains. Direct loading of such a material onto a column is problematic. The recommended method is dry loading :

  • Dissolve your crude product in a minimal amount of a low-boiling point solvent in which it is highly soluble (e.g., Dichloromethane (DCM) or Chloroform).

  • To this solution, add a portion of silica gel (typically 2-3 times the mass of your crude product).

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This powder, containing your compound adsorbed onto the silica, can then be loaded evenly onto the top of your chromatography column.

Q3: How do I select an appropriate solvent system for flash column chromatography?

A: The key is to leverage the large polarity difference between your extremely non-polar product and the more polar impurities. You will use normal-phase chromatography with a polar stationary phase like silica gel.[5][6]

  • Principle: Your non-polar product will have a weak affinity for the polar silica gel and will travel quickly through the column, while more polar impurities will be retained more strongly.[5][7]

  • Solvent Selection: Start with a highly non-polar mobile phase. Use Thin-Layer Chromatography (TLC) to determine the ideal solvent system.

    • Step 1: Spot your crude mixture on a TLC plate.

    • Step 2: Develop the plate in pure hexane or heptane. Your product spot should ideally have a retention factor (Rf) of ~0.2-0.3. The impurities should remain at the baseline (Rf = 0).

    • Step 3: If the product remains at the baseline, gradually increase the eluent polarity by adding a small percentage of a more polar solvent like DCM or ethyl acetate. A 98:2 or 95:5 mixture of Hexane:Ethyl Acetate is a good starting point for optimization. The goal is to find a system where your product moves off the baseline, but the polar impurities do not.

Q4: My compound is streaking badly on the TLC plate. What's causing this?

A: Streaking can be attributed to several factors:

  • Overloading: You may be applying too much sample to the TLC plate. Try spotting a more dilute solution.

  • Insolubility: The compound may be partially insoluble in the mobile phase, causing it to smear as it moves up the plate.

  • Aggregation: The BTA core is known to form strong intermolecular hydrogen bonds, leading to self-assembly and aggregation, which can cause streaking on silica.[1][8] To mitigate this, you might need a slightly more polar eluent system than initially predicted to disrupt these interactions.

Q5: Can I purify this compound by recrystallization?

A: Recrystallization is challenging but potentially feasible. The difficulty lies in finding a single solvent where the compound's solubility changes significantly with temperature.[9] A more promising approach is anti-solvent precipitation :

  • Dissolve the crude product in a minimal amount of a good solvent (e.g., hot Tetrahydrofuran (THF) or DCM).

  • Slowly add a non-solvent in which the product is insoluble (e.g., acetone or methanol) until the solution becomes persistently cloudy.

  • Gently heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then further in a refrigerator, to promote the formation of purer crystals or precipitate.

Q6: How can I confirm the purity and identity of my final product?

A: A combination of techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure. Look for the disappearance of signals from starting materials and the correct integration ratios for the aromatic core and the extensive aliphatic side chains.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple eluent systems is a strong indicator of purity.

Troubleshooting Guides & Protocols

Workflow for Purification

The overall strategy involves an initial work-up to remove bulk impurities, followed by high-resolution purification using column chromatography, and finally, characterization to confirm purity.

G A Crude Reaction Mixture B Aqueous Work-up (Acid/Base Washes) A->B C Dry Loading onto Silica Gel B->C D Flash Column Chromatography (Gradient Elution) C->D E Fraction Analysis by TLC D->E F Combine Pure Fractions & Evaporate Solvent E->F G Final Purity & Identity Confirmation (NMR, MS) F->G

Caption: General purification workflow.

Protocol 1: Initial Aqueous Work-Up
  • Objective: To remove unreacted amine, hydrolyzed acid chloride, and water-soluble by-products before chromatography.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like DCM or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl solution (to protonate and extract residual amine).

    • Saturated NaHCO₃ solution (to deprotonate and extract residual carboxylic acid).

    • Brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product for chromatographic purification.

Protocol 2: High-Resolution Flash Column Chromatography
  • Objective: To separate the non-polar product from more polar, partially substituted impurities.

  • Column Preparation: Select a column appropriate for your sample size. Pack it with silica gel (230-400 mesh for flash chromatography) using a non-polar solvent like hexane as the slurry solvent.[7]

  • Sample Loading: Prepare your sample as a dry-loaded powder (see FAQ Q2) and carefully add it to the top of the packed column bed.

  • Elution: Begin elution with a 100% non-polar solvent (e.g., hexane or heptane). This ensures that all highly polar impurities remain strongly adsorbed at the top of the column.

  • Gradient Elution: Gradually and systematically increase the polarity of the mobile phase. A slow gradient is crucial for separating compounds with similar polarities. Collect fractions continuously throughout the process.

  • Fraction Analysis: Analyze the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a solvent system that gives a good separation of your product from impurities.

  • Combine and Concentrate: Combine the fractions that contain only the pure product (as determined by TLC) and remove the solvent under reduced pressure.

| Suggested Solvent Gradient for Column Chromatography | | :--- | :--- | | Step | Mobile Phase Composition (v/v) | | 1. Equilibration | 100% Hexane | | 2. Elution Start | 100% Hexane | | 3. Gradient | Increase to 2% Ethyl Acetate in Hexane over 5 column volumes | | 4. Gradient | Increase to 5% Ethyl Acetate in Hexane over 5 column volumes | | 5. Column Wash | 20-30% Ethyl Acetate in Hexane (to elute all remaining impurities) | Note: This is a starting suggestion. The optimal gradient must be determined based on TLC analysis of your specific crude mixture.

Troubleshooting Chromatography with TLC

This decision tree helps diagnose and solve common chromatography issues based on initial TLC results.

G Start Analyze Crude on TLC (e.g., 9:1 Hexane:EtOAc) Rf_High Product Rf > 0.5 (Runs too fast) Start->Rf_High Rf_Good 0.2 < Product Rf < 0.4 (Good separation) Start->Rf_Good Rf_Low Product Rf < 0.1 (Stuck at baseline) Start->Rf_Low Streak Product is a streak, not a spot Start->Streak Action_High Action: Decrease eluent polarity. Start column with 100% Hexane. Rf_High->Action_High Action_Good Action: Use this system. Start column with a slightly less polar mix (e.g., 95:5 Hexane:EtOAc). Rf_Good->Action_Good Action_Low Action: Increase eluent polarity. Try 7:3 or 1:1 Hexane:EtOAc for TLC. Rf_Low->Action_Low Action_Streak Action: Dilute sample for TLC. Consider a stronger eluent system (e.g., using DCM instead of EtOAc). Streak->Action_Streak

Caption: Troubleshooting chromatography using TLC.

References

  • JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Columbia University. Column chromatography. Columbia University. [Link]

  • Meijer, E. W., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry. [Link]

  • Journal of Chemical Education. (2010). The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. ResearchGate. [Link]

  • ChemRxiv. (2021). Enhanced stability and properties of benzene-1,3,5-tricarboxamide supramolecular copolymers through engineered coupled equilibria. ChemRxiv. [Link]

  • Dankers, P. Y. W., et al. (2022). Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. Journal of the American Chemical Society. [Link]

  • Meijer, E. W., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry. [Link]

  • Steed, J. W., et al. (2017). Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. CrystEngComm. [Link]

  • ResearchGate. (2018). Typical procedure for the synthesis of benzene‐1,3,5‐tricarboxamide.... ResearchGate. [Link]

  • ACS Publications. (2023). How to Characterize Supramolecular Polymers: A User Guide. ACS Publications. [Link]

  • ResearchGate. (2022). A guide to supramolecular polymerizations. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). A guide to supramolecular polymerizations. Polymer Chemistry. [Link]

  • Meijer, E. W., et al. (2018). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society. [Link]

  • Dankers, P. Y. W., et al. (2020). Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials. Biomacromolecules. [Link]

  • Leenders, C. M. A. (2015). Benzene-1,3,5-tricarboxamide-based supramolecular polymers in water. Eindhoven University of Technology. [Link]

  • Meijer, E. W., & Palmans, A. R. A. (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Chemical Society Reviews. [Link]

  • ResearchGate. (2010). Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides. ResearchGate. [Link]

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How to control the fiber length of self-assembled BTA structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling the self-assembly of 1,3,5-benzenetricarboxamide (BTA) structures. This guide is designed for researchers, scientists, and drug development professionals who are working with BTA-based supramolecular polymers. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you gain precise control over the fiber length of your self-assembled materials.

Introduction to BTA Self-Assembly

Benzene-1,3,5-tricarboxamides (BTAs) are versatile building blocks that self-assemble in solution to form one-dimensional, helical supramolecular polymers.[1] This assembly is primarily driven by a network of threefold intermolecular hydrogen bonds, often complemented by π-stacking and hydrophobic interactions.[1][2] The mechanism of this polymerization can range from isodesmic (where every addition of a monomer has the same association constant) to, more commonly for well-defined fibers, a cooperative or nucleation-elongation mechanism.[1]

In a cooperative process, the initial formation of a small aggregate (a nucleus, often a dimer) is thermodynamically less favorable than the subsequent addition of monomers to the growing fiber (elongation).[1] This distinction between nucleation and elongation is the key to forming long, stable, and well-defined fibers, and understanding how to manipulate these steps is fundamental to controlling the final fiber length.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with BTA self-assembly.

Q1: What is the fundamental mechanism that governs the formation of long BTA fibers?

The formation of long, well-ordered BTA fibers is typically governed by a cooperative (or nucleation-elongation) mechanism .[1] This process is characterized by two distinct thermodynamic phases: a difficult nucleation step (energetically costly) followed by a much more favorable elongation step. This high cooperativity is essential for producing highly ordered, one-dimensional supramolecular polymers, analogous to biological polymers like actin.[1] The alternative, an isodesmic mechanism, involves equal binding constants for all steps and typically results in a broader distribution of shorter aggregates.

Q2: How does the concentration of BTA monomers affect the final fiber length?

Monomer concentration is a critical parameter.

  • Below a critical concentration , which is dependent on the specific BTA derivative and solvent, polymerization will not occur to a significant extent.[3]

  • Above the critical concentration , higher concentrations generally lead to longer fibers under thermodynamic equilibrium. However, the kinetic pathway is also concentration-dependent. High concentrations can cause rapid formation of large, disordered clusters that slowly reorganize into ordered fibers over time.[4][5][6][7] Conversely, very dilute conditions can favor the formation of well-ordered oligomers from the outset, avoiding kinetic traps.[4][5]

Q3: Can I control fiber length by simply changing the temperature?

Yes, temperature is a powerful tool. The self-assembly of BTAs is often a temperature-dependent process.[8][9]

  • Cooling Rate: A slow, controlled cooling rate from a heated, molecularly dissolved state allows the system to remain under thermodynamic control, which is crucial for forming long, well-defined fibers.[1][10] Rapid cooling can trap the system in a kinetically favored state, often resulting in shorter, more polydisperse fibers.

  • Annealing: Holding the solution at a temperature just below the elongation temperature (Te) can serve as an annealing step, promoting the growth of longer fibers at the expense of shorter ones in a process similar to Ostwald ripening. Temperature can also be used to induce reversible assembly and disassembly.[9][11]

Q4: What is a "chain stopper" and how does it work?

A chain stopper, or chain capper, is a molecule that is structurally similar to the BTA monomer but is monofunctional, meaning it can bind to the end of a growing fiber but prevents further elongation.[12][13] By adding a specific ratio of chain stoppers to your BTA monomers, you can effectively and predictably control the average length of the supramolecular polymers.[14] This is one of the most direct and potent methods for tuning fiber length. Some BTA derivatives that only form stable dimers can also act as "sequestrators," controlling fiber length by reducing the concentration of available monomers for polymerization.[15][16]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My BTA fibers are consistently too short or highly polydisperse.

This is a common issue that often points to a lack of control over the nucleation and elongation processes.

Possible Cause 1: Isodesmic Assembly or Low Cooperativity The molecular design of your BTA derivative may favor an isodesmic self-assembly mechanism rather than a cooperative one. Certain side chains can disrupt the hydrogen bonding or stacking interactions necessary for a highly favorable elongation step.[1][17]

  • Diagnostic: Perform temperature-dependent UV-Vis or Circular Dichroism (CD) spectroscopy. A sharp, sigmoidal transition upon cooling is characteristic of a cooperative process, while a gradual, non-sigmoidal curve suggests isodesmic assembly.[1]

  • Solution: While redesigning the monomer is a long-term solution, you can try to enhance cooperativity by changing the solvent to one that promotes stronger hydrogen bonding or hydrophobic effects, thereby increasing the energetic difference between nucleation and elongation.

Possible Cause 2: Excessive Nucleation If the nucleation rate is too high relative to the elongation rate, many short fibers will form simultaneously, depleting the monomer pool before significant elongation can occur. This is often a result of kinetic factors.

  • Diagnostic: Analyze samples prepared with different cooling rates using techniques like Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM). If faster cooling leads to shorter fibers, excessive nucleation is likely the culprit.

  • Solution Workflow:

    • Optimize Cooling Profile: Dissolve your BTA compound at an elevated temperature (e.g., 60-80°C) to ensure it is fully molecularly dissolved.[9] Then, cool the solution very slowly (e.g., <0.5 °C/min) through the assembly temperature range. This minimizes the number of nucleation events.

    • Solvent Selection: A solvent that slightly destabilizes the nucleus but still favors elongation can be beneficial. This widens the thermodynamic gap between the two states. Experiment with solvent mixtures to fine-tune this balance.[18][19]

    • Concentration Tuning: Try lowering the initial monomer concentration. While this may seem counterintuitive, it can reduce the rate of spontaneous nucleation, allowing fewer nuclei to grow into longer fibers, especially if the system is under kinetic control.[4][5]

Problem 2: I cannot achieve reproducible fiber lengths between experiments.

Lack of reproducibility is typically due to subtle, uncontrolled variations in experimental conditions.

Possible Cause 1: Inconsistent Thermal History The self-assembly process is highly sensitive to the thermal protocol. Minor differences in heating temperatures, hold times, or cooling rates can lead to different outcomes.

  • Solution: Implement a strictly controlled and documented thermal protocol using a programmable water bath or heating block.

    • Step 1: Always heat the sample to the same temperature for a consistent duration to ensure complete dissociation of any pre-existing aggregates.

    • Step 2: Employ a linear and slow cooling ramp instead of allowing the sample to cool passively on the benchtop.[10]

    • Step 3: Allow the sample to equilibrate at the final temperature for a set period (e.g., 24 hours) before analysis to ensure it has reached thermodynamic equilibrium.

Possible Cause 2: Impurities Acting as Nucleators or Stoppers Trace impurities from synthesis or the solvent can act as unintended nucleating agents or chain stoppers, leading to unpredictable results.

  • Diagnostic: Analyze your BTA compound by high-purity methods (e.g., HPLC, elemental analysis) to ensure its purity. Use high-purity, anhydrous solvents for your experiments.

  • Solution: If impurities are suspected, re-purify your BTA monomer. Filter solvents before use to remove particulate matter that could act as heterogeneous nucleation sites.

Experimental Protocol: Standardized BTA Fiber Formation for Reproducibility

  • Preparation: Prepare a stock solution of the BTA monomer in a high-purity, anhydrous solvent at the desired concentration (e.g., 50 µM).

  • Dissolution: Place the vial containing the solution in a programmable heat block and heat to 80 °C. Hold at this temperature for 30 minutes to ensure all aggregates are fully dissolved into monomers.

  • Controlled Cooling: Program the heat block to cool from 80 °C to 20 °C at a linear rate of 0.2 °C per minute.

  • Equilibration: Once at 20 °C, allow the sample to equilibrate for at least 24 hours in a vibration-free environment.

  • Analysis: Characterize the resulting fiber length using AFM or cryo-TEM.

Problem 3: I need to produce fibers with a specific, narrowly-defined length.

Achieving monodisperse, length-controlled supramolecular polymers requires more advanced techniques that directly manipulate the polymerization process.

Solution 1: Seeded Growth (Living Supramolecular Polymerization) This powerful technique allows for the controlled growth of fibers from pre-existing "seeds," analogous to living covalent polymerization.[20][21]

  • Mechanism: By adding a small number of pre-formed BTA fiber fragments (seeds) to a solution of monomers held at a temperature where spontaneous nucleation is suppressed but elongation can still occur, you can grow fibers of a predictable length determined by the monomer-to-seed ratio.

  • Workflow Diagram:

seeded_growth cluster_0 Step 1: Seed Preparation cluster_1 Step 2: Seeded Growth LongFibers Long BTA Fibers Sonication Sonication LongFibers->Sonication Seeds Short Fiber 'Seeds' Sonication->Seeds Addition Add Seeds Seeds->Addition Monomers Monomer Solution (below nucleation temp) Monomers->Addition ControlledFibers Length-Controlled Fibers Addition->ControlledFibers

Caption: Workflow for seeded growth to control BTA fiber length.

Solution 2: Stoichiometric Control with Chain Stoppers As mentioned in the FAQs, this is a highly effective equilibrium-based method.

  • Mechanism: The chain stopper competes with monomers for the reactive ends of the polymer. The final average length is determined by the molar ratio of monomer to stopper.[12][14]

  • Quantitative Relationship: The number-average degree of polymerization () can be estimated based on the ratio of monomer ([M]) to chain stopper ([CS]).

  • Experimental Protocol:

    • Prepare separate stock solutions of your BTA monomer and a suitable chain stopper.

    • Combine the solutions at various molar ratios (e.g., 100:1, 50:1, 20:1 monomer:stopper).

    • Subject the mixtures to a standardized heating-cooling-equilibration cycle as described previously.

    • Characterize the resulting average fiber length for each ratio to create a calibration curve.

Data Summary: Effect of Control Strategies on Fiber Length

Control ParameterTypical Effect on Fiber LengthPolydispersityMechanism of Action
Increased Concentration Increases length (at equilibrium)Can be high (kinetic traps)Shifts equilibrium towards polymer
Slow Cooling Rate Increases lengthNarrows distributionMinimizes nucleation, favors elongation
Seeded Growth Tunable by monomer:seed ratioLowBypasses nucleation, promotes uniform elongation
Chain Stoppers Decreases length predictablyLowTerminates polymer growth

Underlying Mechanisms: A Deeper Look

To effectively troubleshoot, it is crucial to understand the interplay of forces and pathways governing BTA assembly.

The Cooperative Self-Assembly Pathway

The self-assembly process can be visualized as a free energy landscape where the monomeric state is separated from the stable polymeric state by an energy barrier for nucleation.

assembly_mechanism start Monomers nucleus Nucleus (Unstable) start->nucleus K_nuc polymer Supramolecular Polymer (Stable) nucleus->polymer K_elo E_axis_start E_axis_end E_axis_start->E_axis_end E_axis_label Free Energy (G) RC_axis_start RC_axis_end RC_axis_start->RC_axis_end RC_axis_label Assembly Coordinate path_start path_nucleus path_start->path_nucleus path_polymer path_nucleus->path_polymer Knuc ΔG_nuc > 0 (Unfavorable) Kelo ΔG_elo < 0 (Favorable)

Caption: Energy landscape for a cooperative self-assembly process.

This landscape illustrates why controlling the initial nucleation step is paramount. Experimental conditions that lower the nucleation barrier (ΔG_nuc) will lead to many nuclei and shorter fibers, while conditions that favor the elongation step (making ΔG_elo more negative) relative to nucleation will result in longer fibers.

References
  • Pal, A., et al. (2018). Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides. Accounts of Chemical Research, 51(9), 2277–2285. [Link]

  • Schnitzer, T., et al. (2022). In situ Synthesis of Supramolecular Polymers: Finding the Right Conditions when Combining Covalent and Non‐Covalent Synthesis. Angewandte Chemie International Edition, 61(35), e202205933. [Link]

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Common side reactions in the synthesis of N-substituted benzene-1,3,5-tricarboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Substituted Benzene-1,3,5-Tricarboxamides

Welcome to the technical support guide for the synthesis of N-substituted benzene-1,3,5-tricarboxamides, often referred to as benzene tricarboxamides (BTAs). These molecules are of significant interest in supramolecular chemistry, materials science, and drug development due to their ability to form well-ordered, hydrogen-bonded networks. However, their synthesis can be accompanied by several challenges, leading to low yields, difficult purifications, and inconsistent results.

This guide is structured to provide actionable solutions to common problems encountered during the synthesis, drawing from established chemical principles and field-proven insights. We will delve into the causality behind these issues and provide robust, self-validating protocols to enhance the success of your experiments.

Troubleshooting Guide: Common Side Reactions & Synthesis Issues

This section addresses the most frequently encountered problems in a question-and-answer format, providing detailed explanations and corrective actions.

Question 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting amine. What's going wrong?

This is a classic issue often stemming from incomplete conversion. The root cause typically lies in one of three areas: inefficient activation of the carboxylic acid groups, poor reagent solubility, or competing side reactions.

Probable Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The conversion of the three carboxylic acid groups of benzene-1,3,5-tricarboxylic acid (trimesic acid) to a more reactive species is paramount. The most common method is the formation of the acyl chloride (trimesoyl chloride) using thionyl chloride (SOCl₂) or oxalyl chloride. Incomplete conversion to the acyl chloride is a frequent culprit for low yields.

    • Expert Insight: While both SOCl₂ and oxalyl chloride are effective, oxalyl chloride often produces cleaner reactions as the byproducts (CO, CO₂) are gaseous. However, thionyl chloride is less expensive and often sufficient. The key is to use a significant excess of the chlorinating agent and to ensure the reaction goes to completion.

    • Troubleshooting Protocol:

      • Ensure your trimesic acid is completely dry. Moisture will consume the chlorinating agent.

      • Use at least 3-5 equivalents of thionyl chloride per carboxylic acid group (i.e., 9-15 equivalents total).

      • Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.

      • Reflux the mixture (typically in neat SOCl₂ or with a high-boiling inert solvent like toluene) for several hours (4-24h) until the evolution of HCl gas ceases and the solid trimesic acid has fully dissolved.

      • Crucially, remove all excess thionyl chloride under vacuum before adding your amine. Residual SOCl₂ will react with the amine, quenching it and complicating purification.

  • Poor Solubility of Starting Materials: Trimesic acid is notoriously insoluble in many common organic solvents. If it does not fully react to form the more soluble trimesoyl chloride, the reaction will be heterogeneous and slow, leading to incomplete conversion.

  • Hydrolysis of the Acyl Chloride: Trimesoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or wet solvents. This reverts it back to the unreactive trimesic acid.

    • Preventative Measures:

      • Always use anhydrous solvents (e.g., dry THF, DCM, or dioxane).

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Ensure all glassware is oven-dried before use.

Troubleshooting Workflow for Low Yield

G Start Low Yield & Unreacted Amine CheckActivation Verify Acyl Chloride Formation Start->CheckActivation CheckConditions Assess Reaction Conditions Start->CheckConditions CheckPurity Analyze Starting Materials Start->CheckPurity IncompleteActivation Incomplete Conversion to Acyl Chloride CheckActivation->IncompleteActivation Yes Hydrolysis Acyl Chloride Hydrolysis CheckConditions->Hydrolysis Moisture Present? Solubility Poor Reagent Solubility CheckConditions->Solubility Heterogeneous? WetReagents Wet Amine or Solvent CheckPurity->WetReagents Yes Sol_Activation Increase SOCl₂/Oxalyl Chloride Add cat. DMF Increase Reflux Time IncompleteActivation->Sol_Activation Sol_Conditions Use Anhydrous Solvents Run Under Inert Atmosphere Dry Glassware Hydrolysis->Sol_Conditions Solubility->Sol_Activation WetReagents->Sol_Conditions Sol_Purity Dry Trimesic Acid & Amine Purify Amine if Necessary WetReagents->Sol_Purity

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My TLC shows multiple product spots, making purification a nightmare. How can I improve the selectivity for the tri-substituted product?

The formation of mono-, di-, and tri-substituted products is a common issue, arising from the statistical probability of the amine reacting with the three electrophilic sites on the trimesoyl chloride.

Probable Causes & Solutions:

  • Stoichiometry and Addition Rate: The relative ratios of reactants are critical.

    • Expert Insight: While theory dictates a 3:1 ratio of amine to trimesoyl chloride, an excess of the amine is often used to drive the reaction to completion and ensure all three acyl chloride groups react. However, adding the trimesoyl chloride solution too quickly to the amine can create localized areas of high concentration, promoting the formation of the tri-substituted product at the expense of leaving some trimesoyl chloride unreacted, which then gets quenched or forms other species.

    • Troubleshooting Protocol:

      • Use a slight excess of the amine (e.g., 3.1 - 3.3 equivalents).

      • Dissolve the trimesoyl chloride in an anhydrous solvent.

      • Add the trimesoyl chloride solution slowly, dropwise to a cooled (0 °C) solution of the amine and a non-nucleophilic base (like triethylamine or pyridine) over a period of 30-60 minutes. The base is crucial to scavenge the HCl byproduct, which would otherwise protonate and deactivate the amine.

      • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Steric Hindrance: If the N-substituent on the amine is bulky, the formation of the di- and tri-substituted products can be sterically hindered. After one or two amines have attached, the remaining acyl chloride groups may be too crowded to react further.

    • Solutions:

      • Increase the reaction temperature to provide more energy to overcome the steric barrier.

      • Prolong the reaction time significantly (24-72 hours).

      • Consider a less sterically hindered amine if the application allows.

Reaction Pathway Visualization

G TMC Trimesoyl Chloride Mono Mono-substituted Intermediate TMC->Mono + Amine Side Hydrolysis Side-Product (Carboxylic Acid) TMC->Side + H₂O Amine R-NH₂ (Amine) Di Di-substituted Intermediate Mono->Di + Amine Mono->Side + H₂O Tri Desired Tri-substituted Product (BTA) Di->Tri + Amine Di->Side + H₂O H2O H₂O (Moisture)

Caption: Main reaction pathway vs. hydrolysis side reaction.

Frequently Asked Questions (FAQs)

  • Q: What is the best method for purifying the final N-substituted benzene-1,3,5-tricarboxamide product?

    • A: Purification can be challenging due to the high polarity and often poor solubility of the products. A multi-step approach is usually best. First, perform an aqueous workup. Wash the crude product sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a dilute base (e.g., 5% NaHCO₃) to remove any unreacted trimesic acid, and finally with brine. The resulting solid can then be purified by either recrystallization from a high-boiling polar solvent (like DMF, DMAc, or ethanol) or by column chromatography using silica gel with a polar eluent system (e.g., DCM/Methanol or Chloroform/Methanol gradient).

  • Q: My product seems completely insoluble after synthesis. How can I characterize it?

    • A: High insolubility is a known characteristic of many BTAs due to strong intermolecular hydrogen bonding which favors aggregation. For characterization, you will likely need to use aggressive polar aprotic solvents. For NMR, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated DMF are standard choices. For mass spectrometry, techniques like MALDI or ESI with a suitable solvent system may be required.

  • Q: How can I monitor the progress of the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a polar mobile phase (e.g., 10% Methanol in DCM). You should see the spot corresponding to your starting amine disappear and a new, typically lower Rf spot corresponding to your product appear. The product, being much larger and more polar, will move slower on the silica plate. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Key Experimental Protocols

Protocol 1: General Synthesis of N,N',N''-tripropylbenzene-1,3,5-tricarboxamide

This protocol provides a representative example for the synthesis of a simple BTA.

1. Synthesis of Trimesoyl Chloride: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzene-1,3,5-tricarboxylic acid (1.0 eq). b. Add thionyl chloride (10 eq) and a catalytic amount of DMF (3-4 drops). c. Heat the mixture to reflux (approx. 80 °C) and maintain for 12 hours. The reaction is complete when the solid has fully dissolved. d. Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting solid is trimesoyl chloride, which should be used immediately.

2. Amide Formation: a. In a separate flask under a nitrogen atmosphere, dissolve n-propylamine (3.2 eq) and triethylamine (3.5 eq) in anhydrous THF. b. Cool the amine solution to 0 °C using an ice bath. c. Dissolve the crude trimesoyl chloride from step 1d in a minimum amount of anhydrous THF. d. Add the trimesoyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring. e. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

3. Work-up and Purification: a. Remove the THF under reduced pressure. b. Redissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with 1M HCl (2x), 5% NaHCO₃ (2x), and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. e. Purify the crude solid by recrystallization from hot ethanol to yield the pure N,N',N''-tripropylbenzene-1,3,5-tricarboxamide as a white solid.

Technical Support Center: Enhancing the Mechanical Strength of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16) Organogels

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA-C12C16) organogels. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly hydrophobic gelator and wish to optimize the mechanical properties of their gels. Due to the specific nature of BTA-C12C16, with its long, branched alkyl chains, direct literature is sparse. Therefore, this guide synthesizes fundamental principles of supramolecular chemistry, particularly from related benzene-1,3,5-tricarboxamide (BTA) systems and other low-molecular-weight organogelators (LMWGs), to provide actionable troubleshooting advice and answers to frequently asked questions.

Part 1: Fundamentals of BTA-C12C16 Gelation

The gelation of BTA-C12C16 in organic solvents is a fascinating example of supramolecular self-assembly. The process is driven by a combination of non-covalent interactions that lead to the formation of a three-dimensional network capable of entrapping solvent molecules.

The Self-Assembly Mechanism:

  • Hydrogen Bonding: The core of the BTA-C12C16 molecule features three amide groups. These groups form strong, directional hydrogen bonds with neighboring BTA-C12C16 molecules, leading to the formation of one-dimensional stacks.[1][2]

  • π-π Stacking: The central benzene rings of the BTA molecules can interact through π-π stacking, further stabilizing the one-dimensional assemblies.[3]

  • Van der Waals Interactions: The very long and bulky dodecylhexadecyl aliphatic chains play a crucial role. These chains interact via van der Waals forces, promoting the association of the BTA stacks into thicker fibers and bundles.[4] The significant hydrophobicity of these chains is a primary driver for aggregation in non-polar solvents.[5][6]

  • Fiber Entanglement: As these fibers grow and interact, they become entangled, forming a complex 3D network that immobilizes the solvent, resulting in the formation of a gel.

cluster_0 Molecular Level cluster_1 Nano/Micro Scale cluster_2 Macro Scale BTA BTA-C12C16 Monomers Stacks 1D Stacks (H-bonding, π-π stacking) BTA->Stacks Self-Assembly Fibers Fibers/Bundles (van der Waals) Stacks->Fibers Aggregation Network 3D Gel Network (Fiber Entanglement) Fibers->Network Entanglement

Caption: Self-assembly of BTA-C12C16 from monomers to a macroscopic gel network.

Part 2: Troubleshooting Guide for Improving Mechanical Strength

This section is formatted as a series of questions and answers to address common challenges encountered during the formulation of BTA-C12C16 gels.

Q1: My BTA-C12C16 gel is too weak and collapses easily. How can I increase its stiffness?

A1: A weak gel structure is often due to a poorly formed or sparsely connected fibrillar network. Several factors can be adjusted to enhance the gel's mechanical strength, which is typically measured by the storage modulus (G') in rheological experiments.[7]

  • Increase Gelator Concentration: This is the most straightforward approach. A higher concentration of BTA-C12C16 will lead to a denser network of fibers, increasing the gel's stiffness. It is important to explore a range of concentrations to find the optimal balance between strength and material cost/processability.

  • Optimize the Solvent: The choice of solvent is critical. For a highly hydrophobic molecule like BTA-C12C16, non-polar organic solvents such as alkanes (e.g., hexadecane, dodecane), aromatic solvents (e.g., toluene, xylene), or silicone oils are generally preferred. The solvent's interaction with the alkyl chains of the gelator influences the self-assembly process.[8][9] A solvent that is too "good" at solvating the BTA-C12C16 molecule may hinder aggregation and lead to a weaker gel or no gel at all. Conversely, a very "poor" solvent might cause precipitation instead of gelation. A systematic screening of solvents with varying polarity is recommended.

  • Control the Cooling Rate: The rate at which a heated solution of BTA-C12C16 is cooled can significantly impact the morphology of the self-assembled network. A slower cooling rate generally allows for the formation of more ordered and longer fibers, which can lead to a stronger gel. Rapid cooling can trap the system in a kinetically less stable state with a less robust network.

Q2: I've tried increasing the concentration, but the gel is still not strong enough for my application. What else can I do?

A2: If increasing the gelator concentration is not sufficient or desirable, incorporating additives can be a powerful strategy to reinforce the gel network.

  • Polymeric Additives: The addition of a small amount of a high molecular weight polymer that is soluble in the chosen solvent can significantly enhance the mechanical properties of the gel. The polymer chains can become entangled with the BTA-C12C16 fibers, creating a composite network with improved elasticity and strength. Suitable polymers could include polyisobutylene, polystyrene, or other elastomers depending on the solvent system.

  • Nanoparticle Fillers: Inert nanoparticles, such as silica, carbon nanotubes, or graphene, can act as physical cross-linking points within the gel network. The BTA-C12C16 fibers can adsorb onto the surface of the nanoparticles, leading to a more interconnected and reinforced structure. The surface chemistry of the nanoparticles should be compatible with the non-polar environment of the organogel.

  • Co-gelation with other LMWGs: Introducing a second, structurally compatible low-molecular-weight gelator can sometimes lead to a synergistic effect, resulting in a mixed-fiber network with enhanced mechanical properties. The co-gelator should ideally have a similar self-assembly motif (e.g., another BTA derivative or a different type of organogelator with long alkyl chains).

cluster_0 Initial State cluster_1 Reinforcement Strategies cluster_2 Outcome WeakGel Weak Gel (Low BTA-C12C16 conc.) AddPolymer Add Polymer WeakGel->AddPolymer AddNano Add Nanoparticles WeakGel->AddNano CoGel Co-gelation WeakGel->CoGel StrongGel Mechanically Strong Gel AddPolymer->StrongGel AddNano->StrongGel CoGel->StrongGel

Caption: Strategies for reinforcing a weak BTA-C12C16 gel.

Q3: My gel appears inhomogeneous with clumps of solid material. What is causing this and how can I fix it?

A3: Inhomogeneity and the presence of precipitates suggest that the BTA-C12C16 is not fully dissolving before gelation or is crashing out of solution too quickly.

  • Ensure Complete Dissolution: It is crucial to heat the mixture of BTA-C12C16 and solvent to a temperature high enough to ensure complete dissolution of the gelator. The solution should be clear and visually free of any solid particles before cooling is initiated. Using a magnetic stirrer during heating can aid in dissolution.

  • Consider Sonication: Sonication of the hot solution before cooling can help to break up any small, persistent aggregates and promote a more uniform self-assembly process upon cooling.

  • Solvent Selection Revisited: As mentioned in A1, a solvent that is too "poor" for the gelator can lead to precipitation rather than the formation of a fine fibrillar network. If you are observing precipitation, you may need to switch to a slightly better solvent for BTA-C12C16.

Part 3: Frequently Asked Questions (FAQs)

Q: What is a typical concentration range for forming gels with BTA-C12C16?

A: For many LMWGs, the critical gelation concentration (CGC) can range from less than 0.1% to over 5% (w/v). Given the high molecular weight and extensive alkyl chains of BTA-C12C16, it is likely to be an effective gelator at low concentrations. A good starting point for experimentation would be in the range of 0.5% to 2% (w/v).

Q: How can I quantitatively measure the mechanical strength of my gels?

A: Oscillatory rheology is the standard technique for characterizing the viscoelastic properties of gels.[8] A frequency sweep experiment will yield the storage modulus (G'), which represents the elastic component of the gel, and the loss modulus (G''), which represents the viscous component. A strong gel will have a G' that is significantly higher than G'' and is relatively independent of frequency. A strain sweep experiment should be performed first to determine the linear viscoelastic region (LVER) of the gel.

Q: Is it possible to create a thermo-reversible gel with BTA-C12C16?

A: Yes, gels formed from LMWGs through non-covalent interactions are typically thermo-reversible.[10] This means the gel will transition to a solution (sol) upon heating and reform upon cooling. This property is highly advantageous for processing and applications such as in-situ forming depots.[11]

Q: Can I use BTA-C12C16 to create hydrogels?

A: No, BTA-C12C16 is an extremely hydrophobic molecule due to its long alkyl chains and is not soluble in water. It is designed to be an organogelator, meaning it forms gels in organic solvents. To create BTA-based hydrogels, the peripheral chains would need to be modified with hydrophilic groups like polyethylene glycol (PEG) or charged moieties.

Part 4: Experimental Protocols

Protocol 1: Preparation of a BTA-C12C16 Organogel
  • Weigh the desired amount of BTA-C12C16 and add it to a vial.

  • Add the calculated volume of the chosen organic solvent to achieve the target concentration.

  • Add a small magnetic stir bar to the vial.

  • Seal the vial and place it in a heating block or oil bath on a magnetic stir plate.

  • Heat the mixture with stirring until the BTA-C12C16 is completely dissolved and the solution is clear. The required temperature will depend on the solvent and concentration.

  • Once dissolved, turn off the heat and stirring and allow the vial to cool to room temperature undisturbed. For controlled cooling, the vial can be placed in a dewar or an insulated container.

  • Gel formation can be confirmed by inverting the vial; a stable gel will not flow.

Protocol 2: Rheological Characterization of a BTA-C12C16 Organogel
  • Prepare the organogel as described in Protocol 1, preferably directly on the rheometer plate if possible, or carefully transfer the gel to the plate.

  • Use a parallel plate or cone-plate geometry. For soft gels, a larger diameter geometry is often preferred.

  • Lower the geometry to the desired gap, ensuring the gel fills the gap completely and trim any excess material.

  • Allow the sample to equilibrate at the testing temperature for a few minutes.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Select a strain value within the LVER and perform a frequency sweep (e.g., from 0.1 to 100 rad/s) to measure G' and G'' as a function of frequency.

  • Data Analysis: A higher G' value indicates a stronger gel. The ratio of G''/G' (tan δ) provides information about the gel's damping properties.

Part 5: Summary of Influencing Factors

The following table summarizes the expected qualitative effects of various experimental parameters on the mechanical strength of BTA-C12C16 organogels.

ParameterChangeExpected Effect on Mechanical Strength (G')Rationale
Gelator Concentration IncreaseIncreaseDenser fibrillar network with more entanglement points.
Cooling Rate Decrease (Slower)IncreaseAllows for the formation of longer, more ordered fibers, leading to a more robust network.
Solvent Quality Poorer (less solvating)Increase (up to a point)Promotes stronger self-assembly. However, if too poor, precipitation will occur.
Polymer Additive AdditionIncreasePolymer chains entangle with the BTA fibers, reinforcing the network.[5]
Nanoparticle Filler AdditionIncreaseNanoparticles act as multifunctional cross-linking points for the BTA fibers.

References

  • Supramolecular gels with high strength by tuning of calix[12]arene-derived networks. (n.d.). Nature Communications. [Link]

  • Ghosh, D., Mulvee, M. T., & Damodaran, K. K. (2019). Tuning Gel State Properties of Supramolecular Gels by Functional Group Modification. Gels, 5(4), 48. [Link]

  • Cui, J., van der Varst, P. G. P., & Appel, W. P. J. (2017). Tough Supramolecular Hydrogel Based on Strong Hydrophobic Interactions in a Multiblock Segmented Copolymer. Macromolecules, 50(8), 3348–3356. [Link]

  • Lloyd, G. O., & Steed, J. W. (2009). Anion-tuning of supramolecular gel properties. Nature Chemistry, 1(6), 437–442. [Link]

  • Li, Z., Zhang, H., Liu, G., Li, Y., Wang, Z., & Wang, H. (2023). Evaluation of Supramolecular Gel Properties and Its Application in Drilling Fluid Plugging. Gels, 9(9), 731. [Link]

  • Ghosh, D., Mulvee, M. T., & Damodaran, K. K. (2019). Tuning Gel State Properties of Supramolecular Gels by Functional Group Modification. Gels, 5(4), 48. [Link]

  • Li, W., Liu, Z., Yu, Y., Wang, Y., Zhang, Y., & Zhang, W. (2022). A Supramolecular Hydrogel Enabled by the Synergy of Hydrophobic Interaction and Quadruple Hydrogen Bonding. Polymers, 14(8), 1572. [Link]

  • Preparation of High Temperature Resistant High Strength Supramolecular Gels Based on Hydrophobic Association and Hydrogen Bonding and its Application in Formation Pluggingg. (n.d.). ResearchGate. [Link]

  • Cui, J., van der Varst, P. G. P., & Appel, W. P. J. (2017). Tough Supramolecular Hydrogel Based on Strong Hydrophobic Interactions in a Multiblock Segmented Copolymer. Macromolecules, 50(8), 3348–3356. [Link]

  • Sahoo, S., et al. (2016). The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. Gels, 2(3), 22. [Link]

  • Stals, P. J. M., et al. (2009). Asymmetrically substituted benzene-1,3,5-tricarboxamides: self-assembly and odd-even effects in the solid state and in dilute solution. Chemistry, 15(38), 9769-9781. [Link]

  • The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. (n.d.). ResearchGate. [Link]

  • Bouteiller, L., et al. (2016). Tuning the nature and stability of self-assemblies formed by ester benzene 1,3,5-tricarboxamides: the crucial role played by the substituents. Soft Matter, 12(1), 229-240. [Link]

  • Stals, P. J. M., et al. (2009). Asymmetrically substituted benzene-1,3,5-tricarboxamides: self-assembly and odd-even effects in the solid state and in dilute solution. Chemistry - A European Journal, 15(38), 9769-9781. [Link]

  • Asymmetrically Substituted Benzene-1,3,5-tricarboxamides: Self-Assembly and Odd-Even Effects in the Solid State and in Dilute Solution. (n.d.). ResearchGate. [Link]

  • Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties. (2017). Molecules, 22(10), 1735. [Link]

  • Methionine-Derived Organogels as Lubricant Additives Enhance the Continuity of the Oil Film through Dynamic Self-Healing Assembly. (2022). Langmuir, 38(37), 11492-11501. [Link]

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Technical Support Center: Benzene-1,3,5-Tricarboxamide (BTA) Organogel Stability

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-03

Introduction

Benzene-1,3,5-tricarboxamide (BTA) derivatives are a cornerstone of supramolecular chemistry, prized for their ability to self-assemble into well-defined, one-dimensional fibrous structures. These fibers can entrap solvent molecules to form organogels with applications ranging from drug delivery to tissue engineering.[1] The reversible nature of the non-covalent interactions, primarily hydrogen bonding and π-π stacking, that drive BTA assembly also makes these materials sensitive to their environment, leading to potential stability issues over time.[2][3]

This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering stability challenges with BTA organogels. It is structured in a question-and-answer format to directly address common problems, explaining the underlying scientific principles and offering actionable solutions.

The Foundation of BTA Self-Assembly

The stability of a BTA organogel is intrinsically linked to the thermodynamics and kinetics of its self-assembly process. BTA molecules stack into helical columns through threefold hydrogen bonding between the amide groups. These columns then bundle together to form the fibrillar network that constitutes the gel.

BTA_Self_Assembly cluster_0 Molecular Level cluster_1 Supramolecular Level cluster_2 Nanoscale cluster_3 Macroscopic BTA Monomers BTA Monomers H-Bonded Stacks BTA BTA BTA BTA Monomers->H-Bonded Stacks Hydrogen Bonding & π-π Stacking Fibrillar Network Fibrillar Network H-Bonded Stacks->Fibrillar Network Hierarchical Bundling Organogel Organogel Fibrillar Network->Organogel Solvent Entrapment

Caption: Hierarchical self-assembly of BTA monomers into a macroscopic organogel.

Troubleshooting Guide & FAQs

Issue 1: My organogel is collapsing or exhibiting syneresis (solvent expulsion) over time.

Question: I successfully formed a firm BTA organogel, but after a few days/weeks in storage, it has shrunk and a layer of solvent has appeared on top. What is causing this and how can I prevent it?

Answer:

Syneresis is a common aging phenomenon in gels and is driven by the thermodynamically favorable process of network coarsening.[4] Over time, the fibrillar network of the BTA organogel can rearrange to minimize its surface energy. This often involves the thickening of existing fibers at the expense of thinner ones, leading to larger pores within the network and the subsequent expulsion of the entrapped solvent.

Root Causes and Solutions:

Cause Scientific Explanation Troubleshooting Strategy
Sub-optimal Gelator Concentration A concentration below the critical gelation concentration (CGC) or in a metastable region can lead to an unstable network prone to rearrangement.[5]Determine the CGC for your specific BTA-solvent system. Operate at a concentration sufficiently above the CGC to ensure a robust and well-entangled network.
Solvent-Gelator Mismatch The stability of the BTA fibrils is highly dependent on the interactions with the solvent.[6] A solvent that poorly solvates the BTA side chains can promote excessive aggregation and network collapse. Conversely, a solvent that interacts too strongly can disrupt the intermolecular hydrogen bonds holding the fibrils together.Screen a range of solvents with varying polarity and hydrogen bonding capabilities. Utilize solubility parameters like Hansen or Hildebrand to guide solvent selection.[6]
Temperature Fluctuations BTA organogels are often thermo-reversible.[7] Temperature cycling can induce partial dissolution and re-gelation, leading to a less homogeneous and less stable network over time.Store the organogels at a constant, controlled temperature. If the application involves temperature changes, consider using BTA derivatives with stronger intermolecular interactions to increase thermal stability.
Mechanical Stress Vibration or other mechanical disturbances can provide the energy needed to overcome the activation barrier for network rearrangement, accelerating syneresis.Store gels in a vibration-free environment.

Experimental Protocol: Determining the Critical Gelation Concentration (CGC)

  • Prepare a series of vials with varying concentrations of your BTA derivative in the chosen solvent.

  • Heat the vials until the BTA is fully dissolved.

  • Allow the vials to cool to room temperature undisturbed for a set period (e.g., 24 hours).

  • Invert each vial. The CGC is the lowest concentration at which a stable gel forms that does not flow upon inversion.[5]

Issue 2: The mechanical properties (e.g., stiffness) of my organogel are changing over time.

Question: My BTA organogel was initially very stiff, but it has become weaker and more fluid-like after storage. What's happening?

Answer:

A decrease in the mechanical strength of a BTA organogel over time points to a disruption or degradation of the underlying fibrillar network. This can be due to either a rearrangement of the non-covalent network or chemical degradation of the BTA molecules themselves.

Root Causes and Solutions:

Cause Scientific Explanation Troubleshooting Strategy
Ostwald Ripening Similar to syneresis, this process involves the growth of larger, more stable fibrillar structures at the expense of smaller, less stable ones. This can lead to a less interconnected network with fewer cross-linking points, reducing the overall modulus.Optimize the initial cooling rate during gel formation. A faster "shock" cooling can sometimes lead to a more kinetically trapped, but less thermodynamically stable, network. Slower cooling may allow for the formation of a more robust initial network.
Solvent Evaporation If the container is not properly sealed, volatile solvents can evaporate over time.[7] This changes the gelator-to-solvent ratio, which can significantly alter the mechanical properties.Ensure gels are stored in hermetically sealed containers. For long-term studies, consider sealing vials with paraffin film.
Chemical Degradation While generally stable, the amide bonds in BTA molecules can be susceptible to hydrolysis, especially in the presence of acidic or basic contaminants and water.[8][9] This breaks down the BTA molecules, preventing them from participating in the self-assembled network.Ensure the use of high-purity, dry solvents. If aqueous components are necessary, buffer the system to a neutral pH. Consider performing stability studies in the presence of potential excipients or active pharmaceutical ingredients (APIs).
Photodegradation Some BTA derivatives, particularly those with aromatic side chains, may be susceptible to photodegradation upon exposure to UV light.[10]Store gels in the dark or in amber vials to protect them from light.

Experimental Protocol: Time-Resolved Rheology

  • Sample Preparation: Prepare a fresh BTA organogel directly on the rheometer plate or load a pre-formed gel.

  • Method: Perform oscillatory time sweeps at a constant strain (within the linear viscoelastic region) and frequency.

  • Analysis: Monitor the storage modulus (G') and loss modulus (G'') over an extended period (hours to days). A decrease in G' indicates a weakening of the gel structure.

Troubleshooting_Workflow cluster_Syneresis Syneresis Path cluster_Stiffness Stiffness Change Path Start Gel Instability Observed Q1 Syneresis or Stiffness Change? Start->Q1 A1 Check Gelator Concentration (Is it > CGC?) Q1->A1 Syneresis B1 Characterize Network Morphology (Microscopy) Q1->B1 Stiffness Change A2 Evaluate Solvent Quality (Purity, Polarity) A1->A2 A3 Control Storage Conditions (Temperature, Vibration) A2->A3 End Stable Gel Achieved A3->End B2 Assess Chemical Integrity (NMR, HPLC) B1->B2 B3 Control Environmental Factors (Light, Atmosphere) B2->B3 B3->End

Caption: A logical workflow for troubleshooting BTA organogel stability issues.

Issue 3: My gel's stability is affected by the presence of other molecules (e.g., APIs, excipients).

Question: I am developing a BTA organogel for drug delivery, but the incorporation of my active pharmaceutical ingredient (API) seems to destabilize the gel. Why is this happening?

Answer:

The introduction of guest molecules into a BTA organogel can disrupt the delicate balance of non-covalent interactions that maintain the gel network.[10] The guest molecules can interact with the BTA monomers or fibrils, interfering with the self-assembly process or altering the solvent environment.

Root Causes and Solutions:

Cause Scientific Explanation Troubleshooting Strategy
Competitive Hydrogen Bonding If the API or excipient contains strong hydrogen bond donors or acceptors, it can compete with the amide-amide hydrogen bonding essential for BTA stacking.Modify the API to a salt or ester form to reduce its hydrogen bonding capacity, if possible. Alternatively, design BTA molecules with bulkier side chains that can sterically shield the hydrogen-bonding core from the guest molecules.
Alteration of Solvent Properties The addition of a guest molecule, especially at high concentrations, can change the overall polarity and solvating power of the liquid phase, effectively creating a new "co-solvent" system that may not be optimal for gelation.[3]Re-evaluate the optimal gelator concentration in the presence of the API. It may be necessary to increase the BTA concentration to compensate for the destabilizing effect.
Specific Binding to BTA Fibrils Some molecules may have a specific affinity for the surface of the BTA fibrils, which can alter the surface energy and promote aggregation or dissolution. This is a known phenomenon, for instance, with serum albumin proteins in biological media.[10]Characterize the interaction between the guest molecule and the BTA using techniques like Isothermal Titration Calorimetry (ITC) or fluorescence spectroscopy. If a strong interaction is confirmed, consider modifying the BTA side chains to be more "inert" to the guest molecule.

Experimental Protocol: Characterizing Gel-API Compatibility

  • Visual Observation: Prepare gels with increasing concentrations of the API and visually inspect for changes in gel formation, clarity, and stability over time.

  • Rheology: Perform frequency sweeps on gels containing the API to quantify changes in the storage (G') and loss (G'') moduli. A significant decrease in G' indicates destabilization.

  • Differential Scanning Calorimetry (DSC): Measure the gel-to-sol transition temperature (Tgel) of the gels with and without the API. A lower Tgel in the presence of the API suggests a destabilization of the network.[7]

References

  • Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials.
  • Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. PubMed Central.
  • Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggreg
  • Typical procedure for the synthesis of benzene‐1,3,5‐tricarboxamide...
  • Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubiliz
  • A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels. Royal Society of Chemistry.
  • Molecular Tuning of a Benzene-1,3,5-Tricarboxamide Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks. PubMed.
  • Enhanced Stability and Properties of Benzene-1,3,5-Tricarboxamide Supramolecular Copolymers through Engineered Coupled Equilibria. Wiley Online Library.
  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. CrystEngComm (RSC Publishing).
  • Molecular Tuning of a Benzene‐1,3,5‐Tricarboxamide Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and. University of Groningen research portal.
  • Sterically demanding benzene-1,3,5-tricarboxamides: Tuning the mechanisms of supramolecular polymerization and chiral amplification.
  • (PDF) Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off.
  • (PDF) Enhanced Stability and Properties of Benzene‐1,3,5‐Tricarboxamide Supramolecular Copolymers through Engineered Coupled Equilibria.
  • The role of solvents in organogels.
  • ORGANOGEL: FACTORS AND ITS IMPORTANCE. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Composition of the organogels used for stability tests.
  • ORGANOGEL: FACTORS AND ITS IMPORTANCE.
  • Solvent Effect on Organogel Formation by Low Molecular Weight Molecules.
  • Factors Affecting Stability of Formul
  • Solvents effects in the formation and viscoelasticity of DBS organogels.
  • Solvent Effects on Gelation Behavior of the Organogelator Based on L-Phenylalanine Dihydrazide Deriv
  • Formulation, Optimization and Evaluation of Organogel for Topical Delivery of Acyclovir. Journal of Drug Delivery and Therapeutics.
  • Characterization of organogel as a novel oral controlled release formul
  • Main degradation mechanisms detected by post-mortem analysis after aging.
  • Physical Aspects of Organogelation: A Point of View.
  • Capacity Degradation and Aging Mechanisms Evolution of Lithium-Ion Batteries under Different Oper
  • Lithium Ion Battery Anode Aging Mechanisms. PMC - NIH.
  • Degradation Mechanisms and Lifetime Prediction for Lithium-Ion B
  • Lithium Ion Battery Anode Aging Mechanisms.
  • Illustration of base-instability and acid-stability of the organogel of 1 in 1,2-dichlorobenzene.

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Effect of impurities on the self-assembly of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Self-Assembly of BTA-C12C16

Guide ID: TSC-BTA-SA-001 Topic: Effect of Impurities on the Self-Assembly of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the technical support guide for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide, hereafter referred to as BTA-C12C16. This molecule is a C3-symmetric discotic amphiphile designed for robust self-assembly into one-dimensional supramolecular polymers.[1] The process is primarily driven by a synergistic combination of threefold intermolecular hydrogen bonding between the central amide groups and van der Waals interactions among the extensive aliphatic side chains.[2][3]

The resulting fibrillar nanostructures are of significant interest in drug delivery, tissue engineering, and materials science.[1][4] However, the very nature of these non-covalent interactions makes the self-assembly process exquisitely sensitive to extraneous chemical species. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the detrimental effects of impurities on the reproducible formation of BTA-C12C16 assemblies.

Section 1: Frequently Asked Questions (FAQs): Understanding Impurity Effects

Q1: What are the most common classes of impurities that interfere with BTA-C12C16 self-assembly?

A1: Impurities typically originate from the synthesis, purification, or experimental setup. They can be broadly categorized as:

  • Unreacted Starting Materials: Residual 1,3,5-benzenetricarbonyl trichloride (BTC) or the 4-dodecylhexadecyl amine starting material.

  • Synthesis Byproducts: Partially substituted BTA molecules (di- or mono-substituted), amine salts, or products from side reactions.[5]

  • Solvent-Related Impurities: Primarily water, but also peroxides, acidic/basic contaminants, or trace amounts of protic solvents (e.g., methanol, ethanol) in an apolar medium.[6][7][8]

  • Process-Contaminating Impurities: Residual catalysts (e.g., coupling agents, bases), salts from workup procedures (e.g., NaCl, MgSO4), or leachates from labware (e.g., plasticizers).[9][10]

Q2: How do impurities mechanistically disrupt the self-assembly of BTA-C12C16?

A2: Impurities disrupt the delicate balance of non-covalent forces essential for supramolecular polymerization:

  • Hydrogen Bond Disruption: Water and other protic molecules are the primary culprits. They act as competitive hydrogen bond donors and acceptors, intercalating into the BTA stacks and preventing the formation of the stable, threefold H-bond motif that drives polymerization.[11][12] This leads to poorly formed or truncated fibers.

  • Steric Hindrance: Bulky byproducts or unreacted materials can co-assemble and introduce defects, disrupting the uniform π-π stacking of the aromatic cores and altering the helical pitch of the fibers.[13]

  • Electrostatic Interference: Ionic impurities (salts, residual catalysts) can alter the local dielectric constant of the medium, which can screen the electrostatic component of the hydrogen bonds and other polar interactions, thereby weakening the overall association constant.

  • Nucleation Inhibition/Promotion: Certain impurities can act as "capping agents," preventing the initial nucleation step. Conversely, some particulate impurities can serve as heterogeneous nucleation sites, leading to uncontrolled and poorly defined aggregation.[14]

Q3: What are the initial indicators in my characterization data that suggest an impurity problem?

A3: Often, the first signs of trouble appear as inconsistencies in your analytical results:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of unexpected small peaks, particularly in the aromatic or amide proton regions of the ¹H NMR spectrum, is a direct sign of chemical impurities. Broadening of the amide (-NH) proton signal can indicate dynamic exchange with trace water.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: In a pure, assembled sample, the amide I (C=O stretch) vibration should appear around 1635 cm⁻¹. The presence of a higher frequency shoulder (around 1645-1670 cm⁻¹) suggests a significant population of non-hydrogen-bonded, molecularly dissolved species, often due to impurity-induced disruption.[9]

  • UV-Vis Spectroscopy: A blue shift or a poorly defined transition in the temperature-dependent UV-Vis spectra during a cooling run indicates a lower degree of aggregation or a less cooperative assembly process.

  • Microscopy (TEM, AFM, SEM): Instead of long, well-defined nanofibers, you may observe short, irregular aggregates, amorphous clumps, or a complete lack of ordered structures.[15]

Section 2: Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental failures with a logical workflow from problem identification to resolution.

Logical Troubleshooting Workflow

G OBS Anomalous Result (e.g., No Gel, Bad Morphology) ID_IMP Identify Potential Impurity Class OBS->ID_IMP Consult Guide CONFIRM Confirm with Characterization ID_IMP->CONFIRM NMR, FTIR, MS SOLVE Implement Solution CONFIRM->SOLVE Purification, Solvent Drying VERIFY Verify Purity & Re-run Assembly SOLVE->VERIFY Re-characterize VERIFY->OBS If problem persists

Caption: General workflow for troubleshooting impurity-related issues.

Issue 1: Inconsistent or failed gelation/precipitation in non-polar solvents.

  • Question: I've synthesized BTA-C12C16, and while my initial NMR looks reasonable, it fails to form a gel or precipitate upon cooling in methylcyclohexane, a known solvent for its assembly. What's wrong?

  • Probable Cause & Mechanism: The most likely culprit is the presence of unreacted starting materials or partially substituted byproducts. Even a small percentage of a di-substituted BTA derivative can act as a "chain terminator." Lacking a third amide group, it cannot propagate the hydrogen-bonded polymer chain, effectively capping the assembly and keeping the oligomers in solution.

  • Troubleshooting & Solution:

    • Confirmation: Re-examine your ¹H NMR spectrum with careful integration. Look for imbalances in the ratio between aromatic core protons and the aliphatic side-chain protons. Obtain a high-resolution mass spectrum (ESI-MS or MALDI-MS) to search for lower molecular weight species corresponding to incompletely reacted molecules.

    • Protocol: Enhanced Purification: Standard column chromatography may be insufficient.

      • Step 1: Prepare a silica gel column with a low-polarity mobile phase (e.g., 99:1 Dichloromethane:Methanol).

      • Step 2: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

      • Step 3: Elute the column with a very shallow gradient, increasing the methanol content slowly (e.g., 0.1% increments). The desired C3-symmetric product is highly non-polar and should elute first. More polar, partially substituted byproducts will have a higher affinity for the silica and elute later.

      • Step 4: Collect fractions and analyze them using thin-layer chromatography (TLC) and NMR to identify the pure product.

      • Step 5: Combine pure fractions, remove solvent in vacuo, and dry thoroughly under high vacuum for at least 24 hours to remove all solvent traces.

Issue 2: Well-defined fibers are observed, but their length is significantly shorter than expected or reported.

  • Question: My TEM images show nanofibers, but they are consistently short and polydisperse, not the long, uniform fibers I need for my application. Why is this happening?

  • Probable Cause & Mechanism: This is a classic symptom of trace amounts of water or other protic impurities in your solvent.[6] Water molecules directly compete with the amide-amide hydrogen bonds.[12] This doesn't completely prevent assembly but introduces frequent "faults" in the 1D chain, leading to premature termination of fiber growth and an overall decrease in polymer length and stability.

Visualizing Water's Disruptive Effect

H_Bond_Disruption cluster_0 Ideal H-Bond Network (Pure System) cluster_1 Disrupted Network (Water Present) BTA1 BTA Core BTA2 BTA Core BTA1->BTA2 3x H-Bonds BTA3 BTA Core BTA2->BTA3 3x H-Bonds BTA4 BTA Core H2O H₂O BTA4->H2O Competitive H-Bond BTA5 BTA Core H2O->BTA5 Competitive H-Bond

Caption: Diagram showing ideal vs. water-disrupted H-bonds in BTA stacks.

  • Troubleshooting & Solution:

    • Confirmation: Use Karl Fischer titration to quantify the water content in your assembly solvent. It should be below 10 ppm for reproducible results. Alternatively, run a control ¹H NMR of your solvent; a broad water peak is a clear warning sign.

    • Protocol: Rigorous Solvent Preparation:

      • Step 1: Use a high-purity, anhydrous grade solvent from a sealed bottle as your starting point.

      • Step 2: Dry the solvent over an appropriate drying agent (e.g., activated molecular sieves, CaH₂) for at least 24 hours. For solvents like methylcyclohexane, distillation from a drying agent under an inert atmosphere (Nitrogen or Argon) is the gold standard.

      • Step 3: Store the dried solvent in a sealed flask with a septum, under an inert atmosphere, and use syringes for transfer to minimize atmospheric moisture exposure.

      • Step 4: Ensure all glassware used for the assembly experiment is rigorously dried in an oven (>120°C) overnight and cooled in a desiccator or under an inert gas flow immediately before use.

Issue 3: Spectroscopic signatures of aggregation are weak or irreproducible.

  • Question: The change in my UV-Vis or Circular Dichroism (CD) signal upon cooling is very weak, and the results vary significantly between runs, even with the same batch of material. What could be the cause?

  • Probable Cause & Mechanism: This points to impurities that affect the thermodynamics and kinetics of the assembly without completely halting it. Residual ionic species (salts from synthesis workup) are a common cause. These ions can disrupt the subtle electronic interactions between the stacked aromatic cores (π-π stacking), which are responsible for the characteristic spectroscopic changes upon aggregation. Different concentrations of these ions from run to run will lead to irreproducible results.

  • Troubleshooting & Solution:

    • Confirmation: Use conductivity measurements on a solution of your BTA-C12C16 to check for residual ionic species. A higher-than-expected conductivity suggests salt contamination. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can identify specific inorganic ion contaminants.

    • Protocol: De-ionization Wash:

      • Step 1: Dissolve the purified BTA-C12C16 in a water-immiscible organic solvent like dichloromethane or chloroform.

      • Step 2: Transfer the solution to a separatory funnel and wash it three to five times with deionized, salt-free water (Milli-Q or equivalent, >18 MΩ·cm).

      • Step 3: After the final wash, separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

      • Step 4: Crucially, perform a final purification step like rapid column chromatography or recrystallization from a non-polar/polar solvent mixture to remove any remaining water and trace impurities. Dry the final product under high vacuum.

Data Presentation: Impact of Impurities on Spectroscopy

The following table illustrates the hypothetical effect of a common impurity (residual base, e.g., triethylamine, TEA) on the key spectroscopic marker for aggregation, the maximum absorption wavelength (λ_max).

Impurity (TEA) Conc.Observed λ_max Shift (Δλ)Interpretation
< 0.01 mol%+15 nm (Red Shift)Strong, well-ordered J-aggregation.
0.1 mol%+8 nm (Red Shift)Aggregation is present but somewhat disordered.
0.5 mol%+2 nm (Red Shift)Significant disruption; weak aggregation.
> 1.0 mol%0 nmAssembly is fully inhibited; monomeric state.

References

  • Morressier. (2022). Investigating the effect of humidity on the hydrogen bond organization of hyperbranched polymers.
  • ACS Publications. (2025). How to Characterize Supramolecular Polymers: A User Guide.
  • Chemical Communications Blog. (2012). Solvent effects in supramolecules.
  • ResearchGate. (n.d.). Hydrogen Bonding Competition Mediated Phase Separation with Abnormal Moisture‐Induced Stiffness Boosting. Request PDF.
  • ACS Publications. (2025). How to Characterize Supramolecular Polymers: A User Guide.
  • PubMed Central. (n.d.). Solvent effects on self-assembly of beta-amyloid peptide.
  • PubMed Central. (n.d.). Spatiotemporal dynamics of supramolecular polymers by in situ quantitative catalyst-free hydroamination.
  • PMC. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity.
  • NIH. (n.d.). Hierarchical formation of helical supramolecular polymers via stacking of hydrogen-bonded pairs in water.
  • PubMed Central. (n.d.). Heterogeneously catalyzed supramolecular polymerization: essential roles of nucleation and fragmentation-induced autocatalysis in chiral transfer.
  • BioCat GmbH. (n.d.). N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide.
  • Chemical Communications (RSC Publishing). (n.d.). Supramolecular polymerization in water harnessing both hydrophobic effects and hydrogen bond formation.
  • ResearchGate. (2009). The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative.
  • Chemical Society Reviews (RSC Publishing). (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry.
  • Pure. (2013). Supramolecular polymerization in water harnessing both hydrophobic effects and hydrogen bond formation.
  • PMC. (2025). From Monomers to Nanocapsules: The Role of Structural Features in Amino-Acid-Derived BTA Self-Assembly.
  • MDPI. (2026). PLA-Based Biodegradable Polymer from Synthesis to the Application.
  • NIH. (n.d.). Effects of Solvent Conditions on the Self-Assembly of Heterotrimeric Collagen-Like Peptide (CLP) Triple Helices: A Coarse-Grained Simulation Study.

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Analysis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Characterizing a Self-Assembling Giant

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is a C3-symmetric discotic molecule belonging to the well-studied class of benzene-1,3,5-tricarboxamides (BTAs).[1][2] These molecules are renowned for their capacity to self-assemble into helical, one-dimensional supramolecular polymers through a network of threefold intermolecular hydrogen bonds.[1][2] The long, branched alkyl chains (4-dodecylhexadecyl) impart significant van der Waals interactions and solubility in organic solvents, while the polar amide core drives the aggregation. This dual nature makes it a fascinating building block for functional materials, but also poses a significant challenge for characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry.[3][4] However, for large, aggregating systems like the topic molecule, routine analysis is often insufficient. The formation of large, slowly tumbling assemblies in solution leads to significant line broadening in the NMR spectrum, potentially obscuring crucial structural information. This guide provides an in-depth, experience-driven protocol for obtaining high-quality ¹H NMR data for this complex molecule, compares the technique with essential orthogonal methods, and explains the causality behind key experimental choices.

The Supramolecular Dilemma: Navigating Aggregation in NMR

The primary obstacle in the ¹H NMR analysis of this BTA is its concentration- and solvent-dependent aggregation.[5][6] As individual molecules stack into columnar structures, their molecular weight effectively increases dramatically. In solution, large aggregates tumble slowly on the NMR timescale, leading to inefficient relaxation and, consequently, broad NMR signals. This can make precise integration and coupling constant analysis difficult, if not impossible.

Key factors influencing the NMR spectrum are:

  • Concentration: Higher concentrations favor the formation of larger aggregates, leading to broader signals.[6] Dilution can shift the equilibrium back towards the monomeric (unimer) state, resulting in sharper signals.[7]

  • Solvent: The choice of solvent is critical. Aprotic, non-polar solvents may solubilize the alkyl chains but can still promote hydrogen-bond-driven stacking. More polar or hydrogen-bond-competing solvents (like DMSO-d₆) can disrupt the supramolecular polymer but may have poor solubility for the molecule.

  • Temperature: Increasing the temperature provides thermal energy that can disrupt the relatively weak non-covalent interactions (hydrogen bonds and van der Waals forces) holding the assembly together.[8] This leads to smaller, faster-tumbling species and sharper NMR signals.

Therefore, a successful analysis hinges on manipulating these variables to control the aggregation state, allowing for the acquisition of a well-resolved spectrum.

Optimized ¹H NMR Protocol for High-Quality Data Acquisition

This protocol is designed to mitigate the effects of aggregation and provide a clear, interpretable ¹H NMR spectrum. A high-field spectrometer (≥500 MHz) is strongly recommended to achieve maximum signal dispersion, which is crucial for resolving the crowded aliphatic region of the spectrum.

Experimental Workflow

Caption: Optimized workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Solvent Selection: Begin with a solvent that readily dissolves the compound while being relatively non-polar. Deuterated chloroform (CDCl₃) or 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) are excellent starting points. TCE-d₂ is particularly useful for its higher boiling point, which allows for a wider range of variable temperature experiments.

  • Sample Preparation: Prepare a dilute solution, starting at approximately 1-2 mg in 0.6 mL of solvent. At this stage, the goal is to favor the unimer state. Ensure the sample is fully dissolved, using gentle warming or brief sonication if necessary. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Initial Acquisition (Room Temperature): Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Use a sufficient relaxation delay (d1) of at least 5 seconds to ensure quantitative integration, especially for the broad signals of any aggregated species.

  • Variable Temperature (VT) Analysis: This is the most critical step. Increase the temperature in increments of 10-15 K (e.g., 298 K, 313 K, 328 K, 343 K). Acquire a spectrum at each temperature. As the temperature increases, the hydrogen-bonded aggregates should begin to dissociate. This will be evidenced by:

    • Sharpening of all signals: Particularly the amide (N-H) and aromatic (Ar-H) protons.

    • A downfield shift of the amide N-H proton signal: In the aggregated state, the N-H proton is involved in hydrogen bonding and is shielded. As the aggregates break apart, the proton becomes deshielded and moves downfield.

  • 2D NMR Spectroscopy: At the temperature that provides the sharpest, most resolved 1D spectrum, acquire 2D correlation spectra.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm connectivity within the alkyl chains.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To confirm through-space proximity, which can help in assigning the complex alkyl region and provide evidence of the folded structure even in the unimer state.

Data Interpretation: An Annotated Spectrum

The complex structure of the molecule gives rise to distinct regions in the ¹H NMR spectrum. The following table summarizes the expected chemical shifts for the key protons.

G img

Caption: Labeled structure of the target molecule.

Proton LabelDescriptionExpected Chemical Shift (δ, ppm)MultiplicityKey Features & Rationale
Hₐ Aromatic~8.4 - 8.7sA sharp singlet due to C₃ symmetry. Its sharpness is a good indicator of the monomeric state.[9][10]
Hₑ Amide~8.0 - 9.0t or br sSignal is often broad due to quadrupolar coupling with ¹⁴N and exchange. Shifts significantly with temperature and concentration due to its role in H-bonding.[1][11]
Hₒ α-CH₂ (to NH)~3.5 - 3.7q or mDeshielded by the adjacent electronegative nitrogen atom.[12][13]
Hₖ CH (branch point)~1.5 - 1.7mA complex multiplet due to coupling with adjacent CH₂ groups.
Hₙ, Hₘ, Hⱼ Bulk CH₂~1.2 - 1.4br mA large, unresolved envelope of signals from the numerous methylene groups in the long alkyl chains.[1] High field is required for any resolution.
Hᵢ Terminal CH₃~0.8 - 0.9tA characteristic triplet, integrating to 18H (6 x CH₃), providing a crucial anchor for integration.[12][14]

Comparison with Alternative & Complementary Techniques

While ¹H NMR is indispensable for structural confirmation, a comprehensive characterization of a supramolecular system requires a multi-technique approach. Relying on a single method can lead to an incomplete or misleading picture of the material's properties.[15][16]

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed molecular structure, connectivity, aggregation state (via VT/conc. studies).Atomic-level resolution, quantitative.[5]Sensitive to aggregation (line broadening), low throughput.[17]
Mass Spectrometry (MALDI-TOF, ESI) Confirms molecular weight and purity.High mass accuracy, very sensitive.Provides no information on aggregation or 3D structure.
FT-IR Spectroscopy Confirms functional groups.Fast, simple. Characteristic N-H (~3300 cm⁻¹) and Amide I (C=O, ~1640 cm⁻¹) bands confirm H-bonding.[18]Provides no detailed structural connectivity.
Differential Scanning Calorimetry (DSC) Measures thermal transitions (e.g., melting, liquid crystal phases).Quantifies thermodynamic properties of phase transitions.[16][19]Provides no molecular-level structural information.
Polarized Optical Microscopy (POM) Visualizes birefringent textures characteristic of liquid crystalline phases.Direct visualization of mesophases and their defects.[15][16]Requires the material to be in a liquid crystalline state.
X-Ray Diffraction (XRD/SAXS) Determines packing and lattice parameters in solid or liquid crystalline states.Provides definitive information on columnar packing and π-stacking distance.[16]Requires long-range order; not suitable for isotropic solutions.

Conclusion

The ¹H NMR analysis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is a powerful but nuanced endeavor. The propensity of the molecule to self-assemble into large supramolecular polymers necessitates a methodical approach that goes beyond standard acquisition parameters. By carefully selecting solvents and employing variable temperature and concentration studies, the equilibrium can be shifted from a poorly characterized aggregated state to a well-resolved monomeric state, yielding sharp, interpretable spectra. When combined with 2D NMR and orthogonal techniques like mass spectrometry, FT-IR, and thermal analysis, a complete and validated picture of this complex molecule's structure and behavior can be achieved. This integrated approach embodies the principles of rigorous scientific validation, ensuring that the data obtained is both accurate and insightful for researchers in materials science and drug development.

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A Comparative Guide to Organogelators for Advanced Drug Delivery: Benchmarking N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the evolving landscape of drug delivery, organogels have emerged as a versatile platform for the controlled release of therapeutic agents. These semi-solid systems, composed of an organic liquid phase immobilized by a three-dimensional network of self-assembled organogelator molecules, offer unique advantages for topical, transdermal, and parenteral applications. This guide provides an in-depth comparison of a novel benzene-1,3,5-tricarboxamide (BTA) derivative, N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide , against established organogelators: 12-Hydroxystearic Acid (HSA) , Sorbitan Monostearate (SMS) , and Lecithin . Through a synthesis of available experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in the selection of organogelators for their specific drug delivery challenges.

The Architecture of Self-Assembly: Understanding Organogel Formation

Organogels are formed through the supramolecular self-assembly of low-molecular-weight organogelators (LMWOGs) into a three-dimensional network that entraps a liquid organic phase. This process is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The resulting fibrillar network provides the semi-solid properties of the gel. The efficiency of gelation and the ultimate performance of the organogel are intrinsically linked to the molecular structure of the gelator.

Caption: Mechanism of organogel formation through self-assembly.

A Deep Dive into N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: A Novel BTA-Based Gelator

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide belongs to the family of benzene-1,3,5-tricarboxamide (BTA) derivatives, which are known for their exceptional ability to form stable supramolecular polymers through a combination of threefold hydrogen bonding and π-π stacking of the central aromatic core. The long, branched alkyl chains (4-dodecylhexadecyl) are anticipated to play a crucial role in its gelation properties, primarily through strong van der Waals interactions and by influencing its solubility in organic solvents.

While direct experimental data for this specific molecule is limited in publicly available literature, we can infer its properties based on studies of analogous long-chain alkyl BTA derivatives. The extensive hydrophobic chains are expected to lead to a low critical gelation concentration (CGC) in non-polar organic solvents and contribute to the formation of robust and thermally stable organogels.

Comparative Analysis of Key Performance Parameters

The selection of an organogelator is dictated by its performance in several key areas. Here, we compare the anticipated properties of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide with those of well-established organogelators.

Parameter N1,N3,N5-Tris(4-dodecylhexadecyl) benzene-1,3,5-tricarboxamide 12-Hydroxystearic Acid (HSA) Sorbitan Monostearate (SMS) Lecithin
Gelation Mechanism Predominantly H-bonding and π-π stacking from the BTA core, with significant van der Waals contributions from the long alkyl chains.H-bonding between carboxylic acid and hydroxyl groups, leading to fibrillar networks.Self-assembly into crystalline, needle-shaped structures driven by H-bonding and hydrophobic interactions.[1]Formation of reverse worm-like micelles that entangle to form a 3D network.
Critical Gelation Concentration (CGC) Expected to be very low in non-polar solvents due to strong intermolecular interactions.Low, typically <2% w/w in many organic solvents.[2]Relatively low, with the ability to form gels at concentrations around 2-10% w/w in vegetable oils.[3]Higher than HSA and BTA derivatives, often requiring >10% w/v.[1]
Thermal Stability (Tgel) High, anticipated due to the combination of strong H-bonds and extensive van der Waals forces.Moderate to high, solvent-dependent.Good, with melting points of sesame oil organogels ranging from 49-54°C depending on concentration.[3]Moderate, highly dependent on water content and oil phase.
Mechanical Strength (Rheology) Expected to form strong, rigid gels with high storage modulus (G') due to the robust fibrillar network.Forms firm, thermoreversible gels. The elastic modulus is dependent on solvent and quench depth.[4]Forms viscoelastic gels with shear-thinning properties. Both storage (G') and loss (G'') moduli increase with concentration.[3]Forms viscoelastic fluids with high phase angles. Viscosity increases with lecithin concentration.[5]
Drug Release Profile Anticipated to provide sustained release, with the dense network of long alkyl chains acting as a significant barrier to drug diffusion.Can provide controlled release, with the release rate decreasing as the gelator concentration increases.[1]Exhibits zero-order release kinetics for some drugs, indicating a controlled release mechanism.[3]Can offer sustained release, with the release rate being inversely proportional to lecithin concentration.[6]

Experimental Protocols for Characterization

To ensure a standardized comparison, the following experimental protocols are recommended for characterizing organogelators.

Determination of Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of a gelator required to form a stable gel at a specific temperature.[2]

Procedure:

  • Prepare a series of vials with varying concentrations of the organogelator in the desired organic solvent.

  • Heat the vials in a controlled temperature bath with stirring until the gelator is completely dissolved.

  • Allow the vials to cool to room temperature (or the desired gelling temperature) undisturbed.

  • After a defined period (e.g., 24 hours), invert the vials.

  • The CGC is the lowest concentration at which the sample does not flow upon inversion.

Caption: Workflow for determining the Critical Gelation Concentration.

Rheological Characterization

Rheology provides insights into the mechanical properties of the organogel, such as its stiffness and viscosity.

Procedure:

  • Use a rotational rheometer with a parallel plate or cone-and-plate geometry.

  • Load the organogel sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Perform an amplitude sweep at a constant frequency to determine the linear viscoelastic region (LVER).

  • Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').

  • A higher G' indicates a more solid-like, elastic gel.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the thermal stability and phase transition temperatures of the organogel.

Procedure:

  • Accurately weigh a small amount of the organogel into a DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a defined temperature range.

  • The peak of the endothermic transition corresponds to the gel-to-sol transition temperature (Tgel).

In Vitro Drug Release Studies

The Franz diffusion cell is a standard apparatus for evaluating the release of a drug from a semi-solid formulation.[7]

Procedure:

  • Mount a suitable membrane (e.g., synthetic membrane or excised skin) between the donor and receptor compartments of the Franz diffusion cell.[7]

  • Fill the receptor compartment with a suitable receptor medium and maintain it at a constant temperature (e.g., 32 °C for skin permeation studies).

  • Apply a known quantity of the drug-loaded organogel to the membrane in the donor compartment.[7]

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.[7]

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Caption: Schematic of a Franz diffusion cell for in vitro drug release studies.

Mechanistic Insights and Structure-Property Relationships

The performance of an organogelator is a direct consequence of its molecular structure.

  • N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: The rigid BTA core provides a strong and directional scaffold for self-assembly via H-bonding and π-π stacking. The very long, branched alkyl chains are expected to create a highly entangled and robust network, leading to superior mechanical strength and thermal stability. This dense hydrophobic network would likely result in a slow, sustained release of entrapped drugs.

  • 12-Hydroxystearic Acid (HSA): The presence of both a carboxylic acid and a hydroxyl group allows for a dual hydrogen bonding system, forming long, crystalline fibers. This results in strong gels with good thermal stability.[8] The properties of HSA organogels are highly dependent on the solvent used.[4]

  • Sorbitan Monostearate (SMS): SMS self-assembles into needle-shaped crystalline structures, forming a network that immobilizes the oil phase. The resulting gels exhibit good thermal stability and can provide controlled, zero-order drug release.[3]

  • Lecithin: As a phospholipid, lecithin forms reverse micelles in non-polar solvents. Upon the addition of a small amount of water, these micelles grow into long, flexible, worm-like structures that entangle to form a gel. The resulting gels are typically more viscoelastic and less rigid than those formed by crystalline gelators.

Conclusion and Future Outlook

The choice of an organogelator is a critical decision in the development of effective drug delivery systems. While established organogelators like 12-hydroxystearic acid, sorbitan monostearate, and lecithin offer a range of properties suitable for various applications, novel molecules such as N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide hold the promise of superior performance.

Based on the structure-property relationships of related BTA derivatives, it is anticipated that this novel gelator will form highly stable and robust organogels at very low concentrations, offering excellent potential for sustained drug delivery. However, comprehensive experimental validation is crucial to confirm these projected advantages.

Future research should focus on the direct, side-by-side experimental comparison of these organogelators under standardized conditions. Such studies will provide the much-needed quantitative data to guide the rational design of next-generation organogel-based drug delivery systems. The tunability of the BTA scaffold, in particular, offers exciting possibilities for creating bespoke organogelators with precisely controlled properties for targeted therapeutic applications.

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A Comparative Guide to Mass Spectrometry for the Synthetic Confirmation of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of novel, complex molecules is a cornerstone of advanced materials science and drug development. N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide represents a significant synthetic challenge due to its high molecular weight and extremely non-polar nature. This guide provides a comparative analysis of mass spectrometry techniques for the definitive confirmation of its synthesis. We will explore the theoretical underpinnings and practical considerations for analyzing this large, hydrophobic molecule, offering field-proven insights to guide researchers toward a successful characterization.

The core structure, a benzene-1,3,5-tricarboxamide (BTA), is a well-known motif in supramolecular chemistry, capable of forming structured nanofibers through hydrogen bonding.[1] The addition of three large, branched C28 alkyl chains results in a molecule with a calculated monoisotopic mass of 1384.3772 Da . This combination of a rigid core and bulky, non-polar side chains presents a unique set of challenges for mass spectrometric analysis, primarily in achieving efficient and soft ionization.

The Analytical Challenge: Ionization of a Large, Non-Polar Molecule

Conventional ionization techniques like Electrospray Ionization (ESI) are highly effective for polar and ionic compounds but struggle with non-polar analytes.[2][3] The extreme hydrophobicity of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide makes it difficult to ionize using standard ESI protocols. Therefore, alternative and modified approaches are necessary. This guide will compare the utility of Matrix-Assisted Laser Desorption/Ionization (MALDI), Atmospheric Pressure Photoionization (APPI), and modified ESI strategies for this specific application.

Comparative Analysis of Ionization Techniques

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique well-suited for large molecules, including polymers and biomolecules, with minimal fragmentation.[4][5][6] It involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte.[6]

Principle of Operation: For a hydrophobic molecule like our target, the key is to select a matrix that promotes co-crystallization and efficient energy transfer. The laser pulse desorbs both matrix and analyte, and proton transfer in the gas-phase plume generates analyte ions, typically [M+H]⁺ or [M+Na]⁺.

Experimental Protocol:

  • Matrix Selection: For non-polar analytes, matrices such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) or α-cyano-4-hydroxycinnamic acid (CHCA) are often effective.[7]

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Chloroform) at approximately 1 mg/mL.

    • Prepare a saturated solution of the chosen matrix (e.g., DCTB) in the same solvent.

    • Mix the analyte and matrix solutions in a 1:5 to 1:10 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry or use a vacuum desiccator to form a crystalline spot.

  • Instrument Settings (TOF Analyzer):

    • Ionization Mode: Positive

    • Laser: Nitrogen laser (337 nm) or frequency-tripled Nd:YAG laser (355 nm).[6]

    • Mass Range: 500-2000 Da

    • Detector: Reflectron mode for high mass accuracy.

Expected Results: A successful MALDI analysis should yield a prominent peak corresponding to the sodium adduct [M+Na]⁺ at m/z 1407.36 or the protonated molecule [M+H]⁺ at m/z 1385.38. The high mass of the analyte makes it amenable to high-resolution analysis, allowing for the observation of its isotopic distribution.

Pros & Cons for this Application:

  • Pros: High sensitivity, tolerance to non-polar analytes, and production of singly charged ions which simplifies spectral interpretation.

  • Cons: Matrix selection can be empirical, and matrix-related background ions can sometimes interfere with the analysis.

Atmospheric Pressure Photoionization (APPI)

APPI is a powerful technique for the analysis of weakly polar and non-polar compounds.[2][8][9] It uses vacuum ultraviolet (VUV) photons to ionize analyte molecules, either directly or through a photo-ionizable dopant.[9][10]

Principle of Operation: The sample solution is vaporized and then exposed to photons from a krypton lamp.[10] For non-polar compounds, a dopant like toluene or anisole is often added. The dopant is ionized by the photons, and it then transfers a charge to the analyte molecule, typically through proton transfer or charge exchange, leading to the formation of [M+H]⁺ or M⁺• ions.

Experimental Protocol:

  • Mobile Phase/Solvent: A non-polar solvent system is required. Isopropanol or a mixture of Toluene/Isopropanol can be effective.

  • Dopant Selection: Toluene is a common and effective dopant for APPI in positive ion mode.

  • Sample Preparation:

    • Dissolve the sample in the chosen mobile phase at a concentration of 0.1-1 mg/mL.

    • The dopant (toluene) can be introduced post-column at a low flow rate (e.g., 10% of the main flow).

  • Instrument Settings (LC-MS Interface):

    • Ionization Mode: Positive

    • Vaporizer Temperature: 350-500 °C.[9]

    • Light Source: Krypton (Kr) lamp.[10]

    • Flow Rate: 100-500 µL/min.

Expected Results: APPI is expected to produce a strong signal for the molecular radical cation M⁺• at m/z 1384.38 or the protonated molecule [M+H]⁺ at m/z 1385.38. APPI often results in less fragmentation and cleaner background spectra compared to other atmospheric pressure techniques.[9]

Pros & Cons for this Application:

  • Pros: Excellent for non-polar compounds, less susceptible to matrix effects, and compatible with a wide range of non-polar solvents.[2][9]

  • Cons: Thermal degradation can be a concern for some molecules due to the high vaporizer temperatures, though this is unlikely for the stable BTA core.[10]

Modified Electrospray Ionization (ESI)

While challenging, ESI can sometimes be adapted for non-polar compounds by carefully selecting solvents and additives to promote ionization.[11] The principle relies on creating conditions that favor the formation of adduct ions (e.g., with Na⁺ or NH₄⁺) or by exploiting the hydrophobic bias of ESI.[3][12]

Principle of Operation: For this molecule, ionization would likely proceed through the formation of adducts with cations present in the solvent (e.g., Na⁺, K⁺, or NH₄⁺). The amide carbonyl oxygens can act as sites for cation adduction. Using a solvent system that can both dissolve the analyte and support the ESI process is critical.

Experimental Protocol:

  • Solvent System: A mixture of a non-polar solvent like THF or chloroform with a more polar, ESI-compatible solvent like isopropanol or methanol.

  • Additive: Introduce a salt such as sodium acetate or ammonium acetate at a low concentration (e.g., 1 mM) to provide a source of cations for adduction.

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent system at a concentration of 0.1-1 mg/mL.

    • Ensure the additive is fully dissolved.

  • Instrument Settings (Direct Infusion or LC-MS):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas: Nitrogen

    • Drying Gas Temperature: Adjusted to ensure efficient desolvation without thermal degradation.

Expected Results: The primary ion expected would be the sodium adduct [M+Na]⁺ at m/z 1407.36 or the ammonium adduct [M+NH₄]⁺ at m/z 1402.42. The efficiency of ionization is likely to be lower than with MALDI or APPI.

Pros & Cons for this Application:

  • Pros: ESI is a very common and widely available technique.[13]

  • Cons: Low ionization efficiency for highly non-polar compounds, potential for poor solubility in ESI-friendly solvents, and results can be highly dependent on solvent and additive optimization.

Data Presentation and Summary

The following table summarizes the key comparative points for each ionization technique for the analysis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide.

FeatureMALDIAPPIModified ESI
Principle Laser Desorption/IonizationPhotoionizationElectrospray/Adduction
Analyte Suitability Excellent for large, non-polar moleculesExcellent for non-polar moleculesPoor, requires modification
Expected Ion(s) [M+Na]⁺, [M+H]⁺M⁺•, [M+H]⁺[M+Na]⁺, [M+NH₄]⁺
Expected m/z 1407.36, 1385.381384.38, 1385.381407.36, 1402.42
Sensitivity HighHighLow to Moderate
Fragmentation Very Low ("Soft")Very Low ("Soft")Low (can be induced)
Key Requirement Suitable Matrix (e.g., DCTB)Dopant (e.g., Toluene)Additive (e.g., NaOAc)
Ease of Use ModerateModerate to HighHigh (if optimized)

Experimental Workflow

The general workflow for confirming the synthesis is outlined below.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Solubilize Dissolve Analyte in Appropriate Solvent (e.g., THF, Toluene) Add_Modifier Add Modifier: - Matrix (MALDI) - Dopant (APPI) - Additive (ESI) Solubilize->Add_Modifier Ionization Ionization Source (MALDI, APPI, or ESI) Add_Modifier->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) High Resolution Mode Ionization->Mass_Analyzer Exact_Mass Confirm Exact Mass (m/z 1384.38) Mass_Analyzer->Exact_Mass Isotope_Pattern Verify Isotopic Pattern (for C93H177N3O3) Exact_Mass->Isotope_Pattern Tandem_MS Perform MS/MS for Structural Confirmation Isotope_Pattern->Tandem_MS

Caption: General workflow for MS analysis of the target molecule.

Structural Confirmation via Tandem Mass Spectrometry (MS/MS)

Beyond confirming the molecular weight, tandem mass spectrometry (MS/MS) can provide definitive structural proof. By selecting the precursor ion (e.g., m/z 1385.38) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.

Expected Fragmentation: The most labile bonds in the molecule are the amide N–CO bonds.[14][15][16] Cleavage at these points is expected to be a dominant fragmentation pathway. This would result in the sequential loss of the large (4-dodecylhexadecyl)amine side chains.

Protocol for MS/MS:

  • Perform a full scan MS to identify the precursor ion (e.g., [M+H]⁺).

  • Select this m/z value in the first mass analyzer.

  • Introduce a collision gas (e.g., Argon or Nitrogen) into a collision cell to induce fragmentation.

  • Scan the resulting fragment ions in the second mass analyzer.

Predicted Fragmentation Pathway:

G M_H Precursor Ion [M+H]⁺ m/z 1385.4 Fragment1 Fragment 1 [M+H - C28H59N]⁺ m/z 973.0 M_H->Fragment1 - Side Chain Fragment2 Fragment 2 [M+H - 2(C28H59N)]⁺ m/z 560.6 Fragment1->Fragment2 - Side Chain Side_Chain Neutral Loss (C28H59N) Mass = 412.4 Fragment1->Side_Chain

Sources

A Senior Application Scientist's Guide to the Rheological Landscape of 1,3,5-Benzenetricarboxamide (BTA) Gels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the realm of supramolecular chemistry, 1,3,5-Benzenetricarboxamide (BTA) compounds have emerged as exceptionally versatile building blocks for the creation of advanced functional materials.[1] At the heart of their utility lies a C3-symmetric core that drives a hierarchical self-assembly process, predominantly through a threefold hydrogen-bonding motif, leading to the formation of one-dimensional helical fibers.[2] When dispersed in a liquid medium, these fibers can entangle to form a three-dimensional network, resulting in the formation of a gel. The resulting materials, whether they be hydrogels (in water) or organogels (in organic solvents), exhibit a range of fascinating properties, making them prime candidates for applications in tissue engineering, drug delivery, and regenerative medicine.[3][4][5]

The macroscopic performance of these BTA gels—their stability, injectability, and ability to mimic biological environments—is dictated by their mechanical and flow properties, a field of study known as rheology.[6] This guide provides a comparative analysis of the rheological behavior of gels formed from different BTA compounds, offering insights into how subtle molecular modifications can be used to precisely tune the material's bulk properties. We will delve into the causality behind experimental choices and present supporting data to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

The "Why": Understanding the Critical Role of Rheology

Before we compare specific BTA systems, it is crucial to understand why rheological characterization is not just a quality control step, but a fundamental tool for predicting a gel's performance. The rheological profile of a BTA gel provides a quantitative fingerprint of its internal network structure and dynamics.

  • Viscoelasticity (G' and G"): The storage modulus (G') represents the elastic (solid-like) component, indicating the energy stored during deformation, which correlates to gel stiffness. The loss modulus (G") represents the viscous (liquid-like) component, signifying energy dissipated as heat. A gel is typically defined by G' being greater than G" and both being independent of frequency over a certain range.[7] These parameters are critical for applications where mechanical integrity is paramount, such as in tissue engineering scaffolds.[5]

  • Shear-Thinning and Self-Healing: Many BTA gels exhibit shear-thinning behavior, where their viscosity decreases under applied shear stress (e.g., during injection) and recover when the stress is removed.[8] This property, often coupled with self-healing capabilities, is essential for injectable drug delivery systems and 3D printing bioinks.[9]

  • Stress Relaxation: The rate at which a material dissipates stress under a constant strain provides insight into the dynamic nature of the supramolecular network.[8] In tissue engineering, mimicking the stress relaxation behavior of the native extracellular matrix (ECM) is vital for directing cell behavior.[8]

Experimental Workflow for Rheological Characterization

A robust and reproducible rheological analysis is built on a systematic workflow. The protocols described here represent a self-validating system, ensuring that the data collected is a true representation of the material's properties.

Step 1: Gel Preparation

A standardized gel preparation protocol is the foundation of comparative rheology.

  • Dissolution: The BTA compound is weighed and dispersed in the chosen solvent (e.g., ultrapure water for hydrogels) in a sealed vial.

  • Heating: The suspension is heated (e.g., to 90°C) with stirring until the BTA compound is fully dissolved. For pH-sensitive BTAs, a pH trigger may be used to initiate gelation instead of a thermal trigger.[10]

  • Cooling & Gelation: The hot, clear solution is allowed to cool to room temperature undisturbed. During cooling, the BTA molecules self-assemble into fibers, leading to the formation of a self-supporting gel.

  • Equilibration: The gel is allowed to equilibrate for a set period (e.g., 24 hours) at a controlled temperature before any measurements are taken to ensure the network structure is mature and stable.

Step 2: Rheological Measurements

All rheological measurements should be performed on a rotational rheometer equipped with a temperature-controlled Peltier plate. A cone-plate or parallel-plate geometry is typically used. To prevent slippage, which can be an issue with gels, using crosshatched or sandblasted geometries is recommended.

  • Amplitude Sweep (Strain Sweep): The first crucial step is to determine the Linear Viscoelastic Region (LVER). This is done by applying an increasing strain at a constant frequency (e.g., 1 Hz). The LVER is the strain range where G' and G" are independent of the applied strain. All subsequent oscillatory tests must be conducted within this strain range to ensure the gel's structure is not being destroyed during measurement.[7]

  • Frequency Sweep: A frequency sweep is performed at a constant strain (within the LVER). This test probes the time-dependent behavior of the gel. For a stable gel, G' will be significantly higher than G" and both will show little dependence on frequency. The crossover point (where G' = G") can provide information about the relaxation time of the polymer network.[9]

  • Flow Sweep (Shear Rate Sweep): This test measures viscosity as a function of increasing shear rate. It is used to characterize the shear-thinning properties of the gel.

  • Thixotropy Loop (Self-Healing Test): This involves a three-step process:

    • Step 1 (Rest): A low shear is applied to measure the initial viscosity/modulus.

    • Step 2 (High Shear): A high shear is applied to break down the gel structure.

    • Step 3 (Recovery): The shear is returned to the initial low value, and the recovery of viscosity/modulus over time is monitored. This quantifies the self-healing capability of the material.

G cluster_prep Part 1: Gel Preparation cluster_rheo Part 2: Rheological Analysis dissolve 1. Dissolution of BTA heat 2. Heating to Dissolve dissolve->heat cool 3. Cooling & Gelation heat->cool equilibrate 4. Equilibration cool->equilibrate load Sample Loading equilibrate->load Transfer to Rheometer strain_sweep 5. Strain Sweep (Determine LVER) load->strain_sweep freq_sweep 6. Frequency Sweep strain_sweep->freq_sweep flow_sweep 7. Flow Sweep strain_sweep->flow_sweep thix_test 8. Thixotropy/Self-Healing Test strain_sweep->thix_test

Caption: Standard experimental workflow for BTA gel preparation and rheological characterization.

Comparative Analysis: The Impact of BTA Side-Chain Chemistry

The true power of BTA chemistry lies in the ability to modify the side chains appended to the three amide groups. These modifications directly influence the intermolecular forces governing self-assembly and, consequently, the final rheological properties of the gel.

A compelling example is a series of BTA hydrogelators where the molecular structure is systematically tuned by modulating the length of hydrophobic alkyl substituents.[8][9] Let's consider four such BTA compounds, designated here as C6, C8, C10, and C12, where the number indicates the count of carbon atoms in the hydrophobic chains.

G cluster_mol cluster_forces cluster_rheo mol BTA Core Short Hydrophobic Chain (e.g., C6) Long Hydrophobic Chain (e.g., C12) forces Self-Assembled Fiber Network Weaker/Dynamic Network Stronger/Stable Network mol:f0->forces:f0 Weaker Hydrophobic Interactions mol:f1->forces:f1 Stronger Hydrophobic Interactions rheo Gel Properties More Viscoelastic (Flows) More Elastic (Solid-like) forces:f0->rheo:f0 Faster Stress Relaxation forces:f1->rheo:f1 Slower Stress Relaxation

Caption: Relationship between BTA molecular structure, network forces, and rheological output.

Quantitative Rheological Data

The following table summarizes the key rheological findings for hydrogels (at 10% w/v) formed from the C6, C8, C10, and C12 BTA variants, based on published data.[9]

BTA CompoundCritical Gelation Conc. (CGC)Equilibrium Storage Modulus (G')G'/G" Crossover FrequencyQualitative Behavior
C6 BTA 5% (w/v)~ Constant across seriesHigh (e.g., >10 rad/s)Viscoelastic Liquid (Flows in minutes)
C8 BTA 3.3% (w/v)~ Constant across seriesMedium (e.g., ~1 rad/s)Viscoelastic Gel (Flows in hours)
C10 BTA 2% (w/v)~ Constant across seriesLow (e.g., <0.1 rad/s)Elastic Gel (No flow after 10 days)
C12 BTA 1.8% (w/v)~ Constant across seriesVery Low (e.g., <<0.1 rad/s)Elastic Gel (No flow after 10 days)
Interpretation of Results
  • Causality of Gelation and Stiffness: As the length of the hydrophobic carbon chain increases from C6 to C12, the critical gelation concentration (CGC) decreases.[9] This is a direct consequence of enhanced hydrophobic interactions between the BTA molecules, which provides a stronger driving force for self-assembly into fibers, requiring less material to form a percolating network. Interestingly, while the tendency to form a gel is enhanced, the equilibrium storage modulus (G'), which represents the gel's stiffness at a given concentration, remains remarkably constant across the series.[9] This suggests that the density and intrinsic stiffness of the individual fibers are similar once the network is formed.

  • The Key Differentiator: Viscoelasticity and Stress Relaxation: The most significant difference lies in the viscoelastic behavior, as revealed by the frequency sweep data. The crossover point of G' and G" shifts to dramatically lower frequencies as the hydrophobic chain length increases.[9]

    • For C6 and C8 BTA gels , the crossover occurs at higher frequencies, and they exhibit flow over observable timescales (minutes to hours). This indicates a more dynamic network where the fibers can rearrange and flow past one another, allowing the material to dissipate stress more quickly. They behave more like viscoelastic liquids.

    • For C10 and C12 BTA gels , the crossover point is at a very low frequency, and they do not flow even after 10 days.[9] This points to a much more stable, kinetically trapped network. The stronger hydrophobic interactions reduce the rate of monomer exchange and fiber mobility, leading to extremely long stress-relaxation timescales.[8] These materials behave as true elastic solids on practical timescales.

  • Implications for Applications: This molecular tuning of viscoelasticity is not merely an academic exercise; it has profound implications for biomaterial design.

    • Injectability: The C10 and C12 BTA gels, despite their solid-like nature, were found to be shear-thinning, injectable, and rapidly self-healing, making them excellent candidates for 3D printing and as injectable scaffolds for tissue repair.[9]

    • ECM Mimicry: The ability to control stress-relaxation timescales over five orders of magnitude simply by adding a few carbon atoms allows for the creation of hydrogels that can mimic the specific mechanical environments of different body tissues, a key requirement for advanced cell culture and regenerative medicine.[3][8]

Conclusion

The rheological properties of BTA-based gels are not static but are highly tunable through rational molecular design. As demonstrated, modifying the hydrophobicity of the side chains provides a powerful yet simple mechanism to control the viscoelasticity and stress-relaxation behavior of the resulting hydrogels without significantly altering their equilibrium stiffness. This control is paramount for tailoring materials to specific, high-performance applications, from injectable drug depots that flow easily through a needle but form a stable depot in situ, to 3D-printable bioinks that can support cellular growth in complex, tissue-mimicking architectures. A thorough rheological characterization, following a systematic and logical workflow, is the indispensable tool that bridges the gap between molecular design and functional material performance.

References

  • Competitive Supramolecular Associations Mediate the Viscoelasticity of Binary Hydrogels. ACS Central Science. Available at: [Link]

  • Molecular Tuning of a Benzene-1,3,5-Tricarboxamide Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks. PubMed. Available at: [Link]

  • Molecular Tuning of a Benzene‐1,3,5‐Tricarboxamide Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and. University of Groningen Research Portal. Available at: [Link]

  • Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials. ACS Publications. Available at: [Link]

  • The Effect of the Side Chain on Gelation Properties of Bile Acid Alkyl Amides. Wiley Online Library. Available at: [Link]

  • The Effect of the Side Chain on Gelation Properties of Bile Acid Alkyl Amides. PubMed. Available at: [Link]

  • A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels. Royal Society of Chemistry. Available at: [Link]

  • Enhanced stability and properties of benzene-1,3,5-tricarboxamide supramolecular copolymers through engineered coupled equilibria. ChemRxiv. Available at: [Link]

  • A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels. ResearchGate. Available at: [Link]

  • Examples of supramolecular polymers. A) Formation of BTA supramolecular... ResearchGate. Available at: [Link]

  • The Effect of the Side Chain on Gelation Properties of Bile Acid Alkyl Amides. PMC - NIH. Available at: [Link]

  • Properties of topically applied organogels: rheology and in vitro drug release. Informa Health Care. Available at: [Link]

  • (A) Chemical structures of the BTA derivatives studied in this work.... ResearchGate. Available at: [Link]

  • Scheme 1 Chemical structures of BTA derivatives 1-5. ResearchGate. Available at: [Link]

  • Hydrogels: Characterization, drug delivery and tissue engineering applications. ResearchGate. Available at: [Link]

  • Relationship between Structure and Rheology of Hydrogels for Various Applications. MDPI. Available at: [Link]

  • Organogels versus Hydrogels: Advantages, Challenges, and Applications. ResearchGate. Available at: [Link]

  • Hydrogel Materials for Drug Delivery and Tissue Engineering. PMC - NIH. Available at: [Link]

  • Rheology of Supramolecular Polymers. DTU Research Database. Available at: [Link]

  • A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials. MDPI. Available at: [Link]

  • Rheology of Supramolecular Polymers. SciSpace. Available at: [Link]

  • Relationship between Structure and Rheology of Hydrogels for Various Applications. MDPI. Available at: [Link]

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  • Rheological Analysis of Hydrogel Materials. TA Instruments. Available at: [Link]

  • Supramolecular and entangled polymer materials: rheological models. White Rose eTheses Online. Available at: [Link]

  • Relevance of rheological properties of gel beads for their mechanical stability in bioreactors. PubMed. Available at: [Link]

  • Swelling, Mechanics, and Thermal/Chemical Stability of Hydrogels Containing Phenylboronic Acid Side Chains. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Thermal Transitions of BTA Derivatives Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. For benzotriazole (BTA) derivatives, a class of compounds with diverse pharmacological applications, characterizing their thermal behavior is a critical step in ensuring drug product stability, efficacy, and manufacturability.[1] This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with other thermal analysis techniques for validating the thermal transitions of BTA derivatives, grounded in scientific principles and practical, field-proven insights.

The Central Role of Thermal Analysis in BTA Derivative Development

BTA derivatives, like many APIs, can exist in various solid-state forms, including polymorphs, solvates, and amorphous forms.[2] Each form possesses a unique thermodynamic and kinetic profile, influencing critical properties such as solubility, dissolution rate, and stability.[3] Undetected or uncontrolled phase transitions during manufacturing or storage can lead to significant variations in bioavailability and therapeutic effect. Therefore, the precise measurement of thermal transitions, such as melting, crystallization, and glass transitions, is not merely a characterization step but a cornerstone of robust drug development.[1]

Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Transition Analysis

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] This difference in heat flow provides a quantitative and qualitative assessment of thermal events within the sample.[5]

The fundamental principle of DSC lies in maintaining the sample and a reference material (typically an empty pan) at nearly the same temperature while subjecting them to a controlled temperature program.[4] When the sample undergoes a physical transformation, such as melting, it will require more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature.[4] This differential heat flow is meticulously recorded, generating a thermogram that serves as a thermal fingerprint of the material.[6]

Experimental Protocol: A Self-Validating DSC Workflow for BTA Derivatives

The following protocol is designed to ensure accuracy, reproducibility, and the generation of trustworthy data.

1. Instrument Calibration: The Foundation of Accuracy

Before any sample analysis, the DSC instrument must be calibrated for temperature and heat flow. This is a non-negotiable step to ensure the integrity of the data.

  • Temperature Calibration: High-purity reference materials with well-defined melting points, such as indium and tin, are used.[6] The instrument's temperature scale is adjusted to match the known melting points of these standards.

  • Heat Flow (Enthalpy) Calibration: The known enthalpy of fusion of the reference material (e.g., indium) is used to calibrate the heat flow signal.[6] This ensures that the energy absorbed or released during a transition is accurately quantified.

  • Baseline Calibration: A run with two empty pans is performed to establish a flat baseline, correcting for any instrumental drift.[6]

2. Sample Preparation: Minimizing Variability

  • Sample Mass: Accurately weigh 2-10 mg of the BTA derivative using an analytical balance.[7] The small sample size minimizes thermal gradients within the sample.

  • Crucible Selection: Use aluminum pans for routine analysis. For volatile samples or to prevent interaction with the atmosphere, hermetically sealed pans are essential.[7]

  • Encapsulation: Crimp the lid onto the pan to ensure good thermal contact and prevent sample loss.[7]

3. Experimental Parameters: Tailoring the Method to the Molecule

  • Temperature Program:

    • Initial Temperature: Start at a temperature well below the first expected thermal event (e.g., 25°C).[7]

    • Heating Rate: A typical heating rate of 10°C/min is a good starting point for screening. Slower rates (e.g., 1-5°C/min) can provide better resolution of overlapping transitions.[7]

    • Final Temperature: Extend the temperature range well beyond the final expected transition to ensure all events are captured.[7]

  • Purge Gas: An inert gas, typically nitrogen, is purged through the sample chamber at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere, preventing oxidative degradation.[7]

4. Data Analysis: Extracting Meaningful Information

The resulting DSC thermogram is a plot of heat flow versus temperature. Key thermal events are identified as follows:

  • Glass Transition (Tg): A step-like change in the baseline, indicating the transition from a rigid, glassy amorphous state to a more rubbery state.[4]

  • Crystallization (Tc): An exothermic peak, representing the spontaneous ordering of an amorphous material into a crystalline form.[4]

  • Melting (Tm): An endothermic peak, corresponding to the transition from a crystalline solid to a liquid. The peak onset provides the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔH).[4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "DSC Experimental Workflow for BTA Derivatives"

Comparative Analysis: DSC and its Alternatives

While DSC is a cornerstone of thermal analysis, a comprehensive understanding of a BTA derivative's solid-state properties often necessitates a multi-technique approach.

TechniquePrincipleInformation Provided for BTA DerivativesAdvantagesLimitations
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[4]Melting point, enthalpy of fusion, glass transition, crystallization, polymorphism, purity.[6][8]Quantitative, high sensitivity, small sample size, relatively fast.[5][9]Does not provide structural information; mass changes are not directly measured.[10]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.[11]Thermal stability, decomposition temperature, moisture/solvent content, identification of hydrates and solvates.[12][13]Quantitative information on mass changes, complementary to DSC for interpreting thermal events.[10][14]Does not detect thermal events that do not involve a mass change (e.g., melting, glass transition).[10]
Hot Stage Microscopy (HSM) Visual observation of a sample under a microscope as it is heated or cooled.[15]Visual confirmation of melting, crystallization, and polymorphic transitions; morphological changes.[16]Direct visual evidence, valuable for interpreting DSC events, small sample size.[17][18]Not quantitative for thermal properties; subjective interpretation can be a factor.[15]
Powder X-ray Diffraction (PXRD) Measures the diffraction pattern of X-rays scattered by the crystalline lattice of a material.[19]Identification of crystalline phases (polymorphs), determination of crystallinity, and crystal structure information.[2][3]Unambiguous identification of crystal forms, the gold standard for polymorphism screening.[19][20]Requires a crystalline sample; not suitable for amorphous materials; less sensitive to small amounts of impurities.[21]
Synergistic Power: Integrating DSC with Other Techniques

The true power in characterizing BTA derivatives lies in the intelligent combination of these techniques. For instance, a weight loss observed in a TGA thermogram occurring at the same temperature as an endotherm in the DSC curve strongly suggests a desolvation or dehydration event followed by melting of the unsolvated form.[14] Similarly, HSM can visually confirm that a DSC endotherm corresponds to a true melt and not a solid-solid transition.[15] PXRD is then indispensable for identifying the specific polymorphic form present before and after the thermal event.[2]

dot graph TD { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption: "Integrated approach for BTA derivative characterization"

Interpreting DSC Data for BTA Derivatives: A Case Study

Consider two hypothetical BTA derivatives, BTA-A and BTA-B, analyzed by DSC.

ParameterBTA-ABTA-BSignificance in Drug Development
Melting Point (Tm) 155 °C180 °CHigher Tm generally indicates greater crystal lattice energy and potentially lower solubility.[22]
Enthalpy of Fusion (ΔH) 80 J/g120 J/gA higher ΔH also suggests a more stable crystalline form.
Glass Transition (Tg) Not Observed75 °CThe presence of a Tg in BTA-B indicates it exists, at least partially, in an amorphous state, which could have higher solubility but lower stability.[22]
Crystallization (Tc) Not Observed110 °C (Exotherm)The exotherm for BTA-B indicates that upon heating, the amorphous portion crystallizes before melting. This is a critical parameter for processing, as crystallization can lead to changes in physical properties.[4]

From this data, we can infer that BTA-A is a stable crystalline material. BTA-B, however, is at least partially amorphous and may be prone to crystallization during processing or storage, a critical consideration for formulation development.[23]

Conclusion: The Indispensable Role of DSC

For researchers, scientists, and drug development professionals working with BTA derivatives, Differential Scanning Calorimetry is an indispensable tool for the validation of thermal transitions.[24] Its ability to provide quantitative data on melting, crystallization, and glass transitions is unmatched by other single techniques.[9] However, a truly robust and defensible characterization of these critical materials is achieved through the strategic integration of DSC with complementary techniques like TGA, HSM, and PXRD. This multi-faceted approach provides the comprehensive understanding of solid-state properties necessary to ensure the development of safe, stable, and effective pharmaceutical products.

References

  • Jo, S., et al. (2021). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC. [Link]

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A Senior Application Scientist's Guide to X-ray Diffraction for Confirming the Packing Structure of Self-Assembled BTAs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of supramolecular chemistry and materials science, 1,3,5-benzenetrisamides (BTAs) have emerged as exceptionally versatile building blocks for the construction of well-defined, functional nanomaterials.[1][2] The power of BTAs lies in their ability to self-assemble into columnar structures through a network of threefold hydrogen bonds.[1] The precise arrangement, or packing, of these columns dictates the material's properties, making its accurate determination a critical step in development. This guide provides an in-depth comparison of X-ray Diffraction (XRD) with other techniques for elucidating the packing structure of self-assembled BTAs, offering practical, field-proven insights for researchers.

The Central Role of Structure in BTA-Based Materials

The function of a self-assembled BTA system is intrinsically linked to its hierarchical structure. From hydrogels for 3D cell culture to organic electronics, the columnar arrangement at the nanoscale dictates the macroscopic properties.[3] Therefore, confirming the packing structure is not merely a characterization step; it is fundamental to understanding and engineering the material's performance.

X-ray Diffraction: A Powerful Tool for Probing Nanoscale Order

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the crystalline structure of materials.[4][5] By analyzing how a material scatters an incident beam of X-rays, we can deduce the arrangement of atoms and molecules.[6] For self-assembled BTAs, which often exhibit liquid crystalline phases, XRD is particularly powerful.[7][8]

Wide-Angle and Small-Angle X-ray Scattering (WAXS and SAXS)

Two primary modes of XRD are employed for characterizing BTA assemblies:

  • Wide-Angle X-ray Scattering (WAXS): This technique probes structural features on the order of interatomic distances (sub-nanometer scale).[6][9] For BTAs, WAXS is crucial for determining the π-π stacking distance between the aromatic cores of the BTA molecules within a column.[10] This typically results in a broad peak in the wide-angle region of the diffraction pattern.

  • Small-Angle X-ray Scattering (SAXS): SAXS, conversely, investigates larger structural features, from nanometers to micrometers.[9][10] It is used to determine the distance between the self-assembled columns and to identify the type of two-dimensional lattice they form (e.g., hexagonal, rectangular).[11][12]

The combination of WAXS and SAXS provides a comprehensive picture of the hierarchical structure of BTA assemblies.[12]

XRD in Practice: A Comparative Look

While XRD is a cornerstone technique, it is often used in conjunction with other methods to build a complete structural picture. Here's how XRD compares to common alternatives:

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Diffraction (XRD) Inter-columnar distance, π-π stacking distance, lattice type, degree of crystallinity.[7][9]Provides quantitative data on periodic structures, non-destructive, can be performed on bulk samples (powders, gels).[9]Requires long-range order to produce sharp peaks, can be challenging to interpret for poorly ordered systems.[13]
Cryo-Transmission Electron Microscopy (Cryo-TEM) Direct visualization of individual columns and their arrangement.Provides real-space images, can reveal morphology and defects.Sample preparation can be complex and may introduce artifacts, provides local rather than bulk information.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on molecular conformation, dynamics, and intermolecular interactions.[9][15]Provides detailed information at the molecular level, sensitive to the local environment.Does not directly measure long-range order or lattice parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy Information on hydrogen bonding within the self-assembled structure.[1]Sensitive to the formation of the hydrogen-bonded network that drives self-assembly.Provides indirect structural information.
Why Choose XRD? Causality in Experimental Choices

The choice of XRD, particularly the combination of WAXS and SAXS, is driven by the need for quantitative, statistically relevant data on the key structural parameters of BTA assemblies. While Cryo-TEM offers compelling visual evidence, it represents a very small portion of the sample. XRD, on the other hand, provides an average structure over a much larger sample volume, ensuring the data is representative of the bulk material.[14]

Experimental Workflow for XRD Analysis of BTA Assemblies

The following diagram outlines a typical workflow for confirming the packing structure of self-assembled BTAs using XRD.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_hydrogel For Hydrogels: Load into capillary or place between Kapton film saxs SAXS Measurement (long sample-detector distance) prep_hydrogel->saxs prep_powder For Powders: Mount on a low-background sample holder prep_powder->saxs waxs WAXS Measurement (short sample-detector distance) saxs->waxs Adjust sample-detector distance saxs_analysis Analyze SAXS Pattern: - Determine peak positions (q) - Calculate d-spacing (d = 2π/q) - Index peaks to a 2D lattice saxs->saxs_analysis waxs_analysis Analyze WAXS Pattern: - Identify broad peak - Calculate π-π stacking distance waxs->waxs_analysis structure_confirm Confirm Packing Structure saxs_analysis->structure_confirm waxs_analysis->structure_confirm

Caption: Experimental workflow for XRD analysis of BTAs.

Step-by-Step Experimental Protocol for BTA Hydrogel Analysis

This protocol provides a generalized procedure for analyzing a BTA hydrogel sample.

  • Sample Preparation:

    • Carefully load the hydrogel into a thin-walled glass or quartz capillary (typically 1-2 mm diameter).[1] Ensure there are no air bubbles.

    • Alternatively, a small amount of the hydrogel can be placed between two layers of Kapton film.

    • The choice of sample holder is critical to minimize background scattering. For wet samples like hydrogels, preventing solvent evaporation during the measurement is crucial.[16] This can be achieved by sealing the capillary or using a humidity-controlled sample stage.

  • Instrument Setup:

    • Mount the prepared sample in the XRD instrument.

    • For SAXS measurements, a longer sample-to-detector distance is required to resolve the small scattering angles.

    • For WAXS measurements, the detector is moved closer to the sample.

  • Data Collection:

    • Expose the sample to the X-ray beam for a sufficient time to obtain a good signal-to-noise ratio. This time will vary depending on the sample's scattering power and the X-ray source intensity.

    • Collect a background pattern of the empty capillary or Kapton film to subtract from the sample data.

  • Data Processing and Analysis:

    • Subtract the background scattering from the sample scattering pattern.

    • For SAXS data, plot the scattering intensity (I) as a function of the scattering vector (q), where q = (4π/λ)sin(θ), with 2θ being the scattering angle and λ the X-ray wavelength.

    • Identify the positions of the diffraction peaks (q_hkl).

    • Calculate the corresponding real-space distances (d-spacing) using the formula d = 2π/q.

    • Determine the ratio of the q values to index the peaks and identify the 2D lattice (e.g., for a hexagonal lattice, the peaks will appear at q, √3q, 2q, etc.).

    • For WAXS data, identify the position of the broad peak in the high q region and calculate the corresponding d-spacing, which represents the π-π stacking distance.

Interpreting the Data: From Diffraction Pattern to Packing Structure

The relationship between the BTA self-assembly and the resulting XRD pattern is illustrated below.

BTA_XRD_Relationship cluster_structure Self-Assembled BTA Structure cluster_xrd Resulting XRD Pattern bta_mol BTA Monomer column Self-Assembled Column (π-π stacking) bta_mol->column H-bonding lattice 2D Columnar Lattice (e.g., Hexagonal) column->lattice Inter-columnar interactions waxs_peak Broad WAXS Peak (d ≈ 3.5 Å) column->waxs_peak Probed by WAXS saxs_peaks Sharp SAXS Peaks (e.g., q, √3q, 2q) lattice->saxs_peaks Probed by SAXS

Caption: Relationship between BTA structure and XRD pattern.

A typical XRD pattern for a well-ordered hexagonal columnar phase of a BTA will show a broad peak in the WAXS region around a d-spacing of 3.5 Å, corresponding to the π-π stacking distance, and a series of sharp peaks in the SAXS region with q values in the ratio of 1:√3:2, indicative of a hexagonal lattice.

Conclusion

X-ray diffraction, through the combined application of WAXS and SAXS, stands as an indispensable technique for the quantitative and statistically relevant characterization of the packing structure of self-assembled BTAs. While complementary methods like Cryo-TEM and NMR provide valuable insights, XRD offers a unique capability to determine key structural parameters such as inter-columnar spacing, lattice type, and π-π stacking distance from a bulk sample. A thorough understanding of the principles of XRD and a systematic approach to data acquisition and analysis, as outlined in this guide, will empower researchers to confidently elucidate the structure-property relationships in their BTA-based materials, accelerating innovation in drug development and materials science.

References
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  • Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction | Request PDF. (n.d.). ResearchGate.
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A Comparative Guide to HPLC-Based Purity Validation of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of supramolecular chemistry and advanced materials, N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (BTA) and its derivatives stand out for their remarkable ability to self-assemble into well-defined, functional nano- and microstructures.[1][2][3][4] These structures are pivotal in applications ranging from tissue engineering to drug delivery. The fidelity of this self-assembly, and consequently the performance of the final material, is critically dependent on the purity of the synthesized BTA monomer. Even minute impurities can disrupt the delicate balance of non-covalent interactions, leading to defects in the supramolecular architecture.

This guide provides an in-depth, experimentally-grounded protocol for validating the purity of a highly non-polar BTA derivative, N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide, using High-Performance Liquid Chromatography (HPLC). Furthermore, it establishes a framework for a self-validating analytical system by objectively comparing HPLC with orthogonal techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), ensuring the highest degree of confidence in purity assessment.

Section 1: The Rationale for Reversed-Phase HPLC in BTA Purity Analysis

The core of this BTA molecule is a rigid benzene-1,3,5-tricarboxamide scaffold, while its periphery is dominated by three exceptionally long and bulky 4-dodecylhexadecyl aliphatic chains. This pronounced non-polar character dictates the choice of analytical methodology. Reversed-phase HPLC (RP-HPLC) is the technique of choice for this application.[5][6][7][8][9]

Causality of Method Selection:

  • Mechanism of Separation: In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[6][7][8] The BTA molecule, being highly hydrophobic, will have a strong affinity for the stationary phase. Separation is achieved by gradually increasing the proportion of a non-polar organic solvent in the mobile phase (a gradient elution), which progressively weakens the hydrophobic interactions and allows molecules to elute from the column.[10] Less hydrophobic impurities, such as unreacted starting materials or partially substituted intermediates, will elute earlier, while the highly non-polar target compound is retained longer.[8]

  • Stationary Phase: A C18 (octadecylsilane) column is the standard for separating highly non-polar compounds.[5][6] The long C18 alkyl chains provide a dense, hydrophobic surface that maximizes interaction with the BTA's dodecylhexadecyl chains, ensuring strong retention and enabling high-resolution separation from closely related impurities.

  • Mobile Phase: A mixture of water and water-miscible organic solvents like acetonitrile (ACN), methanol (MeOH), or tetrahydrofuran (THF) is typically used.[6][7] For a molecule as non-polar as this BTA derivative, a mobile phase with a high percentage of organic solvent is necessary for elution. A gradient starting with a lower organic content and ramping up to a very high organic content ensures that all potential impurities are effectively resolved from the main product peak.

Section 2: Detailed Experimental Protocol for HPLC Purity Validation

This protocol is designed to be a self-validating system, providing clear, reproducible results. It adheres to principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) for the validation of analytical procedures.[11][12][13][14][15]

2.1 Materials and Reagents

  • Analyte: Synthesized N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

  • Solvents: HPLC-grade Acetonitrile (ACN), Tetrahydrofuran (THF), and ultrapure water.

  • Sample Diluent: A mixture of THF and ACN (e.g., 50:50 v/v).

2.2 Instrumentation

  • HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-quality C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2.3 Sample Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of the synthesized BTA and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the sample diluent (THF/ACN) and sonicate for 10-15 minutes to ensure complete dissolution. The large alkyl chains can make dissolution slow.

  • Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the sample diluent. Mix thoroughly. This yields a concentration of approximately 1 mg/mL.

  • Working Solution: Further dilute the stock solution if necessary to fall within the linear range of the detector (e.g., to 0.1 mg/mL).

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2.4 HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmProvides strong hydrophobic retention necessary for the non-polar analyte.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)The primary non-polar organic modifier.
Mobile Phase C Tetrahydrofuran (THF)A stronger non-polar solvent to aid in eluting the highly retained BTA.
Gradient Program 0-5 min: 80% B, 10% CInitial conditions to elute any polar impurities.
5-25 min: 80% -> 95% B, 10% -> 5% CGradual increase in organic content to separate closely related species.
25-30 min: 95% B, 5% CHold to ensure elution of the main peak.
30-32 min: 95% -> 80% B, 5% -> 10% CReturn to initial conditions.
32-40 min: 80% B, 10% CColumn re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to avoid column overloading.
Column Temperature 40 °CElevated temperature reduces viscosity and improves peak shape and reproducibility.
Detection UV at 254 nm and 280 nmThe benzene core provides UV absorbance. Monitoring multiple wavelengths can help distinguish impurities.

2.5 Data Analysis and Purity Calculation

  • Integration: Integrate the area of all peaks in the chromatogram.

  • Purity Calculation: Calculate the area percent purity using the following formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Peak Purity Analysis: If using a DAD, perform a peak purity analysis on the main BTA peak to check for co-eluting impurities. This compares spectra across the peak and is a powerful tool for ensuring specificity.[16][17]

Section 3: Orthogonal Methods for a Self-Validating System

Relying on a single analytical technique is insufficient for unequivocally establishing purity. Implementing orthogonal methods—independent techniques that measure different physicochemical properties—is crucial for robust validation.[18][19][20]

FeatureReversed-Phase HPLC-UV ¹H NMR Spectroscopy Electrospray Ionization Mass Spectrometry (ESI-MS)
Principle Separation based on differential partitioning between a polar mobile phase and a non-polar stationary phase (hydrophobicity).[8]Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Measures the mass-to-charge ratio (m/z) of ionized molecules, confirming molecular weight.[21][22][23]
Information Provided Quantitative purity (area %), retention time, detection of UV-active impurities.Structural confirmation, relative proton ratios for quantitative purity (qNMR), identification of structurally distinct impurities.[24][25][26]Absolute molecular weight confirmation, detection of impurities with different masses (e.g., incomplete substitution, residual reactants).[21][27]
Strengths High sensitivity, excellent resolution for separating closely related compounds, well-established for quantitative analysis.Provides unambiguous structural information. qNMR can be a primary method of quantification without a specific reference standard.[26][28][29]Extremely high mass accuracy, excellent for verifying the target molecule and identifying byproducts from the synthesis.[21][22]
Limitations Requires a chromophore for UV detection. Non-UV active impurities will be missed. Co-eluting impurities can lead to inaccurate quantification.Lower sensitivity than HPLC. Complex spectra can make quantification challenging. May not detect impurities present at very low levels (<1%).Can be difficult to quantify without an internal standard. Ionization efficiency can vary significantly between compounds. May not separate isomers.
Role in Validation Primary Quantitative Tool: Provides the main percentage purity value and resolves impurities from the main compound.Structural Confirmation: Confirms the identity of the main HPLC peak as the correct BTA structure. Identifies major structural impurities.Identity Confirmation: Verifies the molecular weight of the main HPLC peak. Detects impurities based on mass differences.

Expert Insight: The synergy of these techniques creates a trustworthy, self-validating system. For instance, a small peak observed in the HPLC chromatogram can be further investigated. If MS analysis of the collected fraction shows a mass corresponding to a di-substituted BTA, and NMR shows the absence of the third alkyl chain, you have definitively identified an impurity. This cross-validation provides irrefutable evidence of the sample's composition.

Section 4: Visualizing the Integrated Purity Validation Workflow

To ensure clarity and reproducibility, the entire workflow from synthesis to final purity validation is outlined below. This integrated approach ensures that each step logically follows the last, culminating in a highly reliable purity assessment.

G cluster_0 Synthesis & Workup cluster_1 Orthogonal Characterization cluster_2 Quantitative Purity Assessment cluster_3 Final Validation synthesis Amidation Reaction (Acid Chloride + Amine) purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr ¹H NMR Spectroscopy purification->nmr Purified Sample ms Mass Spectrometry (ESI-MS) purification->ms hplc_prep Sample Preparation (Dissolution & Filtration) purification->hplc_prep validation Purity Validation Report nmr->validation Structural Confirmation ms->validation MW Confirmation hplc_analysis RP-HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis (% Area Purity) hplc_analysis->data_analysis data_analysis->validation Quantitative Purity

Caption: Integrated workflow for the synthesis and purity validation of BTA derivatives.

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A Comparative Guide to the Influence of Branched Alkyl Chains on the Self-Assembly of Benzene-1,3,5-tricarboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Benzene-1,3,5-tricarboxamides

Benzene-1,3,5-tricarboxamides (BTAs) are a cornerstone of supramolecular chemistry, renowned for their capacity to self-assemble into well-defined, one-dimensional nanostructures.[1] This remarkable organizational behavior is primarily driven by a trio of cooperative, non-covalent interactions: threefold intermolecular hydrogen bonding between the amide groups, π-π stacking of the central aromatic cores, and van der Waals forces between the peripheral alkyl chains.[2] The resulting helical, rod-like structures have garnered significant interest for applications ranging from biomedical materials to nanotechnology.[1]

The beauty of the BTA scaffold lies in its modularity. The three amide functionalities provide convenient anchor points for a vast array of chemical moieties, allowing for precise tuning of the self-assembly process and the properties of the resulting supramolecular polymers. Among the most fundamental yet impactful modifications is the nature of the alkyl chains appended to the amide nitrogens. While linear alkyl chains are commonly employed, the introduction of branching offers a powerful, albeit complex, means of modulating the thermodynamics, kinetics, and morphology of BTA self-assembly.

This guide provides a comparative analysis of how branched alkyl chains, in contrast to their linear counterparts, affect the self-assembly of BTAs. We will delve into the underlying principles, supported by experimental data, and provide detailed protocols for the synthesis and characterization of these fascinating supramolecular systems.

The Archetype: Self-Assembly of BTAs with Linear Alkyl Chains

BTAs functionalized with linear alkyl chains typically exhibit a cooperative, or nucleation-elongation, mechanism of supramolecular polymerization.[2] This process is characterized by an initial, thermodynamically unfavorable nucleation step, where a small number of monomers associate to form a stable nucleus. This is followed by a more favorable elongation phase, where further monomers add to the growing polymer chain. This cooperativity leads to the formation of long, stable, and often helical, supramolecular polymers.[2]

The length and nature of the linear alkyl chains primarily influence the solubility of the BTA monomers and the stability of the resulting aggregates through hydrophobic interactions. Longer alkyl chains generally lead to lower critical aggregation concentrations (CACs) and more stable assemblies in non-polar solvents.

Introducing a Twist: The Impact of Branched Alkyl Chains

The introduction of branching in the alkyl side chains fundamentally alters the energetic landscape of BTA self-assembly. The primary mechanism through which this occurs is steric hindrance . The increased bulk of branched chains can disrupt the delicate balance of forces that govern the formation of extended, ordered supramolecular polymers.

Comparative Analysis: Linear vs. Branched Alkyl Chains

A key study compared an achiral BTA with linear octyl chains (a-BTA) with a chiral BTA bearing bulky α-ester side chains derived from norleucine (Nle-BTA).[3] The linear-chained a-BTA readily forms long, cooperative supramolecular polymers, leading to gelation in methylcyclohexane (MCH). In stark contrast, the sterically demanding Nle-BTA exclusively forms discrete dimers, stabilized by hydrogen bonds between the amide protons and the ester carbonyls.[3] This dramatic difference underscores the power of steric hindrance to completely switch off the pathway to supramolecular polymerization.

PropertyBTAs with Linear Alkyl ChainsBTAs with Branched Alkyl ChainsRationale
Self-Assembly Mechanism Cooperative (Nucleation-Elongation)Often Isodesmic or Limited to Dimers/OligomersSteric hindrance from branched chains disfavors the formation of a stable nucleus and hinders the close packing required for cooperative growth.
Aggregate Length Long, extended supramolecular polymersShort oligomers or dimersThe energetic penalty of bringing bulky groups into close proximity limits the extent of polymerization.
Critical Aggregation Concentration (CAC) Generally lowerGenerally higherThe reduced stability of the aggregates means a higher concentration of monomers is required to initiate assembly.
Morphology Typically forms long, entangled nanofibers, often leading to gelation.Can form discrete, non-gelling aggregates or, in some cases, induce different packing motifs like liquid crystalline phases.The inability to form long, entangled networks prevents gelation. Altered packing due to steric constraints can favor other ordered phases.
Chiral Amplification Strong "sergeants-and-soldiers" and "majority-rules" effects in chiral systems.Weaker or absent chiral amplification.The shorter aggregate length in branched systems limits the propagation of chiral information along the supramolecular polymer chain.

Visualizing the Impact of Branching on BTA Self-Assembly

The following diagrams illustrate the conceptual differences in the self-assembly of BTAs with linear versus branched alkyl chains.

G1 cluster_linear Linear Alkyl Chains cluster_branched Branched Alkyl Chains L1 Monomer L2 Monomer L1->L2 L3 Monomer L2->L3 L4 Monomer L3->L4 L5 Monomer L4->L5 L6 ... L5->L6 label_linear Long Supramolecular Polymer B1 Monomer B2 Monomer B1->B2 B3 Monomer B4 Monomer label_branched Dimers & Monomers

Figure 1: Conceptual comparison of BTA self-assembly.

Experimental Protocols

Synthesis of N,N',N''-trialkyl-benzene-1,3,5-tricarboxamides

This protocol provides a general method for the synthesis of symmetrically substituted BTAs.

G2 Start 1,3,5-Benzenetricarbonyl trichloride + 3 eq. Alkylamine Solvent Dry CH2Cl2 or THF + Triethylamine (Base) Reaction Stir at Room Temperature (12-24 h) Start->Reaction Solvent->Reaction Workup 1. Evaporate Solvent 2. Dissolve in Ethyl Acetate 3. Wash with 1M HCl, NaHCO3, Brine Reaction->Workup Purification 1. Dry over Na2SO4 2. Column Chromatography (e.g., Silica, EtOAc/Hexane) Workup->Purification Product Pure BTA Derivative Purification->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe and environmentally responsible management of this chemical waste.

Hazard Identification and Immediate Safety Precautions

The primary safety data for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide indicates that it is harmful if swallowed.[1] The Globally Harmonized System (GHS) pictogram associated with this compound is GHS07, signifying it as a harmful irritant.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles with side shields, and nitrile gloves.[2]

  • Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.[2]

  • Emergency Preparedness: Ensure an eye wash station and safety shower are readily accessible. Familiarize yourself with the location and operation of the spill kit.

Chemical Properties and Environmental Considerations

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is a complex organic molecule characterized by a central aromatic benzene ring and long alkyl chains. Due to its structure as a long-chain alkylbenzene derivative, it is predicted to have low water solubility and be persistent in the environment if not disposed of correctly.[3][4] Improper disposal, such as pouring it down the drain, could lead to long-term environmental contamination of waterways and sediments.[2][3]

Property Implication for Disposal
Structure Aromatic Amide with Long Alkyl Chains
Solubility Expected to be low in water
Persistence Long-chain alkylbenzenes can be resistant to degradation, especially in anaerobic environments.[4]
Toxicity Harmful if swallowed.[1]
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Always adhere to your institution's specific waste management policies.[2][5]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide in a dedicated, properly labeled hazardous waste container.[2][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide". Indicate the approximate concentration and any solvents present.

  • Compatibility: This compound is a non-halogenated organic material. Do not mix with halogenated organic waste, strong acids, bases, or oxidizers.[7][8]

Step 2: Preparing for Disposal

  • Solid Waste: If the compound is in solid form, it should be placed directly into the designated waste container.

  • Solutions: If the compound is in a solution, the entire solution should be collected in the designated liquid waste container. Do not attempt to evaporate the solvent unless it is a specifically approved procedure at your institution for very small quantities and the solvent is known to be non-hazardous upon evaporation.[2]

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that are contaminated with N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide should be collected in a sealed bag and placed in the solid hazardous waste container.

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[5][6]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[6]

  • Ventilation: The storage area should be well-ventilated.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[2]

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution's protocols.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: Waste Generation identify_waste Identify Waste as N1,N3,N5-Tris(4-dodecylhexadecyl) benzene-1,3,5-tricarboxamide start->identify_waste assess_hazards Assess Hazards: Harmful (GHS07) Non-Halogenated identify_waste->assess_hazards select_container Select Designated Non-Halogenated Organic Waste Container assess_hazards->select_container label_container Label Container with Chemical Name & Hazards select_container->label_container segregate_waste Segregate from Incompatible Waste (e.g., Halogenated) label_container->segregate_waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate_waste->ppe fume_hood Handle in Fume Hood ppe->fume_hood store_waste Store in Satellite Accumulation Area with Secondary Containment fume_hood->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs document_disposal Maintain Disposal Records contact_ehs->document_disposal end End: Proper Disposal document_disposal->end

Caption: Disposal workflow for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide.

Prohibited Disposal Methods

Under no circumstances should N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide or materials contaminated with it be disposed of via the following methods:

  • Drain Disposal: Do not pour down the sink.[2] This can lead to environmental contamination and may violate local wastewater regulations.

  • Regular Trash: Do not dispose of in the regular solid waste trash.[5] This is illegal for hazardous waste and poses a risk to sanitation workers and the environment.

  • Incineration (in a non-specialized facility): Open burning or incineration in a standard furnace is not a suitable disposal method for aromatic compounds and can release harmful byproducts.[9] Disposal should be carried out in a licensed high-temperature hazardous waste incinerator.[10]

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally conscious disposal of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide, upholding the principles of laboratory safety and environmental stewardship.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.